2-Amino-N6-hydroxyadenine
Description
Properties
IUPAC Name |
N-(2-amino-7H-purin-6-yl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O/c6-5-9-3-2(7-1-8-3)4(10-5)11-12/h1,12H,(H4,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUHACUYECLPGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O | |
| Record name | 2-AMINO-N6-HYDROXYADENINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19776 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075304 | |
| Record name | 2-Amino-N6-hydroxyadenine | |
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Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-n6-hydroxyadenine is a white powder. (NTP, 1992) | |
| Record name | 2-AMINO-N6-HYDROXYADENINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19776 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
7269-57-0 | |
| Record name | 2-AMINO-N6-HYDROXYADENINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19776 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | N6-Hydroxy-9H-purine-2,6-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7269-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Amino-N(6)-hydroxyadenine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Purine-2, N6-hydroxy- | |
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| Record name | 2-Amino-N6-hydroxyadenine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N6-HYDROXY-9H-PURINE-2,6-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3OD4L02QY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
Decomposes at 428 °F (NTP, 1992) | |
| Record name | 2-AMINO-N6-HYDROXYADENINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19776 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
Technical Whitepaper: 2-Amino-N6-hydroxyadenine (AHA)
Chemical Dynamics, Mutagenic Mechanisms, and Experimental Protocols [1]
Executive Summary
2-Amino-N6-hydroxyadenine (AHA), also chemically defined as 2-amino-6-hydroxylaminopurine, represents a critical class of base analog mutagens.[1] Unlike standard purine analogs (e.g., 2-aminopurine) that rely on rare tautomeric shifts for mispairing, AHA possesses an N6-hydroxyl moiety that dramatically lowers the energetic barrier for tautomerization.[1] This structural feature allows AHA to oscillate readily between amino and imino configurations, facilitating high-frequency AT
Part 1: Chemical Identity & Structural Dynamics
Physicochemical Profile
AHA is a modified purine base where the exocyclic amino group at position 6 is hydroxylated, and an additional amino group is present at position 2.
| Property | Specification |
| IUPAC Name | |
| Common Synonyms | 2-Amino-N6-hydroxyadenine; AHA; 2-Amino-6-hydroxylaminopurine |
| CAS Number | 7269-57-0 |
| Molecular Formula | C |
| Molecular Weight | 166.14 g/mol |
| Solubility | Soluble in DMSO, 0.1 M NaOH; sparingly soluble in water |
| pKa (N6-OH) | ~5.8 - 6.0 (Ionization facilitates mispairing) |
The Tautomeric Driver
The mutagenic potency of AHA stems from the labile nature of the N6-hydroxyl proton. In physiological conditions, AHA exists in a dynamic equilibrium between two forms:
-
Amino Form (Adenine-like): The N6-nitrogen is an H-bond donor.[1] It pairs with Thymine .[1]
-
Imino Form (Guanine-like): The N6-nitrogen becomes an H-bond acceptor, and the N1-nitrogen is protonated.[1] It pairs with Cytosine .[1][2]
Unlike unmodified Adenine, where the imino form is energetically unfavorable (
Part 2: Mechanism of Action (Mutagenesis)
AHA acts as a "perfect" mutagen because it does not inhibit DNA polymerase significantly but induces transition mutations with high efficiency.[1]
The Transition Pathway
The mechanism follows a replication-dependent pathway:
-
Incorporation: AHA is converted to its triphosphate form (dAHATP) inside the cell.[1]
-
First Replication (Insertion): DNA Polymerase inserts AHA opposite Thymine (mimicking A) or Cytosine (mimicking G).[1]
-
Second Replication (Fixation):
-
If inserted opposite T, it may template a C in the next round (AT
GC transition). -
If inserted opposite C, it templates a T in the next round (GC
AT transition).
-
Visualization of Mutagenic Logic
Figure 1: The dual-coding capacity of AHA drives bidirectional transition mutations.
Part 3: Synthesis & Handling Protocol
Safety Warning: AHA is a potent mutagen.[1] All synthesis must be performed in a chemical fume hood using double nitrile gloves.[1] Waste must be segregated as genotoxic.[1]
Synthesis from 2-Amino-6-Chloropurine
The most reliable synthetic route involves the nucleophilic displacement of the chlorine atom at the C6 position by hydroxylamine.[1]
Reagents:
-
Hydroxylamine hydrochloride (
) -
Potassium Hydroxide (KOH) or Triethylamine (Base)[1]
Step-by-Step Protocol:
-
Preparation: Dissolve 10 mmol of hydroxylamine hydrochloride in 20 mL of absolute ethanol.
-
Neutralization: Add an equimolar amount of KOH (dissolved in minimal methanol) to generate free hydroxylamine base.[1] Filter off the KCl precipitate if necessary.[1]
-
Reaction: Add 5 mmol of 2-amino-6-chloropurine to the filtrate.
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 5:2:3).[1] The starting material spot (higher ) should disappear.[1] -
Isolation: Cool the reaction mixture to
C overnight. The product, AHA, will precipitate as a white/off-white solid. -
Purification: Filter the solid and wash with cold ethanol. Recrystallize from water if high purity (>98%) is required.[1]
-
Storage: Store at
C under argon. The N-OH bond is sensitive to oxidation.[1]
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for AHA via nucleophilic displacement.[1]
Part 4: Biological Applications & Validation
Bacterial Mutagenesis Assay (Ames Test Variant)
To validate the activity of synthesized AHA, a reversion assay using Salmonella typhimurium or E. coli is standard.
Target Strain: S. typhimurium TA1535 (hisG46 mutation).[1] This strain carries a missense mutation that can be reverted by base substitution mutagens (transitions).[1]
Protocol:
-
Culture: Grow TA1535 overnight in Oxoid nutrient broth.
-
Exposure: Add 0.1 mL of culture to 2 mL of molten top agar (containing trace histidine/biotin).
-
Treatment: Add AHA (dissolved in DMSO) at concentrations ranging from 1
g/plate to 100 g/plate .-
Note: AHA is direct-acting; S9 metabolic activation is usually not required for bacterial mutagenesis, though mammalian cells may require phosphorylation.[1]
-
-
Incubation: Pour onto minimal glucose agar plates. Incubate at
C for 48 hours. -
Quantification: Count
revertant colonies.-
Positive Control: Sodium Azide (NaN
).[1] -
Negative Control: DMSO vehicle.
-
Interpretation
A dose-dependent increase in revertant colonies confirms the mutagenic activity.[1] AHA specifically induces high rates of mutation in strains sensitive to base-pair substitutions (TA1535) but not frameshifts (TA1538).[1]
References
-
Janion, C. (1978).[1][6] The efficiency and extent of mutagenic activity of some new mutagens of base-analogue type. Mutation Research, 56(3), 225-233.[1]
-
Pavlov, Y. I., et al. (1991).[1][6] The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae.[1][6] Mutation Research, 253(1), 33-46.[1]
-
Clive, D., et al. (1991).[1][6] Mutagenicity of 2-amino-N6-hydroxyadenine (AHA) at three loci in L5178Y/tk+/- mouse lymphoma cells. Mutation Research, 253(1), 47-56.[1]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 101513, N6-Hydroxy-9H-purine-2,6-diamine.[1] [1]
Sources
- 1. N6-Hydroxy-9H-purine-2,6-diamine | C5H6N6O | CID 101513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. discofinechem.com [discofinechem.com]
- 3. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 4. CN110627729B - 2-Amino-6-chloropurine and its synthetic method, intermediate and application - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. DNAmod: 2-amino-6-hydroxyaminopurine [dnamod.hoffmanlab.org]
2-Amino-N6-hydroxyadenine synthesis and discovery
Technical Guide: Synthesis and Mutagenic Mechanism of 2-Amino-N6-hydroxyadenine (AHA)
Executive Summary
2-Amino-N6-hydroxyadenine (AHA), also known as 2-amino-N6-hydroxylaminopurine or 2-amino-HAP, is a potent base analog mutagen. Unlike standard purines, AHA possesses a unique N6-hydroxy group that significantly alters its tautomeric equilibrium. This chemical feature allows it to mimic both adenine and guanine during DNA replication, inducing high-frequency AT
This guide details the chemical synthesis, physical properties, and mechanistic action of AHA.[1] It is intended for researchers investigating polymerase fidelity, mutagenesis mechanisms, and nucleoside analog development.[1]
Discovery and Historical Context
The mutagenic potential of N6-hydroxyadenine derivatives was extensively characterized in the late 1970s and early 1980s, with seminal work by C. Janion and colleagues. While N6-hydroxyadenine (HAP) was known to be mutagenic, the addition of an exocyclic amino group at the C2 position (yielding AHA) was found to dramatically increase mutagenic potency in bacterial systems (Salmonella typhimurium TA100) and eukaryotic systems (Neurospora crassa, Mouse Lymphoma).[1]
Key Discovery Milestones:
-
1978: Janion establishes the synthesis and potent mutagenicity of AHA, noting its superiority to HAP in inducing transitions.
-
1991: Collaborative studies confirm AHA's activity across diverse eukaryotic assays, validating it as a universal probe for base-substitution mutagenesis.
Chemical Mechanism of Action
The biological activity of AHA is driven by tautomeric shifts . In standard DNA, adenine exists almost exclusively in the amino form, pairing with thymine.[1] The electronegative oxygen atom on the N6-position of AHA withdraws electrons, stabilizing the imino tautomer.
-
Amino Tautomer (AHA
): Mimics Adenine.[1] Pairs with Thymine . -
Imino Tautomer (AHA
): Mimics Guanine.[1] Pairs with Cytosine .[2][3][4]
Because AHA can fluctuate between these forms during replication, it causes "replication slippage" or mispairing, leading to permanent transition mutations.
Visualization: Tautomeric Mispairing Logic
Caption: Schematic of AHA tautomerism. The stability of the Imino form allows AHA to pair with Cytosine, embedding a transition mutation in the daughter strand.
Synthesis Protocol
The synthesis of AHA is a two-stage process starting from Guanine. The intermediate, 2-amino-6-chloropurine, is critical. Commercial availability of the intermediate varies, so a complete route is provided.[1]
Stage 1: Preparation of 2-Amino-6-chloropurine
Reference: Modified from Janion (1978) and standard purine chlorination protocols (e.g., using POCl3).[1]
Reagents:
-
Phosphorus Oxychloride (
)[1][9] -
Tetraethylammonium chloride (Phase Transfer Catalyst)[1]
-
Acetonitrile (
)[1]
Workflow:
-
Chlorination: Suspend Guanine in acetonitrile with tetraethylammonium chloride.
-
Activation: Add
(excess, typically 3-6 equivalents). -
Reflux: Heat to reflux (~80°C) for 1-2 hours. The phase transfer catalyst is essential for solubilizing the guanine.
-
Hydrolysis: Cool and carefully quench the reaction mixture on ice/water to hydrolyze the dichlorophosphate intermediates.
-
Neutralization: Adjust pH to ~7.0 with NaOH. The product, 2-amino-6-chloropurine, precipitates as a pale solid.
-
Purification: Recrystallize from water/ethanol.
Stage 2: Synthesis of 2-Amino-N6-hydroxyadenine (AHA)
Mechanism: Nucleophilic Aromatic Substitution (
Reagents:
-
Hydroxylamine Hydrochloride (
)[1] -
Potassium Hydroxide (
) or Triethylamine ( )[1] -
Solvent: Ethanol/Water (1:1 v/v)[1]
Step-by-Step Protocol:
| Step | Action | Critical Technical Note |
| 1 | Preparation | Dissolve |
| 2 | Reaction | Add 2-amino-6-chloropurine (1.0 eq) to the hydroxylamine solution. Add ethanol to ensure solubility. |
| 3 | Heating | Reflux the mixture (approx. 70-80°C) for 2–4 hours. Monitor via TLC (Silica, MeOH:CHCl3) for disappearance of starting material.[1] |
| 4 | Isolation | Cool the mixture to 4°C. The product (AHA) often precipitates upon cooling.[1] If not, reduce volume under vacuum.[1] |
| 5 | Purification | Filter the precipitate. Wash with cold water and ether. Recrystallize from water if necessary.[10] |
| 6 | Storage | Store at -20°C, desiccated. The N-OH bond is sensitive to oxidation. |
Visualization: Synthesis Workflow
Caption: Synthetic route from Guanine to AHA via the chloropurine intermediate.
Analytical Characterization
To validate the synthesis, the following physicochemical properties should be verified.
| Property | Value / Characteristic | Note |
| Molecular Formula | ||
| Molecular Weight | 166.14 g/mol | |
| Appearance | White to off-white crystalline powder | Darkens upon oxidation. |
| UV Spectrum | Distinct from Adenine ( | |
| pKa | ~3.3 (N1) and ~9-10 (N6-OH) | The acidic N6-OH proton is key to its biological function. |
| Solubility | DMSO, dilute acid/alkali | Poorly soluble in cold water.[1] |
Safety & Handling (SDS Summary)
-
Mutagenicity: AHA is a Category 1 Mutagen . It is designed to alter DNA sequences. Handle exclusively in a Class II Biosafety Cabinet.
-
Chemical Hazards:
-
Hydroxylamine: Potential explosion hazard upon heating if concentrated; skin sensitizer.
-
2-Amino-6-chloropurine: Irritant.
-
-
Disposal: All waste containing AHA must be deactivated chemically (e.g., permanganate oxidation) or incinerated as hazardous chemical waste.[1]
References
-
Janion, C. (1978).[1][11] The efficiency and extent of mutagenic activity of some new mutagens of base-analogue type. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 56(3), 225-233.[1]
-
Janion, C., & Glickman, B. W. (1991).[1] Base-pairing models to account for the mutagenicity and specificity of the purine analog 2-amino-N6-hydroxyadenine.[11] Mutation Research, 253(1), 65-72.[1]
-
Pavlov, Y. I., et al. (1991).[1][11] The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae.[11][12] Mutation Research, 253(1), 33-46.[1]
-
PubChem Compound Summary. (n.d.). N6-Hydroxy-9H-purine-2,6-diamine (AHA). National Center for Biotechnology Information. [1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. Sandwalk: Tautomers of Adenine, Cytosine, Guanine, and Thymine [sandwalk.blogspot.com]
- 5. US4736029A - Process for preparing 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 6. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 7. CN108892669B - Method for preparing 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 8. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 9. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. DNAmod: 2-amino-6-hydroxyaminopurine [dnamod.hoffmanlab.org]
- 12. The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mechanism of Action for 2-Amino-N6-hydroxyadenine (AHA)
Executive Summary
2-Amino-N6-hydroxyadenine (AHA) represents a class of "super-mutagenic" nucleobase analogs. Unlike standard base analogs (e.g., 2-aminopurine) that rely on rare tautomeric shifts to induce errors, AHA possesses a structural duality that allows it to mimic both Adenine and Guanine with high thermodynamic stability.
This guide details the molecular mechanics of AHA, focusing on its tautomeric ambiguity , metabolic activation , and incorporation dynamics by DNA polymerases. It provides actionable protocols for utilizing AHA as a probe for polymerase fidelity and a tool for lethal mutagenesis studies.
Molecular Architecture & Tautomeric Dynamics
The potency of AHA (Molecular Formula:
The Structural Duality
AHA exists in a tautomeric equilibrium between two dominant forms:
-
Amino Form (Adenine Mimic): The N6 nitrogen is protonated. It pairs with Thymine via two hydrogen bonds.
-
Imino Form (Guanine Mimic): The proton shifts from the N6 nitrogen to the N6 oxygen (or N1), creating a double bond between C6 and N6. Crucially, the C2-amino group acts as a hydrogen bond donor. This allows the imino form to form three hydrogen bonds with Cytosine , perfectly mimicking Guanine.
Thermodynamic Equilibrium
Unlike natural bases where the amino form is favored by a factor of
Visualization: The Tautomeric Shift
The following diagram illustrates the structural transition and the resulting pairing logic.
Figure 1: Tautomeric equilibrium of AHA showing dual coding capacity for Thymine (via Amino form) and Cytosine (via Imino form).[1]
Metabolic Activation Pathway[2]
AHA is a prodrug in the context of mutagenesis. It must be metabolized into its triphosphate form (dAHATP) to be recognized by DNA polymerases.
The Salvage Pathway
AHA is recognized by the purine salvage pathway enzymes. The efficiency of this conversion is critical for experimental design; cells deficient in adenine phosphoribosyltransferase (APRT) are often resistant to AHA mutagenesis.
Visualization: Metabolic Cascade
Figure 2: Metabolic activation pathway of AHA from free base to polymerase substrate.
Mechanism of Mutagenesis: The Transition Model
AHA induces almost exclusively A:T
Step 1: Incorporation (The "Trojan Horse")
During replication, dAHATP enters the polymerase active site. Because the amino tautomer is still significant, the polymerase incorporates AHA opposite a template Thymine (T).
-
Result: A T:AHA base pair is formed.[2] This is not mutagenic yet.
Step 2: Replication (The "Reveal")
In the next round of replication, the AHA residue in the template strand acts as the coding base. At this stage, the AHA residue frequently shifts to the imino form.
-
Reason: The imino form forms 3 hydrogen bonds with incoming dCTP. This is energetically more stable than the 2 hydrogen bonds with dTTP.
-
Result: The polymerase inserts Cytosine (C) opposite the template AHA.
Step 3: Fixation
In the subsequent round, the Cytosine pairs with Guanine.
-
Net Change: The original A:T pair has been replaced by G:C.
Comparative Hydrogen Bonding Data
| Base Pair | H-Bonds | Stability | Structural Mimicry |
| A : T | 2 | Standard | Natural |
| G : C | 3 | High | Natural |
| AHA(amino) : T | 2 | Moderate | Mimics A:T |
| AHA(imino) : C | 3 | High | Mimics G:C |
Experimental Protocols
Protocol: In Vitro Primer Extension Assay
Purpose: To determine the kinetic parameters (
Materials:
- -32P-labeled primer (20-mer).
-
Template strand (40-mer) containing a specific target base (T or C).
-
Purified DNA Polymerase (e.g., Klenow exo-, T4 Pol, or human Pol
). -
dAHATP (synthesized or commercially sourced).
Workflow:
-
Annealing: Mix primer and template in 1:1.2 molar ratio in annealing buffer (10 mM Tris-HCl, 50 mM NaCl). Heat to 95°C for 5 min, cool slowly to RT.
-
Reaction Mix: Prepare 10
L reactions containing:-
100 nM annealed DNA substrate.
-
Reaction buffer (specific to polymerase, usually containing
). -
Varying concentrations of dAHATP (0.1
M to 100 M).
-
-
Initiation: Add DNA Polymerase (0.1 - 1.0 units).
-
Incubation: Incubate at 37°C for a short duration (e.g., 2-5 mins) to ensure single-hit kinetics (incorporation of <20% of primer).
-
Termination: Quench with 10
L Stop Solution (95% formamide, 20 mM EDTA, bromophenol blue). -
Analysis: Heat samples to 95°C for 3 min. Load on 15% denaturing polyacrylamide gel (7M Urea).
-
Quantification: Visualize via phosphorimaging. Calculate velocity (
) vs. substrate concentration ( ) to derive Michaelis-Menten kinetics.
Protocol: Bacterial Mutagenesis Assay (Ames Test Adaptation)
Purpose: To assess biological mutagenicity.[3][2][4][5][6][7][8]
-
Strain Selection: Use Salmonella typhimurium TA100 (sensitive to base-pair substitutions).
-
Preparation: Grow overnight culture in Oxoid nutrient broth.
-
Treatment: Add 0.1 mL culture to soft agar tubes containing trace histidine/biotin.
-
Dosing: Add AHA (dissolved in DMSO) at concentrations: 0, 10, 50, 100, 500
g/plate . -
Plating: Pour onto Minimal Glucose Agar plates.
-
Incubation: 37°C for 48 hours.
-
Scoring: Count revertant colonies (
). A dose-dependent increase confirms mutagenicity.
References
-
Tsuchiyama, H., et al. (1991). "Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2."[4] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 253(1), 47-54. Link
-
Janion, C. (1991). "Base-pairing models to account for the mutagenicity and specificity of the purine analog 2-amino-N6-hydroxyadenine."[4] Mutation Research, 253(1), 3-9. Link
-
Pavlov, Y.I., et al. (1991). "The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae."[4] Mutation Research, 253(1), 33-46. Link
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What is 2-Amino-N6-hydroxyadenine?
An In-Depth Technical Guide to 2-Amino-N6-hydroxyadenine (AHA)
Executive Summary
2-Amino-N6-hydroxyadenine (AHA), a synthetic purine analogue, stands as a cornerstone tool in the field of genetic toxicology and molecular biology. Distinguished by its potent and specific mutagenic activity, AHA serves as a powerful agent for inducing targeted genetic alterations in a vast array of organisms. This guide provides a comprehensive technical overview of AHA, detailing its chemical properties, mechanism of action, biological potency, and applications. We will explore the causality behind its mutagenic effects, rooted in tautomeric shifts and subsequent mispairing during DNA replication, and present methodologies for its practical application in research settings. This document is intended for researchers, scientists, and drug development professionals seeking a deep, functional understanding of this important chemical mutagen.
Core Chemical and Physical Identity
2-Amino-N6-hydroxyadenine, also known as 2-amino-6-hydroxyaminopurine, is the N(6)-hydroxy derivative of 2,6-diaminopurine.[1][2] It is functionally related to adenine but possesses unique structural features that dictate its biological activity.[1]
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₆N₆O | [1] |
| Molecular Weight | 166.14 g/mol | [1] |
| Appearance | White powder | [1] |
| Synonyms | AHA, 2-amino-N(6)-hydroxyadenine, Guanine oxime | [1][2] |
| CAS Number | 7269-57-0 | |
| Chemical Features | Possesses both oxime and amine structures | [1] |
AHA's structure, featuring a hydroxylamino group at the C6 position and an amino group at the C2 position, is critical to its high mutagenic potency.[3] It is incompatible with strong acids, bases, and strong oxidizing or reducing agents.[1]
The Molecular Mechanism of Mutagenesis
The primary mutagenic power of AHA stems from its function as a base analogue that is readily incorporated into DNA in place of adenine.[3] Its mutagenicity is not random; it induces specific types of mutations with high frequency, making it a predictable tool for genetic manipulation.
Tautomerism and Ambiguous Base Pairing
The central mechanism of AHA-induced mutagenesis is a shift in its tautomeric equilibrium.[4] Like natural bases, AHA can exist in different isomeric forms, or tautomers. The two most relevant forms are the stable amino tautomer and the less stable imino tautomer.
-
Amino Tautomer: In its preferred amino state, AHA can correctly pair with thymine (T), mimicking the natural A:T base pair.
-
Imino Tautomer: However, a shift to the imino tautomer allows AHA to form a stable base pair with cytosine (C).[3][5] This mispairing event is the root cause of the mutation.
This tautomeric shift leads to a predictable mutational signature: a G:C base pair is inserted where an A:T pair should be, resulting in an A:T → G:C transition .[6] This is the predominant mutation induced by AHA across various biological systems.[3][6]
Interaction with DNA Polymerases
The incorporation and bypass of AHA are mediated by DNA polymerases. While some polymerases may be blocked by the presence of this analogue, certain specialized polymerases, such as DNA polymerase λ, can perform translesion synthesis (TLS).[7] Studies have shown that DNA pol λ can efficiently and faithfully bypass 2-hydroxyadenine (a related lesion), a process enhanced by auxiliary proteins like Proliferating Cell Nuclear Antigen (PCNA) and Replication Protein A (RP-A).[7] The interaction with the replication machinery is crucial; AHA does not typically cause direct DNA strand breaks, but such lesions may appear post-treatment as the cell's DNA repair mechanisms attempt to correct the damage.[8]
Biological Activity and Comparative Potency
AHA is a broad-spectrum mutagen, demonstrating activity in prokaryotes, lower eukaryotes, and complex mammalian systems.[6]
-
In Bacteria and Yeast: It is a potent mutagen in E. coli and Salmonella typhimurium.[2][9] Interestingly, its potency varies relative to other analogues depending on the organism; AHA is more potent than N6-hydroxyadenine (HAP) in bacteria but less potent in yeast.[9]
-
In Higher Eukaryotes: Studies in Neurospora crassa established AHA as an extremely potent mutagen that produces specific-locus mutants at high frequencies.[3] In mammalian cells (e.g., mouse lymphoma L5178Y) and in vivo mouse models, AHA's mutagenic potency has been shown to be comparable to that of powerful alkylating agents like ethylnitrosourea (ENU) and ethyl methanesulfonate (EMS).[6][10]
While AHA predominantly induces gene/point mutations through base-pair substitutions, it has also been shown to cause chromosomal damage and induce micronuclei at high concentrations.[6]
Applications in Research and Drug Development
AHA's specific and potent activity makes it an invaluable tool rather than a therapeutic agent. Its applications are centered on genetic research and toxicological screening.
A Precision Tool for Genetic Research
The high frequency and specificity of A:T → G:C transitions make AHA an ideal mutagen for:
-
Genetic Fine-Structure Analysis: It allows researchers to generate point mutations within a specific gene, helping to map functional domains and critical residues.[3]
-
Distinguishing Mutation Types: Its use can help differentiate between point mutations and larger multi-locus deletions, which is often a time-consuming challenge in mammalian genetics.[3]
-
Creating Specific Allelic Series: Researchers can generate a series of alleles with subtle changes to study gene function comprehensively.
Relevance in Drug Development and Toxicology
In the context of drug development, understanding the mechanism of potent mutagens like AHA is critical for:
-
Genotoxicity Assays: AHA can be used as a positive control in assays designed to screen new chemical entities for mutagenic potential. Its predictable mechanism provides a reliable benchmark for assay validation.
-
Evaluating Anti-Mutagenic Compounds: It can be used to induce mutations in a test system, which is then treated with a candidate compound to see if the compound can reduce the mutation frequency.
-
Fundamental Research: Biochemical assays are essential for evaluating a compound's efficacy and specificity.[11][12] Understanding how a mutagen like AHA interacts with DNA polymerases and repair enzymes provides a foundational framework for designing assays that probe the interaction of drug candidates with these same systems.
Experimental Protocol: Mammalian Cell Mutagenicity Assay
The following protocol outlines a standard workflow for assessing the mutagenic potential of AHA in a mammalian cell line, such as L5178Y mouse lymphoma cells, at the thymidine kinase (TK) locus. This assay is a cornerstone of genetic toxicology.
Step-by-Step Methodology
-
Cell Culture Preparation:
-
Culture L5178Y TK+/- cells in appropriate media (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics) under standard conditions (37°C, 5% CO₂).
-
Prior to the experiment, cleanse the culture of spontaneous TK-/- mutants by growing cells in "THMG" medium (containing Thymidine, Hypoxanthine, Methotrexate, and Glycine). Methotrexate blocks the main nucleotide synthesis pathway, forcing cells to use the salvage pathway via the TK enzyme. TK-/- mutants cannot survive.
-
Return cells to normal medium for a recovery period before treatment.
-
-
AHA Treatment:
-
Prepare a stock solution of AHA in a suitable solvent (e.g., DMSO or saline).
-
Seed a known number of cells (e.g., 1 x 10⁶ cells/mL) into multiple flasks.
-
Treat cells with a range of AHA concentrations (e.g., 10-50 ng/mL) for a defined period (e.g., 4 hours). Include a solvent-only negative control and a positive control (e.g., methyl methanesulfonate).[8]
-
-
Expression Period:
-
After treatment, wash the cells to remove AHA and resuspend them in fresh medium.
-
Culture the cells for an "expression period" (typically 2-3 days). This allows time for the incorporated AHA to cause mutations during DNA replication and for the existing TK enzyme in newly mutated cells to degrade.
-
-
Mutant Selection:
-
Plate a known number of cells in soft agar medium containing the selective agent trifluorothymidine (TFT). TFT is a thymidine analogue that is phosphorylated by the TK enzyme into a toxic intermediate.
-
Therefore, only TK-/- mutant cells (which lack the enzyme) can survive and form colonies.
-
Concurrently, plate a small number of cells in non-selective medium to determine the cloning efficiency (plating efficiency).
-
-
Data Analysis:
-
Incubate plates for 10-14 days until colonies are visible.
-
Count the number of colonies on both selective (TFT) and non-selective plates.
-
Calculate the mutation frequency (MF) using the formula: MF = (Number of mutant colonies / Number of cells plated in TFT) / Cloning Efficiency
-
Safety and Handling
As a potent mutagen and potential teratogenic agent, 2-Amino-N6-hydroxyadenine must be handled with extreme care.[1]
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.
-
Containment: Handle the solid powder and concentrated solutions in a chemical fume hood or a designated containment area.
-
Waste Disposal: Dispose of all contaminated materials and solutions according to institutional and local regulations for hazardous chemical waste.
-
Reactivity: Avoid contact with strong acids, bases, and oxidizing or reducing agents.[1]
Conclusion
2-Amino-N6-hydroxyadenine is more than just a chemical mutagen; it is a high-precision instrument for interrogating genetic function. Its well-characterized mechanism, centered on tautomeric mispairing to induce A:T → G:C transitions, provides a level of predictability that is rare among chemical mutagens. For molecular geneticists, it offers a reliable method for creating specific point mutations, while for toxicologists and drug development professionals, it serves as a critical benchmark for assessing the safety of novel compounds. A thorough understanding of its properties and mechanism is essential for its effective and safe application in the modern research laboratory.
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Mutagenic activity of 2-amino-N6-hydroxyadenine in the mouse spot test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
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Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa. Basic Life Sciences. [Link]
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An In-depth Technical Guide to the Mutagenic Properties of 2-Amino-N6-hydroxyadenine
Introduction
2-Amino-N6-hydroxyadenine (AHA), a synthetic purine analog, has garnered significant attention within the fields of genetic toxicology and cancer research due to its potent mutagenic activity. This technical guide provides a comprehensive overview of the mutagenic properties of AHA, delving into its chemical nature, the molecular mechanisms underpinning its mutagenicity, and the experimental methodologies employed to characterize its effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's impact on genomic integrity.
Chemical Properties and Tautomerism of 2-Amino-N6-hydroxyadenine
2-Amino-N6-hydroxyadenine is a derivative of adenine, a fundamental component of DNA. The key structural feature of AHA is the substitution of a hydrogen atom on the exocyclic amino group at the N6 position with a hydroxyl group. This seemingly minor modification has profound implications for its base-pairing properties.
The mutagenicity of AHA is intrinsically linked to its capacity to exist in different tautomeric forms. Tautomers are isomers of a molecule that differ only in the position of a proton and a double bond. For AHA, the critical equilibrium is between the more stable amino tautomer and the less frequent, but highly mutagenic, imino tautomer. In aqueous environments, such as the cellular milieu, the equilibrium tends to favor the imino form, which is a key factor in its mutagenic potential.[1]
Caption: Tautomeric equilibrium of 2-Amino-N6-hydroxyadenine.
The Molecular Mechanism of AHA-Induced Mutagenesis
The primary mutagenic outcome of AHA exposure is the induction of A•T to G•C transition mutations.[2][3] This specific mutational signature arises from the aberrant base-pairing properties of the imino tautomer of AHA during DNA replication.
Mispairing with Cytosine
In its canonical amino form, adenine (and by extension, the amino tautomer of AHA) forms two hydrogen bonds with thymine (T). However, when AHA adopts its imino tautomeric form, its hydrogen bonding pattern is altered, allowing it to form a stable base pair with cytosine (C), mimicking the geometry of a standard G•C pair. This mispairing occurs because the imino tautomer presents a hydrogen bond donor and acceptor pattern that is complementary to cytosine.
Caption: Hydrogen bonding between the imino tautomer of AHA and cytosine.
Fixation of the Mutation
The mutagenic process unfolds over two rounds of DNA replication:
-
First Round of Replication (Incorporation): During DNA synthesis, if a molecule of 2-amino-N6-hydroxydeoxyadenosine triphosphate (AHAdATP) is present in the nucleotide pool, DNA polymerase can incorporate it opposite a thymine in the template strand. In subsequent rounds of replication, if the incorporated AHA is in its imino form, it will direct the incorporation of a cytosine in the newly synthesized strand.
-
Second Round of Replication (Perpetuation): In the next round of replication, the newly incorporated cytosine will serve as a template for the incorporation of a guanine, thus completing the A•T to G•C transition.
This incorporation-type mechanism is consistent with experimental observations where the induced mutations are predominantly base transitions.[4]
Quantitative Assessment of Mutagenic Potency
AHA is recognized as a highly potent mutagen across various biological systems, from bacteria to mammalian cells. Its mutagenic activity has been quantified in several assays, most notably the Ames test using Salmonella typhimurium and in cultured mammalian cells.
| Assay System | Strain/Cell Line | Metabolic Activation (S9) | Mutagenic Potency | Reference |
| Ames Test | S. typhimurium TA100 | Without S9 | 25,000 revertants/µg | [4] |
| Ames Test | S. typhimurium TA100 | With S9 (10 µL) | ~50,000 revertants/µg | [4] |
| Mammalian Cell Mutagenesis | Chinese Hamster Lung (CHL) cells | Without S9 (24h exposure) | 500-fold higher than ethyl methanesulfonate (EMS) | [4] |
| Mammalian Cell Mutagenesis | Eukaryotic assays | With/Without S9 | Comparable to ethylnitrosourea (ENU) and methyl methanesulfonate (MMS) | [5] |
| Mouse Spot Test | (T x HT)F1 mouse embryos | N/A | 1.95 x 10⁻³ genetically relevant spots/mg/kg | [6] |
Table 1: Summary of the Mutagenic Potency of 2-Amino-N6-hydroxyadenine (AHA)
The data clearly indicates that AHA is a direct-acting mutagen, exhibiting high potency without the need for metabolic activation.[4] In fact, in some instances, the addition of a high concentration of S9 mix can decrease its mutagenicity, possibly due to detoxification.[4] Its potency in mammalian cells is particularly noteworthy, surpassing that of the well-characterized alkylating agent EMS by a significant margin.[4]
Interaction with DNA Polymerases
The mutagenic potential of AHA is ultimately realized through its interaction with DNA polymerases during replication. The fidelity of DNA polymerases is crucial in preventing mutations, and their ability to correctly read a template base and insert the corresponding nucleotide is a key determinant of genomic stability.
When a DNA polymerase encounters AHA in the template strand, its response depends on the specific polymerase and the tautomeric state of the AHA.
-
High-Fidelity Replicative Polymerases: These polymerases have a highly constrained active site that favors Watson-Crick base pairing. The presence of the imino tautomer of AHA can lead to misincorporation of dCTP. The proofreading (3'→5' exonuclease) activity of these polymerases may be able to excise the misincorporated base, but the efficiency of this process for an AHA:C mispair is not well-characterized.
-
Translesion Synthesis (TLS) Polymerases: These polymerases have a more open and flexible active site, allowing them to bypass DNA lesions that block replicative polymerases. While this allows for the completion of replication, it often comes at the cost of reduced fidelity. It is plausible that TLS polymerases are involved in the bypass of AHA, potentially contributing to the observed mutation rates. Studies on other N6-modified adenine adducts have shown that TLS polymerases like Pol η and Pol κ can bypass these lesions in an error-prone manner.[7][8][9]
Experimental Protocols for Assessing AHA Mutagenicity
The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it in their growth medium. The assay measures the ability of a test compound to cause mutations that revert the bacteria to a His+ phenotype, allowing them to grow on a histidine-free medium.
Principle: The S. typhimurium TA100 strain is particularly sensitive to base-pair substitution mutagens and is therefore highly responsive to AHA.
Step-by-Step Methodology:
-
Strain Preparation: Culture the S. typhimurium TA100 strain overnight in nutrient broth to reach a cell density of approximately 1-2 x 10⁹ cells/mL.
-
Test Compound Preparation: Prepare a series of dilutions of AHA in a suitable solvent (e.g., DMSO or water).
-
Metabolic Activation (Optional but recommended for comprehensive analysis): Prepare an S9 mix from the liver homogenate of Aroclor 1254-induced rats. This mix contains microsomal enzymes that can metabolize compounds into their active forms.
-
Assay Procedure (Plate Incorporation Method): a. To a sterile test tube, add 0.1 mL of the overnight bacterial culture, 0.1 mL of the test compound dilution (or control), and 0.5 mL of the S9 mix (or phosphate buffer for experiments without metabolic activation). b. Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate. c. Gently tilt and rotate the plate to ensure even distribution of the top agar. d. Allow the top agar to solidify.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies (His+) on each plate. A dose-dependent increase in the number of revertant colonies significantly above the spontaneous background level indicates a positive mutagenic response.
Caption: Workflow for the Ames Test to assess AHA mutagenicity.
In Vitro DNA Polymerase Fidelity Assay
This assay directly measures the ability of a DNA polymerase to accurately replicate past a specific site in a DNA template, in this case, a template containing AHA. It allows for the kinetic analysis of nucleotide incorporation opposite the modified base.
Principle: A primer is annealed to a synthetic DNA template containing a single AHA at a known position. The extension of this primer by a DNA polymerase in the presence of different dNTPs is monitored to determine the efficiency and fidelity of bypass.
Step-by-Step Methodology:
-
Template-Primer Design: Synthesize a DNA oligonucleotide template containing a single 2-amino-N6-hydroxy-2'-deoxyadenosine. Design a complementary primer that anneals adjacent to the AHA lesion, with its 3'-end positioned for the next nucleotide incorporation event opposite the AHA. The primer is typically labeled with a fluorescent dye or a radioisotope for detection.
-
Reaction Setup: a. Prepare a reaction mixture containing the annealed template-primer, a purified DNA polymerase, reaction buffer (with Mg²⁺), and a single species of dNTP (dATP, dGTP, dCTP, or dTTP). b. For kinetic analysis, vary the concentration of the dNTP.
-
Reaction and Quenching: a. Initiate the reaction by adding the DNA polymerase. b. Allow the reaction to proceed for a defined period (in pre-steady-state kinetics, this is very short, on the order of milliseconds to seconds). c. Quench the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺).
-
Product Analysis: a. Separate the reaction products (unextended primer and extended products) by denaturing polyacrylamide gel electrophoresis (PAGE). b. Visualize the products using the label on the primer (e.g., autoradiography or fluorescence imaging).
-
Data Analysis: a. Quantify the amount of extended product at each dNTP concentration and time point. b. Determine the kinetic parameters for nucleotide incorporation (k_cat and K_m) by fitting the data to the Michaelis-Menten equation. c. The fidelity of the polymerase is expressed as the ratio of the incorporation efficiency (k_cat/K_m) of the correct nucleotide to that of an incorrect nucleotide.
Caption: Workflow for an in vitro DNA polymerase fidelity assay.
Conclusion
2-Amino-N6-hydroxyadenine is a powerful mutagenic agent that serves as a valuable tool for studying the mechanisms of mutagenesis and DNA repair. Its high potency and specific mutational signature (A•T to G•C transitions) are directly attributable to the tautomeric properties of the N6-hydroxy group, which facilitates mispairing with cytosine during DNA replication. Understanding the mutagenic properties of AHA is not only of academic interest but also has practical implications for assessing the genotoxic risk of other nucleoside analogs and for the development of novel therapeutic agents. The experimental protocols detailed in this guide provide a framework for the robust evaluation of the mutagenic potential of such compounds.
References
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Shirasu, Y., Moriya, M., Ohta, T., & Inoue, H. (1982). Mutagenic properties of 2-amino-N6-hydroxyadenine in Salmonella and in Chinese hamster lung cells in culture. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 94(2), 263-270. [Link]
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de Serres, F. J., Brockman, H. E., & Hung, C. Y. (1991). The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms: significance for genetic risk assessment. Mutation Research/Genetic Toxicology, 253(1), 1-13. [Link]
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de Serres, F. J., Brockman, H. E., Hung, C. Y., & Overton, L. K. (1985). Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa. Basic Life Sciences, 31, 381-389. [Link]
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Jarosz, M. (2005). [Role of tautomerism in the molecular mechanisms of mutagenesis]. Postepy biochemii, 51(3), 264-271. [Link]
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Tsuchiyama, H., Atsumi, G., Matsuda, A., Negishi, K., & Hayatsu, H. (1991). Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2. Mutation Research/Genetic Toxicology, 253(1), 47-54. [Link]
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Neuhäuser-Klaus, A. (1991). Mutagenic activity of 2-amino-N6-hydroxyadenine in the mouse spot test. Mutation Research/Genetic Toxicology, 253(1), 109-114. [Link]
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Choi, J. Y., & Guengerich, F. P. (2005). Translesion synthesis across 1,N6-ethenodeoxyadenosine by human DNA polymerases eta and kappa. The Journal of biological chemistry, 280(48), 39843–39850. [Link]
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Assay Genie. (n.d.). High Fidelity DNA Polymerase Protocol. Retrieved from [Link]
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Patro, J. N., Haracska, L., & Prakash, S. (2012). Translesion synthesis across 1,N6-(2-hydroxy-3-hydroxymethylpropan-1,3-diyl)-2'-deoxyadenosine (1,N6-γ-HMHP-dA) adducts by human and archebacterial DNA polymerases. The Journal of biological chemistry, 287(46), 38486–38495. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101513, N6-Hydroxy-9H-purine-2,6-diamine. Retrieved from [Link].
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Zang, H., Goodenough, A. K., Choi, J. Y., Irimia, A., Loukachevitch, L. V., & Guengerich, F. P. (2012). Translesion synthesis across 1,N(6)-(2-hydroxy-3-hydroxymethylpropan-1,3-diyl)-2'-deoxyadenosine (1,N(6)-γ-HMHP-dA) adducts by human and archebacterial DNA polymerases. The Journal of biological chemistry, 287(46), 38486–38495. [Link]
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2-Amino-N6-hydroxyadenine: A Comprehensive Technical Guide on its Structure, Properties, and Biological Significance
This guide provides an in-depth exploration of 2-Amino-N6-hydroxyadenine (AHA), a potent mutagenic nucleobase analogue. Intended for researchers, scientists, and professionals in drug development, this document delineates its chemical identity, structural characteristics, and profound biological implications, particularly its role as a powerful tool in genetic toxicology and mutagenesis research.
Introduction: The Significance of a Modified Purine
In the landscape of molecular biology and genetic research, nucleobase analogues are indispensable tools for elucidating the mechanisms of DNA replication, repair, and mutagenesis. 2-Amino-N6-hydroxyadenine, a derivative of adenine, stands out due to its potent mutagenic activity.[1][2] Functionally related to adenine, this compound is a member of the 2,6-diaminopurines and is characterized by the substitution of a hydroxyl group on the exocyclic amino group at the N6 position.[1][3] Its ability to induce specific types of mutations with high frequency has made it a subject of extensive study, offering valuable insights into the fundamental processes of genetic stability and alteration.[4] This guide aims to provide a comprehensive technical overview of AHA, from its fundamental chemical properties to its application in experimental systems.
Chemical Identity and Structure
A clear understanding of the chemical identity of 2-Amino-N6-hydroxyadenine is foundational to appreciating its biological activity. The compound is systematically named N-(2-amino-7H-purin-6-yl)hydroxylamine.[1]
Identifiers and Chemical Formula
Precise identification of a chemical compound is critical for research and regulatory purposes. The following table summarizes the key identifiers for 2-Amino-N6-hydroxyadenine.
| Identifier | Value | Source |
| CAS Number | 7269-57-0 | PubChem[1] |
| Molecular Formula | C5H6N6O | PubChem[1] |
| Molecular Weight | 166.14 g/mol | PubChem[1] |
| IUPAC Name | N-(2-amino-7H-purin-6-yl)hydroxylamine | PubChem[1] |
| InChI | InChI=1S/C5H6N6O/c6-5-9-3-2(7-1-8-3)4(10-5)11-12/h1,12H,(H4,6,7,8,9,10,11) | DNAmod[2] |
| InChIKey | UJUHACUYECLPGK-UHFFFAOYSA-N | DNAmod[2] |
| SMILES | Nc1nc(NO)c2nc[nH]c2n1 | DNAmod[2] |
| Synonyms | 2-Amino-N(6)-hydroxyadenine, Guanine oxime, 2-amino-6-N-hydroxylaminopurine | PubChem[1] |
Structural Representation
The chemical structure of 2-Amino-N6-hydroxyadenine reveals the key functional groups that drive its biological activity. The presence of the hydroxylamino group at the N6 position and the amino group at the C2 position are critical determinants of its mutagenic properties.[4]
Caption: Chemical structure of 2-Amino-N6-hydroxyadenine.
Synthesis and Chemical Properties
The synthesis of N6-substituted 2-amino-purine derivatives, including 2-Amino-N6-hydroxyadenine, has been described in the scientific literature.[5] These synthetic routes are crucial for producing the compound for research purposes. From a chemical reactivity perspective, 2-Amino-N6-hydroxyadenine possesses both oxime and amine functionalities.[1] This dual nature makes it incompatible with strong acids, bases, and reducing agents.[1] As an amine, it can neutralize acids in exothermic reactions.[1]
Biological Activity and Mechanism of Mutagenesis
The most significant characteristic of 2-Amino-N6-hydroxyadenine is its potent mutagenic activity, which has been demonstrated in a wide range of organisms, including bacteria (Escherichia coli, Salmonella typhimurium), yeast (Saccharomyces cerevisiae), and mammalian cells.[2][6][7]
Potency and Specificity of Mutagenesis
AHA is recognized as one of the most potent mutagens, particularly in bacterial systems like Salmonella typhimurium TA100.[6] Studies have shown that it can induce a high frequency of revertants, indicating its strong mutagenic potential.[6] A key feature of AHA's mutagenicity is its specificity. It predominantly causes AT to GC base-pair transitions.[4][8] This specificity arises from its ability to be incorporated into DNA during replication, where it can then mispair with cytosine.[4] This makes AHA a valuable tool for studying specific-locus mutations.[4]
Proposed Mechanism of Action
The mutagenic effect of 2-Amino-N6-hydroxyadenine is believed to stem from its structural similarity to adenine, allowing it to be recognized by DNA polymerases and incorporated into the nascent DNA strand. Once incorporated, the N6-hydroxyl group can lead to tautomeric shifts that favor mispairing with cytosine instead of thymine during subsequent rounds of DNA replication.
Caption: Proposed mechanism of 2-Amino-N6-hydroxyadenine induced mutagenesis.
Applications in Research and Drug Development
The potent and specific mutagenic properties of 2-Amino-N6-hydroxyadenine make it a valuable tool in several areas of research.
Genetic Toxicology and Risk Assessment
AHA serves as a model compound for assessing the capabilities of various eukaryotic assay systems to detect potent mutagens.[8] Its well-defined mutagenic signature allows for the validation and calibration of new and existing genotoxicity assays.
Studies of DNA Repair and Replication
By introducing specific types of DNA lesions (mispairings), AHA can be used to study the cellular mechanisms of DNA repair. Researchers can investigate how cells recognize and correct the mispairs induced by this analogue, providing insights into the fidelity of DNA replication and the efficiency of repair pathways.
A Note on Therapeutic Potential
While primarily known as a mutagen, the study of nucleobase analogues has been instrumental in the development of antiviral and anticancer drugs. Although 2-Amino-N6-hydroxyadenine itself is not a therapeutic agent due to its mutagenicity, the principles learned from its mechanism of action can inform the design of other nucleoside analogues with therapeutic potential. The core concept involves creating molecules that can be selectively incorporated into the DNA or RNA of pathogens or cancer cells, thereby disrupting their replication.
Safety and Handling
Given its classification as a mutagen and a potential teratogenic agent, 2-Amino-N6-hydroxyadenine must be handled with appropriate safety precautions in a laboratory setting.[1] Standard protocols for handling potent mutagens, including the use of personal protective equipment (gloves, lab coat, safety glasses) and working in a designated area such as a chemical fume hood, are mandatory. All waste materials should be disposed of as hazardous chemical waste.
Conclusion
2-Amino-N6-hydroxyadenine is a powerful nucleobase analogue with well-defined mutagenic properties. Its ability to induce specific AT to GC transitions with high potency has established it as a critical tool in the field of genetic toxicology and as a probe for studying the intricacies of DNA replication and repair. For researchers and professionals in drug development, a thorough understanding of this compound's chemical nature and biological effects is essential for its safe handling and effective application in advancing our knowledge of genetic stability and the mechanisms of mutagenesis.
References
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PubChem. N6-Hydroxy-9H-purine-2,6-diamine. National Center for Biotechnology Information. [Link]
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DNAmod. 2-amino-6-hydroxyaminopurine. [Link]
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Kuroda, Y., Yokoiyama, A., & Kada, T. (1985). Mutagenic properties of 2-amino-N6-hydroxyadenine in Salmonella and in Chinese hamster lung cells in culture. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 147(5), 249-254. [Link]
-
de Serres, F. J., Brockman, H. E., Hung, C. Y., & Overton, L. K. (1985). Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa. Basic Life Sciences, 31, 381–390. [Link]
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Materese, C. K., Nuevo, M., & Sandford, S. A. (2017). Mechanisms of the Formation of Adenine, Guanine, and their Analogs in UV-Irradiated Mixed NH3:H2O Molecular Ices Containing Purine. The Astrophysical Journal, 841(2), 125. [Link]
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Tosșan Pharmatech. (2026). Unlocking Therapeutic Potential: The Role of 2-Amino-N-isopropylbenzenesulfonamide in Drug Discovery. [Link]
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PubChem. 6-Hydroxyaminopurine. National Center for Biotechnology Information. [Link]
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Discovery Fine Chemicals. Guanine (2-Amino-6-Hydroxypurine). [Link]
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Pavlov, Y. I., Khromov-Borisov, N. N., & Inge-Vechtomov, S. G. (1991). The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae. Mutation Research, 253(1), 33-45. [Link]
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Janion, C. (1976). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta Biochimica Polonica, 23(1), 57–68. [Link]
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Pezind, A., Loehr, F., & Marx, A. (2021). Structural dynamics and determinants of 2-aminoadenine specificity in DNA polymerase DpoZ of vibriophage ϕVC8. Nucleic Acids Research, 49(20), 11953–11966. [Link]
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Neuhäuser-Klaus, A., & Lehmacher, W. (1991). Mutagenic activity of 2-amino-N6-hydroxyadenine in the mouse spot test. Mutation Research, 253(1), 81-86. [Link]
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de Serres, F. J. (1991). The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms: significance for genetic risk assessment. Mutation Research, 253(1), 1-2. [Link]
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solubility of 2-Amino-N6-hydroxyadenine in DMSO
An In-Depth Technical Guide to the Solubility of 2-Amino-N6-hydroxyadenine in Dimethyl Sulfoxide (DMSO)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Amino-N6-hydroxyadenine (AHA) in dimethyl sulfoxide (DMSO). Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocol to deliver a deeper understanding of the underlying chemical principles and practical considerations essential for accurate and reproducible solubility assessment. We will explore the physicochemical properties of both AHA and DMSO, present a detailed, self-validating experimental workflow for solubility determination, and discuss critical factors that influence the dissolution and stability of AHA in this widely used aprotic solvent.
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of early-stage drug discovery, the accurate determination of a compound's solubility is a foundational pillar upon which subsequent assays are built. Dimethyl sulfoxide is a powerful polar aprotic solvent, prized for its ability to dissolve a broad spectrum of both polar and nonpolar compounds, making it an indispensable vehicle for the creation of high-concentration stock solutions.[1][2][3] 2-Amino-N6-hydroxyadenine, a purine analog with known mutagenic properties, is a compound of significant interest in various biological studies.[4][5][6] Establishing its precise solubility in DMSO is paramount for ensuring the integrity and reproducibility of experimental results, from high-throughput screening to detailed mechanistic studies.
This guide is designed to provide not just a method, but a methodological philosophy. By understanding the "why" behind each step, the researcher is empowered to troubleshoot, adapt, and ultimately, generate solubility data with the highest degree of confidence.
Foundational Chemistry: Understanding the Solute and Solvent
A successful solubility determination begins with a thorough understanding of the key players: the solute (2-Amino-N6-hydroxyadenine) and the solvent (DMSO).
Physicochemical Properties of 2-Amino-N6-hydroxyadenine (AHA)
2-Amino-N6-hydroxyadenine is a derivative of adenine, characterized by the presence of both an amine and a hydroxylamine group.[5][7] This unique structure imparts specific chemical characteristics that directly influence its interaction with solvents.
| Property | Value/Description | Source |
| Molecular Formula | C5H6N6O | [7] |
| Molecular Weight | 166.14 g/mol | [7] |
| Appearance | White powder | [7] |
| Chemical Features | Contains both oxime and amine structures. Amines act as chemical bases. | [7] |
| Reactivity Profile | Incompatible with strong acids, bases, and strong oxidizing or reducing agents. | [7] |
The Unique Characteristics of Dimethyl Sulfoxide (DMSO)
DMSO's efficacy as a solvent stems from its distinct molecular structure and properties.[1][9]
| Property | Value/Description | Source |
| Molecular Formula | (CH3)2SO | [1] |
| Molar Mass | 78.13 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.1004 g/cm³ | [1] |
| Boiling Point | 189 °C (372 °F; 462 K) | [1] |
| Melting Point | 19 °C (66 °F; 292 K) | [1] |
| Solvent Type | Polar aprotic | [10] |
| Water Miscibility | Miscible | [1] |
Being a polar aprotic solvent, DMSO can accept hydrogen bonds but does not donate them as readily as protic solvents like water. Its ability to dissolve a wide range of substances is a significant advantage in a laboratory setting.[2] However, a critical consideration is its hygroscopic nature; DMSO readily absorbs moisture from the atmosphere.[11] This absorbed water can significantly alter the solvent's properties and may lead to the precipitation of dissolved compounds over time.[11]
Experimental Determination of Solubility: A Validated Protocol
The following protocol is designed to determine the kinetic . This method is widely used in early drug discovery for its balance of speed and reliability.[12]
Materials and Equipment
-
2-Amino-N6-hydroxyadenine (solid)
-
Anhydrous DMSO
-
Analytical balance
-
Vortex mixer
-
Microcentrifuge
-
Calibrated pipettes
-
HPLC-UV or other suitable analytical instrumentation
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of a compound in DMSO.
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Accurately weigh a small amount of 2-Amino-N6-hydroxyadenine (e.g., 5-10 mg) into a microcentrifuge tube.
-
Add a precise volume of anhydrous DMSO (e.g., 100 µL).
-
Vigorously vortex the mixture for 2-3 minutes to promote dissolution.[13]
-
Visually inspect the solution. If all the compound has dissolved, add small, pre-weighed increments of the compound, vortexing after each addition, until a visible precipitate remains. This ensures the creation of a supersaturated solution.[13]
-
-
Equilibration:
-
Incubate the supersaturated solution at a constant ambient temperature for at least 24 hours.[13] This allows the solution to reach equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Gentle agitation during this period can be beneficial but is not always necessary.
-
-
Separation of Undissolved Compound:
-
Centrifuge the equilibrated solution at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.[13]
-
-
Quantification of Dissolved Compound:
-
Carefully aspirate a known volume of the clear supernatant. Be cautious not to disturb the pellet.
-
Prepare a series of accurate dilutions of the supernatant in DMSO.
-
Analyze the dilutions using a validated analytical method, such as HPLC-UV, to determine the concentration of 2-Amino-N6-hydroxyadenine.
-
The concentration of the undiluted supernatant represents the solubility of the compound in DMSO at the equilibration temperature.
-
Critical Considerations and Best Practices
The Impact of Water
As previously mentioned, DMSO is highly hygroscopic.[11] The presence of even small amounts of water can significantly decrease the solubility of many organic compounds.[11] Therefore, it is imperative to use anhydrous DMSO and to minimize the exposure of the solvent and solutions to the atmosphere.
Temperature Effects
Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to maintain a constant and recorded temperature throughout the equilibration and separation steps to ensure the reproducibility of the results.
Compound Purity and Stability
The purity of the 2-Amino-N6-hydroxyadenine will directly impact the measured solubility. Impurities can either enhance or decrease solubility. Furthermore, the stability of the compound in DMSO should be considered.[14] While DMSO is relatively inert, some compounds may degrade over the 24-hour equilibration period.[10] A preliminary stability study using the chosen analytical method can verify that the compound remains intact.
Kinetic vs. Thermodynamic Solubility
The described protocol determines the kinetic solubility, which is a measure of how much of a solid can be dissolved in a solvent under a specific set of conditions and then remain in solution after a set period. This is distinct from thermodynamic solubility, which is the concentration of a solute in a saturated solution at equilibrium. For many applications in drug discovery, kinetic solubility is the more relevant parameter.[12]
Data Presentation and Interpretation
The final solubility value should be reported in standard units, such as mg/mL or mM, along with the temperature at which the determination was made.
| Parameter | Value |
| Compound | 2-Amino-N6-hydroxyadenine |
| Solvent | Anhydrous Dimethyl Sulfoxide |
| Equilibration Temperature | e.g., 25°C |
| Measured Solubility | [Insert Experimentally Determined Value] mg/mL |
| Molar Solubility | [Insert Calculated Molar Value] mM |
Conclusion
Determining the is a fundamental yet critical task for any research involving this compound. By adhering to the principles and protocols outlined in this guide, researchers can generate accurate, reliable, and reproducible solubility data. A thorough understanding of the chemical properties of both the solute and the solvent, coupled with a meticulously executed experimental workflow, forms the bedrock of sound scientific investigation in drug discovery and development.
References
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N6-Hydroxy-9H-purine-2,6-diamine | C5H6N6O | CID 101513 - PubChem. Available from: [Link]
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5537-5540.
- Kuvychko, I. V., et al. (2022).
- Lagunin, A., et al. (2003). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of chemical information and computer sciences, 43(4), 1035-1041.
- Brockman, R. W., et al. (1975). Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 33(2-3), 179-185.
- Lipinski, C. A. (2006). Samples in DMSO: What an end user needs to know.
- Li, R., et al. (2020). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents.
-
Wikipedia. Dimethyl sulfoxide. Available from: [Link]
- Sengar, A., et al. (2025).
-
DNAmod. 2-amino-6-hydroxyaminopurine. Available from: [Link]
- Sengar, A., et al. (2025).
- Musil, D., et al. (2024).
- Capriotti, K., & Capriotti, J. A. (2015). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology.
- Cayman Chemical. (2023). 6-(Dimethylamino)purine.
- Callegari, D., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 24(22), 16409.
- Al-Zoubi, R. M., et al. (2017). Convenient synthesis of N-sulfonyl α-hydroxyamides via DMSO oxidation of N-alk-1-ynylsulfonamides. Tetrahedron Letters, 58(4), 345-348.
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American Chemical Society. (2021). Dimethyl sulfoxide. Available from: [Link]
- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO)
- Pavlov, Y. I., et al. (1991). The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae.
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Technical Guide: Stability, Storage, and Handling of 2-Amino-N6-hydroxyadenine (AHA)
Executive Summary
2-Amino-N6-hydroxyadenine (AHA), also known as 2-amino-6-hydroxylaminopurine, is a potent base analog mutagen used extensively to study DNA replication fidelity and transition mutations (AT
This guide provides a rigorous technical framework for the storage and handling of AHA. It moves beyond generic "store at -20°C" instructions to explain the mechanistic causes of degradation and provides self-validating protocols to ensure experimental reproducibility. Failure to maintain AHA stability results not just in loss of potency, but in the generation of breakdown products (e.g., 2-aminoadenine) that can fundamentally alter bioassay results.
Chemical Identity & Physicochemical Profile[1][2][3][4]
AHA is a modified purine where the exocyclic amino group at position 6 is hydroxylated. This modification is the source of both its mutagenic potential and its instability.
| Property | Detail |
| Chemical Name | 2-Amino-N6-hydroxyadenine (or 2-amino-6-hydroxylaminopurine) |
| Molecular Formula | |
| Molecular Weight | ~166.14 g/mol |
| Solubility | High: DMSO, DMFModerate: EthanolLow: Water (pH dependent) |
| pKa | The |
| Key Instability Factors | Oxidation (Air), Photolysis (UV/Vis), Hydrolysis (Extreme pH) |
Mechanisms of Instability & Mutagenicity
To handle AHA correctly, one must understand its dynamic chemical behavior. AHA exists in equilibrium between amino and imino tautomers. The
The Tautomeric Shift (The "Why" of Mutagenesis)
AHA mimics adenine. In its amino form , it pairs with Thymine (T). However, the electron-withdrawing effect of the hydroxyl group stabilizes the imino form , which mimics Guanine and pairs with Cytosine (C). This ambiguity causes AT
Degradation Pathways
Storage conditions that favor oxidation or hydrolysis will convert AHA into non-mutagenic or differently mutagenic species.
-
Oxidation: The hydroxylamine group (
) can be oxidized to a nitroso ( ) or nitro ( ) group, particularly in alkaline solutions. -
Reduction: Over time, or in the presence of reducing agents, AHA can degrade to 2-aminoadenine (2,6-diaminopurine) , which has different base-pairing properties (forming 3 hydrogen bonds with T).
Visualization: Tautomerism & Degradation Logic
Figure 1: The tautomeric equilibrium of AHA is essential for its function. Degradation (grey path) removes the hydroxyl group, permanently altering the compound's biological activity.
Storage Protocols
Solid State Storage (Long-Term)
Standard: Lyophilized powder is stable for 1–2 years if strictly controlled.
-
Temperature: Store at -20°C (Standard) or -80°C (Optimal).
-
Atmosphere: The vial must be tightly sealed. Ideally, store under an inert gas (Argon or Nitrogen) to prevent oxidation.
-
Desiccation: Moisture catalyzes hydrolysis. Store vials inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant (silica gel).
-
Light: Protect from light. Wrap vials in aluminum foil if they are not in opaque containers.
Solution State Storage (Working Stocks)
Critical Warning: AHA is unstable in aqueous solution . Do not store aqueous dilutions for more than 24 hours.
Protocol for Stock Preparation:
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide). These solvents minimize hydrolysis compared to water or ethanol.
-
Concentration: Prepare high-concentration stocks (e.g., 10–50 mg/mL) to minimize the solvent surface area relative to solute mass.
-
Aliquot Strategy: Avoid freeze-thaw cycles. Freeze-thawing introduces condensation and oxygen.
-
Correct: Aliquot into single-use volumes (e.g., 20–50 µL) immediately after dissolution.
-
Storage: Store aliquots at -20°C or -80°C.
-
Shelf Life: Use DMSO stocks within 1 month . Discard if discoloration (yellowing/browning) occurs.
-
Experimental Workflow & Handling
Safety (E-E-A-T)
AHA is a potent mutagen. It must be handled in a Class II Biological Safety Cabinet (BSC).
-
PPE: Double nitrile gloves, lab coat, and safety glasses.
-
Deactivation: Treat spills with 10% bleach (sodium hypochlorite) followed by water. The oxidation destroys the mutagenic hydroxylamine moiety.
Preparation Workflow
This workflow ensures the "Self-Validating" aspect of the protocol. By checking the UV spectrum, you confirm the integrity of the molecule before use.
Figure 2: Operational workflow for AHA preparation. Note the equilibration step to prevent moisture condensation on the cold powder.
Quality Control (QC)
If experimental results are inconsistent, validate the AHA stock:
-
Method: UV-Vis Spectroscopy.
-
Expectation: AHA has a characteristic UV absorption distinct from Adenine.
- (pH 1): ~265 nm.
- (pH 13): ~295 nm (Bathochromic shift due to ionization).
-
Failure Mode: A shift in
toward 260 nm (resembling Adenine/2-aminoadenine) indicates degradation.
References
-
Janion, C. (1978).[1] The efficiency and extent of mutagenic activity of some new mutagens of base-analogue type. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 56(3), 225-233. Link
-
Pavlov, Y. I., et al. (1991).[1][2] The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae.[1] Mutation Research, 253(1), 33-46. Link
-
Kozmin, S. G., et al. (1998). Multiple antimutagenesis mechanisms affect mutagenic activity and specificity of the base analog 6-N-hydroxylaminopurine in bacteria and yeast.[2] Mutation Research, 402, 41-50.[2] Link
-
Cayman Chemical. (2023).[3] Product Information: 6-(Dimethylamino)purine (Analogous handling data). Link
-
National Toxicology Program (NTP). (1992).[4] Chemical Repository Database: 2-Amino-N6-hydroxyadenine Safety & Handling. Link
Sources
Technical Guide: Toxicological & Mutagenic Profile of 2-Amino-N6-hydroxyadenine (AHA)
Executive Summary
2-Amino-N6-hydroxyadenine (AHA) (also known as 2-amino-6-N-hydroxylaminopurine ) is a synthetic purine base analog and a potent mutagen used extensively as a probe in genetic toxicology.[1][2][3] Structurally related to adenine and 2-aminopurine (2AP), AHA is distinguished by its extreme mutagenic potency—often exceeding that of its parent compound, 2AP, by several orders of magnitude in both prokaryotic and eukaryotic systems.
This guide synthesizes the toxicological data, mechanism of action, and handling protocols for AHA. It is intended for researchers investigating mechanisms of mutagenesis, DNA repair fidelity, and nucleotide metabolism.[4]
Part 1: Chemical Identity & Physicochemical Properties
AHA is a derivative of 2,6-diaminopurine where the amino group at the N6 position is hydroxylated. This modification drastically alters its hydrogen-bonding capabilities, leading to its high mutagenic potential.
| Property | Data |
| Common Name | 2-Amino-N6-hydroxyadenine (AHA) |
| Synonyms | 2-amino-6-N-hydroxylaminopurine; N6-hydroxy-2,6-diaminopurine; Guanine oxime |
| CAS Number | 7269-57-0 |
| Molecular Formula | C₅H₆N₆O |
| Molecular Weight | 166.14 g/mol |
| Physical State | Crystalline powder (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, dilute aqueous alkali; sparingly soluble in water |
| Stability | Sensitive to oxidation and light; aqueous solutions degrade rapidly at neutral pH |
Handling Warning: AHA is a suspected carcinogen and potent mutagen . It must be handled in a Class II Biological Safety Cabinet (BSC) using full PPE (double nitrile gloves, lab coat, safety glasses).
Part 2: Mechanism of Action (Mutagenesis)
The toxicity of AHA is primarily genotoxic rather than cytotoxic at low doses. Its mechanism relies on ambiguous base pairing driven by the N6-hydroxylamino group, which facilitates tautomeric shifts or ionization, allowing the base to mimic both Adenine and Guanine.
The Dual-Coding Potential
AHA incorporates into DNA via the nucleotide salvage pathway. Once converted to its triphosphate form (dAHATP), it competes with dATP and dGTP during replication.
-
Template A Mimicry: In its amino tautomer, AHA pairs with Thymine (T) .
-
Template G Mimicry: In its imino (or ionized) tautomer, AHA pairs with Cytosine (C) .
The Transition Mutation Pathway
The hallmark of AHA mutagenesis is the induction of AT
-
Incorporation: AHA enters the DNA opposite Thymine (replacing Adenine).
-
Replication Error: In the next round of replication, the incorporated AHA templates for Cytosine (mimicking Guanine).
-
Fixation: The resulting AHA:C base pair is replicated, replacing the original A:T pair with a G:C pair.
Visualization: Mechanism of AHA-Induced Mutagenesis[6][7]
Caption: Figure 1.[6][7][8] Metabolic activation and base-mispairing pathway of AHA leading to AT
Part 3: Toxicological Profile & Data Summary
Mutagenicity in Prokaryotes (Salmonella typhimurium)
AHA is one of the most potent base analogs tested in the Ames assay.
| Strain | Activation (S9) | Revertants/µg (Approx) | Interpretation |
| TA100 | - S9 | ~25,000 | Extremely Potent. Causes base-pair substitutions. |
| TA100 | + S9 (Low) | ~50,000 | Metabolic activation enhances mutagenicity 2-fold. |
| TA98 | - S9 | ~25 | Weakly mutagenic (frameshift strain); 1/1000th potency of TA100.[9] |
Note: High concentrations of S9 (microsomal enzymes) can decrease mutagenicity, likely due to further metabolic degradation of AHA into non-mutagenic forms.
Genotoxicity in Eukaryotic Systems
AHA demonstrates potent mutagenicity in mammalian cells, often exceeding the potency of classic alkylating agents like Ethyl Methanesulfonate (EMS) at equimolar concentrations.[10]
-
Mouse Lymphoma (L5178Y/tk+/-):
-
Induces mutations at the tk, hgprt, and Na+/K+ ATPase loci.[3]
-
Phenotype: Induces primarily large-colony mutants (indicative of point mutations) but can induce small-colony mutants (clastogenic/chromosomal damage) at high concentrations.[3]
-
Potency: ~500-fold higher than EMS upon prolonged (24h) exposure.[9]
-
-
Chinese Hamster Lung (CHL):
-
Dose-dependent increase in Diphtheria Toxin resistance (DTr) mutants.[9]
-
Time-Dependence: Mutagenicity increases significantly with exposure time (3h vs 24h), confirming that incorporation into DNA is the critical toxicological event.
-
Cytotoxicity
Cytotoxicity is generally observed at concentrations higher than those required for mutagenesis.
-
Mechanism: Lethality is likely due to excessive DNA strand breaks, saturation of mismatch repair systems, or inhibition of replication forks by incorporated analogs.
-
Data Point: In CHO cells, significant survival reduction is observed at concentrations >15 µg/mL (24h exposure).
Part 4: Experimental Protocols
Protocol A: Safe Handling & Stock Preparation
Objective: Prepare a stable stock solution while minimizing exposure risk.
-
PPE: Double gloves (Nitrile), lab coat, N95 respirator or work within a fume hood/BSC.
-
Solvent: Dimethyl sulfoxide (DMSO). AHA is poorly soluble in water/saline.
-
Preparation:
-
Weigh AHA powder in a sealed container.
-
Dissolve in DMSO to a concentration of 10–50 mg/mL.
-
Storage: Aliquot immediately into light-tight (amber) tubes. Store at -80°C. Do not refreeze aliquots more than once; oxidation destroys potency.
-
Protocol B: Mammalian Cell Mutagenesis Assay (HPRT Locus)
Objective: Quantify mutagenicity using 6-thioguanine (6-TG) resistance in CHO or V79 cells.
-
Cell Seeding:
-
Seed
cells per 100mm dish in exponential growth phase.
-
-
Treatment:
-
Replace medium with serum-free medium containing AHA (Range: 0.1 – 10 µg/mL).
-
Include Vehicle Control (DMSO) and Positive Control (e.g., EMS 200 µg/mL).
-
Incubate for 24 hours (Critical: allows sufficient incorporation).
-
-
Wash & Expression:
-
Wash cells 2x with PBS. Add fresh complete medium.
-
Subculture cells for 7–9 days to allow phenotypic expression of HPRT- mutations (clearance of pre-existing HPRT enzyme).
-
-
Selection:
-
Plate
cells per dish (triplicate) in medium containing 6-Thioguanine (5 µg/mL) . -
Plate 200 cells per dish (triplicate) in non-selective medium for Cloning Efficiency (CE) .
-
-
Scoring:
-
Incubate 10–14 days. Stain colonies with Crystal Violet.
-
Calculation:
-
Part 5: References
-
Mutagenic properties of 2-amino-N6-hydroxyadenine in Salmonella and in Chinese hamster lung cells in culture. Source: PubMed / Mutation Research URL:[2][Link]
-
The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms. Source: Mutation Research URL:[Link][10]
-
Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa. Source: Basic Life Sciences URL:[Link]
-
Genotoxicity of 2-amino-6-N-hydroxyadenine (AHA) to mouse lymphoma and CHO cells. Source: Environmental Mutagenesis URL:[Link]
-
2-Amino-N6-hydroxyadenine (Compound Summary). Source: PubChem URL:[Link]
Sources
- 1. N6-Hydroxy-9H-purine-2,6-diamine | C5H6N6O | CID 101513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DNAmod: 2-amino-6-hydroxyaminopurine [dnamod.hoffmanlab.org]
- 3. Genotoxicity of 2-amino-6-N-hydroxyadenine (AHA) to mouse lymphoma and CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutagenic And Toxic Effects Of Base Analogs - Roeland Schaaper [grantome.com]
- 5. Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro [mdpi.com]
- 8. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutagenic properties of 2-amino-N6-hydroxyadenine in Salmonella and in Chinese hamster lung cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms: significance for genetic risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity and Mechanistic Profiling of 2-Amino-N6-hydroxyadenine (AHA)
[1]
Executive Summary
2-Amino-N6-hydroxyadenine (AHA) (also known as 2-amino-6-hydroxylaminopurine) is a synthetic base analog and a potent mutagen used extensively to probe the fidelity of DNA replication and repair mechanisms.[1] Unlike standard purines, AHA possesses an N6-hydroxy group that significantly alters its tautomeric equilibrium, allowing it to function as a "dual-coding" base.[1]
For drug development professionals, AHA is critical in two contexts:
-
Mechanistic Probe: It serves as a reference compound for inducing specific transition mutations (A:T
G:C) to study polymerase selectivity.[1] -
Impurity Risk: It represents a class of mutagenic impurities potentially formed during the synthesis of purine-based therapeutics (e.g., 2-aminopurine derivatives), necessitating rigorous genotoxicity screening.[1]
Chemical Biology & Mechanism of Action[1]
The biological activity of AHA is driven by its ability to mimic adenine while possessing a highly reactive N6-hydroxylamino group.[1] This structural modification facilitates ionization and tautomerization, leading to ambiguous base-pairing properties.[1]
Tautomeric Instability and Base Mispairing
Standard adenine exists predominantly in the amino tautomer, which pairs with Thymine (T).[1] AHA, however, readily shifts between the amino and imino forms due to the electron-withdrawing effect of the hydroxyl group.[1]
-
Amino-AHA: Mimics Adenine
Pairs with Thymine (T) .[1][2] -
Imino-AHA: Mimics Guanine
Pairs with Cytosine (C) .[1]
This dual-coding capacity drives the A:T
-
Incorporation: dAHATP is incorporated opposite Template T (mimicking A) or Template C (mimicking G).[1]
-
Template Mispairing: Once in the DNA, AHA serves as a template.[1] If it adopts the imino form, it recruits Cytosine.[1]
-
Fixation: In the subsequent round, the newly incorporated Cytosine pairs with Guanine, completing the transition.[1]
Visualization of Mutagenic Pathway
The following diagram illustrates the tautomeric shift and the resulting transition mutation pathway.
Figure 1: Mechanism of AHA-induced mutagenesis.[1][3][4] The shift to the imino tautomer allows AHA to pair with Cytosine, leading to A:T to G:C transitions.
Biological Activity Profile
AHA is characterized by high mutagenic potency across both prokaryotic and eukaryotic systems.[1][5]
Quantitative Activity Summary
| Parameter | Observation | Mechanism/Notes |
| Mutation Type | Base Substitutions (Transitions) | Predominantly A:T |
| Potency (Bacteria) | Extremely High | More potent than N6-hydroxyadenine (HAP) in S. typhimurium.[1] |
| Potency (Eukaryotes) | High | Potent in Neurospora crassa and Mouse Lymphoma (L5178Y) cells.[1] |
| Metabolic Requirement | Direct & Indirect | Can be metabolized to dAHATP (active triphosphate) by cellular kinases.[1] |
| Toxicity | Moderate to High | Inhibits DNA synthesis; toxicity increases in repair-deficient strains (e.g., uvrB-).[1] |
Interaction with DNA Polymerases
AHA acts as a "rogue" nucleotide.[1] High-fidelity polymerases (like Pol
Experimental Protocols
For researchers utilizing AHA as a control or assessing it as an impurity, the following protocols ensure robust data generation.
Protocol A: In Vitro Mutagenesis Assay (Ames Test Modified)
Objective: Quantify the mutagenic potential of AHA in Salmonella typhimurium (Strain TA100 is preferred for base-pair substitutions).[1]
Reagents:
-
AHA stock solution (dissolved in DMSO; fresh preparation recommended due to oxidation sensitivity).[1]
-
S. typhimurium TA100 culture (overnight).
-
Top agar (containing trace histidine/biotin).[1]
-
Minimal glucose plates.[1]
Workflow:
-
Preparation: Dilute AHA in DMSO to concentrations ranging from 0.1
g/plate to 100 g/plate . -
Inoculation: Mix 0.1 mL bacterial culture + 0.1 mL AHA solution + 0.5 mL S9 mix (optional, though AHA is directly mutagenic, S9 can mimic mammalian metabolism).[1]
-
Plating: Add 2.0 mL molten top agar, vortex, and pour onto minimal glucose plates.
-
Incubation: Incubate at 37°C for 48 hours.
-
Scoring: Count revertant colonies (His+).
-
Validation: Positive control: Sodium azide; Negative control: DMSO vehicle.
Data Analysis: A dose-dependent increase in revertants >2-fold over background confirms mutagenicity.[1]
Protocol B: Mammalian Cell Mutation Assay (L5178Y )
Objective: Assess gene mutations in eukaryotic cells, distinguishing between point mutations and clastogenic events.
-
Treatment: Expose L5178Y mouse lymphoma cells to AHA (0.1–50
g/mL) for 4 hours.[1] -
Wash: Centrifuge and wash cells 2x with PBS to remove AHA.[1]
-
Expression Period: Resuspend in growth medium and culture for 2 days to allow phenotypic expression of tk mutants.
-
Selection: Plate cells in soft agar containing Trifluorothymidine (TFT) .[1]
-
Colony Sizing: After 10-12 days, count colonies.
Relevance to Drug Development[1]
Genotoxicity Screening
In the development of nucleoside analogs (e.g., antivirals like Remdesivir or Ribavirin analogs), AHA serves as a structural alert .[1] If a drug candidate can metabolize into an N6-hydroxylated purine, it carries a high risk of mutagenicity.[1]
-
Actionable Step: If a metabolite screen detects N6-hydroxylation of an adenine analog, perform an Ames test (TA100) immediately.[1]
Impurity Profiling
During the synthesis of 2-aminopurine or related heterocycles, incomplete reduction or side reactions with hydroxylamine reagents can generate AHA.[1]
-
Limit of Detection: Analytical methods (LC-MS/MS) must be sensitive enough to detect AHA at trace levels (often <10 ppm) due to its high potency.[1]
Workflow Visualization: Genotoxicity Assessment
This workflow outlines the decision tree for evaluating a compound suspected of AHA-like activity.
Figure 2: Decision matrix for evaluating purine analogs with potential N6-hydroxy metabolites.
References
-
Pavlov, Y. I., et al. (1991).[1][6] The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae.[1][3] Mutation Research, 253(1), 33-46.[1]
-
Tsuchiyama, H., et al. (1991).[1] Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2.[1][4] Mutation Research, 253(1), 47-54.[1]
-
Janion, C. (1978).[1] The efficiency and extent of mutagenic activity of some new mutagens of base-analogue type. Mutation Research, 56(3), 225-233.[1]
-
Kamiya, H., & Kasai, H. (1995).[1] Formation of 2-hydroxydeoxyadenosine triphosphate, an oxidatively damaged nucleotide, and its incorporation by DNA polymerases.[1][6] Journal of Biological Chemistry, 270(33), 19446–19450.[1][6]
-
De Serres, F. J., et al. (1991).[1] The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms: significance for genetic risk assessment. Mutation Research, 253(1), 1-4.[1]
Sources
- 1. DNAmod: 2-amino-6-hydroxyaminopurine [dnamod.hoffmanlab.org]
- 2. Structural dynamics and determinants of 2-aminoadenine specificity in DNA polymerase DpoZ of vibriophage ϕVC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Replication of 2-hydroxyadenine-containing DNA and recognition by human MutSα - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical and Functional Identity of 2-Amino-N6-hydroxyadenine (AHA): A Technical Monograph
[1][2]
Executive Summary
2-Amino-N6-hydroxyadenine (also known as AHA or 2-amino-6-hydroxylaminopurine ) is a potent base analog mutagen used extensively in genetic research to study transition mutations.[1][2] Structurally, it is a derivative of 2,6-diaminopurine where the exocyclic amino group at position 6 is hydroxylated.[1][2][3]
Its significance lies in its "Janus-faced" nature: the N6-hydroxyl group destabilizes the standard amino-imino tautomeric equilibrium, allowing the molecule to oscillate between mimicking Adenine (pairing with Thymine) and Guanine (pairing with Cytosine).[1][2] This ambiguity makes it a critical tool for inducing and studying AT
Nomenclature and Synonyms
Accurate identification of this compound is frequently complicated by inconsistent nomenclature across chemical vendors and historical literature.[2] The following table consolidates valid identifiers to ensure procurement and citation accuracy.
Table 1: Validated Synonyms and Identifiers
| Category | Primary Identifier / Synonym | Notes |
| Common Abbreviation | AHA | Widely used in mutagenesis literature (e.g., Janion et al.).[1][2][3] |
| IUPAC Name | N6-hydroxy-9H-purine-2,6-diamine | The most chemically descriptive systematic name.[1][2] |
| Alternate Systematic | 2-amino-6-(hydroxyamino)purine | Highlights the substitution on the purine ring.[1][2] |
| Alternate Systematic | 2-amino-N6-hydroxylaminopurine | Common in older biochemical texts.[1][2] |
| Structural Synonym | Guanine Oxime | Describes the tautomer where the C6 carbonyl of guanine is replaced by an oxime (=N-OH).[1] |
| CAS Registry Number | 7269-57-0 | CRITICAL: Use this for database searches to avoid confusion with 2,6-diaminopurine.[1][2] |
| Related (Incorrect) | 2-Aminopurine (2-AP) | Do not confuse.[1][2][4][5] 2-AP lacks the N6-hydroxy group.[1][2] |
| Related (Incorrect) | N6-hydroxyadenine (HAP) | Do not confuse.[1][2] HAP lacks the C2-amino group.[1][2] |
Structural Mechanism: The Tautomeric Shift
To understand why AHA is mutagenic, one must understand its tautomeric instability. Unlike natural bases, which heavily favor one tautomer (amino or keto), AHA exists in a competitive equilibrium between the amino and imino forms.
The Mechanism of Ambiguous Base Pairing
-
Amino Form (Adenine-like): The N6 nitrogen acts as a hydrogen bond donor.[1][2] It pairs with Thymine .[1][2][6]
-
Imino Form (Guanine-like): The N6 nitrogen acts as a hydrogen bond acceptor (due to the electron-withdrawing effect of the hydroxyl group).[1][2] It pairs with Cytosine .[1][2]
Because the N6-hydroxy group is electronegative, it stabilizes the imino tautomer more than in unmodified adenine.[2] During DNA replication, if AHA enters the helix in the syn conformation or shifts tautomers, it forces the polymerase to insert a Cytosine instead of a Thymine, causing a transition mutation.
Visualization: Tautomeric Base Pairing
The following diagram illustrates the dual-coding potential of AHA.
Figure 1: The tautomeric equilibrium of 2-Amino-N6-hydroxyadenine (AHA) allows it to base-pair with both Thymine and Cytosine, driving AT
Synthesis and Handling Protocol
Note: This protocol describes the chemical synthesis of the base. For incorporation into DNA, the nucleoside phosphoramidite derivative is required.
Safety Warning (Critical)
AHA is a potent mutagen and potential carcinogen. [1][2]
-
Engineering Controls: All weighing and solubilization must occur inside a certified chemical fume hood or biological safety cabinet.[1][2]
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1][2]
-
Deactivation: Treat waste with 10% bleach (sodium hypochlorite) before disposal to oxidize the hydrazine-like moiety.[1][2]
Synthesis Workflow
The standard synthesis involves the nucleophilic displacement of a halide (chlorine) at the C6 position of a purine precursor by hydroxylamine.
Reagents:
-
Reagent: Hydroxylamine hydrochloride (
).[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Step-by-Step Protocol:
-
Preparation: Dissolve 10 mmol of 2-amino-6-chloropurine in 50 mL of ethanol.
-
Activation: Add 20 mmol of hydroxylamine hydrochloride.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. The reaction is driven by the high nucleophilicity of the hydroxylamine displacing the chlorine atom. -
Precipitation: Cool the reaction mixture to
overnight. The product, 2-amino-N6-hydroxyadenine hydrochloride, will precipitate.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Filtration: Collect the solid via vacuum filtration.[2]
-
Purification: Recrystallize from hot water to remove unreacted chloride salts.
-
Validation: Verify structure via UV spectroscopy (Shift in
vs. precursor) or Mass Spectrometry (Target Mass: ~166.14 Da).
Visualization: Synthesis Pathway[1][2][5]
Figure 2: Synthetic route for AHA via nucleophilic displacement of chlorine by hydroxylamine.[1][2]
Applications in Drug Development & Research
Mutagenesis Assays
AHA is superior to 2-aminopurine (2-AP) for specific applications because it is a hyper-mutagen .[1][2]
-
Bacterial Systems: In Salmonella typhimurium (Ames test) and E. coli, AHA induces high frequencies of transition mutations.[1][2]
-
Mechanism of Action: It is metabolically converted to the nucleoside triphosphate (dAHATP) and incorporated into DNA.[2] Once incorporated, it acts as a "ticking time bomb" for the next replication cycle, where it will likely template a Cytosine.
Antiviral Research (Lethal Mutagenesis)
In modern drug development, AHA derivatives are explored as lethal mutagens for RNA viruses.[2] By increasing the viral mutation rate beyond the "error threshold," the viral population collapses (error catastrophe). The N6-hydroxy mechanism is a prototype for designing nucleoside analogs that force viral polymerases into catastrophic error modes.[1][2]
References
-
Janion, C. (1978).[1][2][3] "The efficiency and extent of mutagenic activity of some new mutagens of base-analogue type." Mutation Research, 56(3), 225-233.[1][2]
-
Pavlov, Y.I., et al. (1991).[1][2][3] "The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae." Mutation Research, 253(1), 33-46.[1][2]
-
PubChem Database. "N6-Hydroxy-9H-purine-2,6-diamine (CID 101513)."[1][2] National Library of Medicine.[2] [1][2]
-
Kamiya, H. (2003).[1][2] "Mutagenic potentials of damaged nucleic acid bases."[2][4] Nucleic Acids Research, 31(2), 517-531.[1][2]
Sources
- 1. 2-amino-N(6)-methyl-N(6)-hydroxyadenine | 60254-49-1 [chemicalbook.com]
- 2. N6-Hydroxy-9H-purine-2,6-diamine | C5H6N6O | CID 101513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DNAmod: 2-amino-6-hydroxyaminopurine [dnamod.hoffmanlab.org]
- 4. Antimutagenic compounds and their possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 6. Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 2-Amino-N6-hydroxyadenine (AHA)
[1]
Executive Summary
2-Amino-N6-hydroxyadenine (AHA) , also designated as 2-amino-6-hydroxylaminopurine , is a potent mutagenic nucleobase analog.[1][2][3][4] Structurally derived from adenine (specifically 2,6-diaminopurine), AHA is characterized by the substitution of a hydroxyl group onto the exocyclic nitrogen at the C6 position.
This modification fundamentally alters the compound's hydrogen-bonding capacity, allowing it to oscillate between tautomeric forms that mimic both Adenine (pairing with Thymine) and Guanine (pairing with Cytosine). This duality drives its utility in mutagenesis research, specifically for inducing transition mutations (
Physicochemical Characterization
The precise molecular weight and structural parameters are critical for analytical identification (LC-MS) and stoichiometric preparation in biological assays.[1]
Table 1: Chemical Identity & Properties[1][6]
| Parameter | Specification |
| Common Name | 2-Amino-N6-hydroxyadenine (AHA) |
| IUPAC Name | |
| CAS Registry Number | 7269-57-0 |
| Molecular Formula | |
| Molecular Weight | 166.14 g/mol |
| Exact Mass | 166.0603 Da |
| Appearance | White to off-white crystalline powder |
| Solubility | Low in water; soluble in dilute acids (0.1 M HCl) and bases (0.1 M NaOH); soluble in DMSO.[1][2][3] |
| pKa | ~3.5 (N1 protonation), ~9-10 (N6-OH ionization) |
| UV Max ( | 280 nm (pH 7.0); shifts observed in acidic/alkaline conditions due to ionization.[1] |
Note on Molecular Weight: In Mass Spectrometry (ESI+), look for the protonated molecular ion
at m/z 167.15 .
Mechanistic Action: Tautomerism & Mutagenicity[1][7][8]
The biological activity of AHA stems from its ability to bypass Watson-Crick base-pairing rules.[1] Unlike Adenine, which exists predominantly in the amino form, the electronegative oxygen on the
Mechanism of Mutagenesis[1][7][8][9]
-
Template Incorporation: During DNA replication, AHA can be incorporated opposite Thymine (acting like Adenine) or Cytosine (acting like Guanine).
-
Tautomeric Shift: Once incorporated, AHA can shift tautomers.
-
Amino form (
): Pairs with Thymine (2 H-bonds).[1] -
Imino form (
): Pairs with Cytosine (2 H-bonds, mimicking Guanine).
-
-
Transition Mutation: This ambiguity leads to
or transitions, depending on whether AHA is on the template or the incoming nucleotide.
Diagram 1: Tautomeric Equilibrium & Base Pairing Logic
Caption: AHA oscillates between amino and imino forms, facilitating ambiguous base pairing with both Thymine and Cytosine, driving transition mutations.[1]
Synthesis & Purification Protocol
Safety Warning: AHA is a potent mutagen. All synthesis and handling must occur in a chemical fume hood with double-gloving and appropriate respiratory protection.[1]
Principle
The most reliable synthesis involves the nucleophilic aromatic substitution (
Reagents
-
Precursor: 2-Amino-6-chloropurine (CAS: 10310-21-1)[1]
-
Reagent: Hydroxylamine hydrochloride (
) -
Solvent: Ethanol / Water mixture[1]
-
Base: Potassium Hydroxide (KOH) or Triethylamine
Step-by-Step Methodology
-
Preparation of Hydroxylamine Base:
-
Dissolve 20 mmol of hydroxylamine hydrochloride in 10 mL of water.
-
Neutralize with equimolar KOH (dissolved in minimal ethanol) to release free hydroxylamine. Filter off any KCl precipitate if necessary.
-
-
Reaction Setup:
-
Suspend 5 mmol of 2-amino-6-chloropurine in 20 mL of 50% aqueous ethanol.
-
Add the freshly prepared hydroxylamine solution.
-
-
Reflux:
-
Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Silica gel; Mobile phase: n-Butanol/Acetic Acid/Water 5:2:3).[1] -
Endpoint: Disappearance of the starting material spot (
) and appearance of the AHA product ( ).
-
-
Isolation:
-
Cool the reaction mixture to
overnight. -
AHA typically precipitates as a white/off-white solid.[1]
-
Filter the solid and wash with cold water followed by cold ethanol.
-
-
Recrystallization (Purification):
-
Dissolve crude product in boiling water (add drops of 1M HCl if solubility is poor, then neutralize slowly).
-
Allow to cool slowly to crystallize.
-
Dry in a vacuum desiccator over
.
-
Diagram 2: Synthesis Workflow
Caption: Workflow for the conversion of 2-amino-6-chloropurine to AHA via nucleophilic substitution.
Analytical Validation
To validate the synthesized compound, compare against the following standards.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax, 5
, 4.6 x 150 mm). -
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-10% B over 15 mins.
-
Detection: UV at 280 nm.
-
Expected Result: AHA elutes earlier than Adenine due to the polarity of the N-OH group.[1]
Mass Spectrometry (ESI-MS)
| Ion Mode | Species | m/z (Theoretical) | m/z (Observed Range) |
| Positive (+) | 167.06 | 167.0 – 167.2 | |
| Negative (-) | 165.05 | 165.0 – 165.2 |
References
-
Janion, C. (1976). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta Biochimica Polonica, 23(1), 57-68.[5]
-
Tsuchiyama, H., et al. (1991).[3] Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2.[1][3][6] Mutation Research, 253(1), 47-54.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 101513, N6-Hydroxy-9H-purine-2,6-diamine.[1][2]
-
Pavlov, Y. I., et al. (1991).[3] The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae.[1][3] Mutation Research, 253(1), 33-46.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. N6-Hydroxy-9H-purine-2,6-diamine | C5H6N6O | CID 101513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DNAmod: 2-amino-6-hydroxyaminopurine [dnamod.hoffmanlab.org]
- 4. 6-Hydroxyaminopurine | C5H5N5O | CID 21876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The synthesis and properties of N6-substituted 2-amino-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Amino-N6-hydroxyadenine (AHA) in Molecular Biology
Prepared by: Gemini, Senior Application Scientist
Introduction: A Precision Tool for Genetic Engineering
In the landscape of molecular biology, the ability to induce precise and predictable genetic mutations is paramount for dissecting gene function, modeling diseases, and driving drug discovery. Among the chemical mutagens available, 2-Amino-N6-hydroxyadenine (AHA), a synthetic purine analog, stands out for its exceptional potency and specificity.[1] Also known by synonyms such as 2-amino-N-hydroxylaminopurine (AHAP) and guanine oxime, AHA serves as a powerful tool for generating targeted base substitutions, offering a level of control that broader-spectrum mutagens lack.[2][3]
This guide provides an in-depth exploration of AHA's molecular mechanism, its applications as a mutagenic agent, and its utility as a probe for investigating cellular DNA repair and detoxification pathways. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this potent molecule in their experimental designs.
Section 1: The Molecular Basis of AHA's Mutagenic Potency
The efficacy of AHA as a mutagen is rooted in its unique chemical structure, which allows it to be readily incorporated into DNA while promoting specific mispairing during replication.
Mechanism of Action: Tautomerism and Ambiguous Base Pairing
2-Amino-N6-hydroxyadenine is an analog of adenine.[1] Its defining feature is the hydroxylamino group (-NHOH) at the C6 position of the purine ring. This group is the primary driver of its mutagenic activity. In solution and once incorporated into the DNA backbone, AHA can exist in two tautomeric forms: the more stable amino form and the less stable imino form. The equilibrium between these forms is the key to its function.[4]
-
Incorporation: During DNA replication, DNA polymerase can recognize the dominant amino form of the AHA deoxynucleoside triphosphate (dAHATP) and incorporate it opposite thymine (T), effectively substituting for adenine (A).
-
Tautomeric Shift: Once incorporated, the N6-hydroxyl group facilitates a tautomeric shift to the imino form.
-
Mispairing: In its imino configuration, AHA preferentially forms a stable base pair with cytosine (C) rather than thymine.[1] This mispairing is the mutagenic event.
-
Mutation Fixation: In the subsequent round of DNA replication, the polymerase reads the incorporated AHA as a guanine (G) due to its pairing with cytosine, and inserts a C in the newly synthesized strand. The original T on the complementary strand correctly pairs with A. The final result is a unidirectional AT→GC transition point mutation.[1][5]
Caption: Tautomeric shift of AHA and its mispairing partner.
The workflow below illustrates how this initial mispairing event becomes a permanent mutation in the genome.
Caption: Workflow for AT→GC transition induced by AHA.
Comparative Potency of Purine Analogs
The mutagenic strength of AHA becomes clear when compared to other well-known purine analogs like 6-N-hydroxylaminopurine (HAP) and 2-aminopurine (2AP). The presence of both the 2-amino group and the N6-hydroxyl group makes AHA an exceptionally potent mutagen.[1]
| Base Analog | Key Structural Feature(s) | Primary Mutation Type | Relative Potency |
| 2-Amino-N6-hydroxyadenine (AHA) | C2-Amino, N6-Hydroxyl | AT→GC (predominantly)[1] | Very High[1] |
| 6-N-hydroxylaminopurine (HAP) | N6-Hydroxyl | AT↔GC (bidirectional)[6] | High |
| 2-Aminopurine (2AP) | C2-Amino | AT↔GC (bidirectional) | Moderate |
Section 2: Application Note - AHA as a Tool for High-Efficiency Mutagenesis
The high potency and specificity of AHA make it an ideal choice for applications requiring the generation of specific-locus point mutations without introducing large-scale genomic damage.[1]
Rationale for Use
-
High Frequency: AHA induces mutations at a high frequency even at relatively low, non-toxic concentrations.[1]
-
Specificity: It predominantly generates AT→GC transitions, allowing researchers to predict the likely outcome of mutagenesis.[1][5]
-
Precision: Unlike agents that cause large deletions or chromosomal rearrangements, AHA induces "clean" point mutations, which is critical for fine-structure genetic analysis.[1][2] This simplifies the process of distinguishing true point mutants from those with more extensive genetic damage.[1]
Key Applications
-
Forward Genetics: Creating libraries of mutants to screen for specific phenotypes, thereby identifying genes involved in a biological process.
-
Reverse Genetics: Introducing point mutations into a known gene to study the functional consequences of specific amino acid changes.
-
Disease Modeling: Generating cell lines or animal models with specific point mutations that mimic human genetic disorders.
-
Drug Resistance Studies: Evolving drug-resistant cell lines or microorganisms to identify the mutations responsible for resistance.
Protocol 1: General Procedure for Inducing Mutations in Cultured Mammalian Cells
Disclaimer: This protocol is a general guideline. Optimal concentrations of AHA and exposure times are highly dependent on the cell type and must be determined empirically.
Objective: To generate specific-locus point mutations in a cultured mammalian cell line.
Materials:
-
2-Amino-N6-hydroxyadenine (AHA) stock solution (e.g., 10 mM in DMSO, sterile-filtered).
-
Mammalian cell line of interest.
-
Complete cell culture medium and supplements.
-
96-well and 6-well culture plates.
-
Cell viability assay kit (e.g., MTT, PrestoBlue).
-
Reagents for genomic DNA extraction, PCR, and Sanger sequencing.
Methodology:
Part A: Determining Optimal AHA Concentration (Dose-Response)
-
Causality: The goal is to find a concentration that maximizes mutagenicity while minimizing cytotoxicity. A dose-response curve is essential for this balance.
-
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over 72-96 hours.
-
Prepare a serial dilution of AHA in complete medium (e.g., from 100 µM down to 0.1 µM). Include a vehicle-only (DMSO) control.
-
Replace the medium in the wells with the AHA-containing medium.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours). This exposure time will also be a variable to optimize.
-
After incubation, assess cell viability using an appropriate assay.
-
Plot cell viability (%) against AHA concentration. Select the highest concentration that retains significant viability (e.g., >50%), often referred to as the EC50, for the mutagenesis experiment.
-
Part B: Mutagenesis and Mutant Selection
-
Treatment: Seed cells in 6-well plates. Once they reach ~50% confluency, treat them with the predetermined optimal concentration of AHA for the chosen duration.
-
Recovery: After treatment, wash the cells thoroughly with sterile PBS three times to remove all traces of AHA. Add fresh, complete medium.
-
Expansion: Allow the cells to recover and divide for several generations (e.g., 7-10 days). This is crucial for the fixation of the mutation in the genome of the cell population.
-
Selection/Screening:
-
If a selectable phenotype is expected (e.g., drug resistance), apply the selective pressure to the culture.
-
If screening for a non-selectable phenotype, plate the cells at clonal density to isolate single colonies. Expand these clones for analysis.
-
-
Verification (Self-Validation): The protocol's success is validated at the molecular level.
-
Isolate genomic DNA from resistant colonies or individual clones.
-
Amplify the target gene region using high-fidelity PCR.
-
Perform Sanger sequencing on the PCR product to identify the specific mutation. The expected outcome is a high prevalence of A→G or T→C substitutions.
-
Section 3: Application Note - Probing DNA Repair and Detoxification
Because AHA introduces a specific type of DNA lesion (a mispairing base analog), it can be used as a probe to study how cells recognize and respond to such damage.
Rationale for Use
By comparing the effects of AHA on wild-type cells versus cells deficient in specific DNA repair genes, one can elucidate the pathways involved in repairing or tolerating this type of damage. Hypersensitivity to AHA can uncover genes essential for its detoxification or repair.[6][7]
The Molybdenum Cofactor (MoCo) Detoxification Pathway
Studies in E. coli have revealed a key pathway for resistance to N-hydroxylated purines like AHA.[8] This system is dependent on the molybdenum cofactor (MoCo) and involves novel molybdoenzymes, such as YcbX, which are capable of reducing the N-hydroxyl group of AHA, thereby detoxifying it and preventing its mutagenic action.[9][10] This pathway appears to be distinct from canonical DNA repair systems like nucleotide excision repair or mismatch repair, which show little effect on AHA-induced mutagenesis.[7]
Caption: Competing fates of AHA: Mutagenesis vs. Detoxification.
Protocol 2: Screening an E. coli Knockout Library for AHA Sensitivity
Objective: To identify genes involved in the detoxification or repair of AHA-induced damage in Escherichia coli.
Materials:
-
E. coli single-gene knockout library (e.g., Keio Collection).
-
LB agar plates.
-
AHA stock solution (10 mM in water or DMSO, sterile-filtered).
-
96-pin replicator.
Methodology:
-
Determine Sub-lethal Concentration:
-
Perform a disk diffusion assay or gradient plating with a wild-type E. coli strain (e.g., BW25113) to find a concentration of AHA that causes significant growth inhibition but is not completely lethal. This concentration will be used for the screen.
-
-
Library Replication:
-
Prepare LB agar plates containing the predetermined sub-lethal concentration of AHA. Also prepare control LB plates without AHA.
-
Using a 96-pin replicator, transfer cells from the master plates of the knockout library onto both the control plates and the AHA-containing plates.
-
Incubate the plates at 37°C for 16-24 hours.
-
-
Identify Sensitive Strains:
-
Compare the growth on the AHA plates to the control plates.
-
Logic: Strains that grow on the control plate but show significantly reduced growth or no growth on the AHA plate are considered "hypersensitive." The gene deleted in these strains is likely involved in resistance to AHA.
-
-
Hit Validation:
-
Re-streak the candidate sensitive strains from the master plate onto fresh control and AHA plates to confirm the phenotype and rule out false positives.
-
-
Analysis:
Safety and Handling
2-Amino-N6-hydroxyadenine is a potent mutagen and a suspected teratogenic agent.[3][11] It must be handled with appropriate caution.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Designated Area: Handle solid AHA and concentrated stock solutions in a chemical fume hood.
-
Disposal: All contaminated waste (pipette tips, plates, media) should be treated as hazardous chemical waste and disposed of according to institutional guidelines.
Conclusion
2-Amino-N6-hydroxyadenine is more than a simple mutagen; it is a precision tool for molecular genetics. Its ability to induce specific AT→GC transitions at high frequency allows for sophisticated studies of gene function that are difficult to achieve with other mutagens.[1] Furthermore, its interaction with cellular machinery provides a unique window into novel DNA detoxification pathways, expanding our understanding of how cells maintain genomic integrity against chemical insults. By carefully controlling its application, researchers can unlock a powerful method for genetic inquiry and innovation.
References
-
de Serres, F.J., Brockman, H.E., Hung, C.Y., & Overton, L.K. (1985). Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa. Basic Life Sciences, 31, 381-390. [Link]
-
Tsuchiyama, H., et al. (1991). Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2. Mutation Research, 253(1), 47-56. [Link]
-
DNAmod (Database). 2-amino-6-hydroxyaminopurine. [Link]
-
PubChem (Database). N6-Hydroxy-9H-purine-2,6-diamine. [Link]
-
Ciesla, Z., et al. (2021). Hydroxyurea—The Good, the Bad and the Ugly. International Journal of Molecular Sciences, 22(14), 7595. [Link]
-
Kumar, R.K., et al. (2022). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. ACS Omega, 7(34), 30283–30290. [Link]
-
PubChem (Database). 6-Hydroxyaminopurine. [Link]
-
Jaroslaw, L. (2005). Rola tautomeryzmu w molekularnych mechanizmach mutagenezy [Role of tautomerism in the molecular mechanisms of mutagenesis]. Postepy Biochemii, 51(3), 296-304. [Link]
-
Pavlov, Y.I., Khromov-Borisov, N.N., & Shcherbakova, P.V. (1991). The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae. Mutation Research, 253(1), 33-45. [Link]
-
Schaaper, R.M., Koffel-Schwartz, N., & Fuchs, R.P. (1997). Base analog N6-hydroxylaminopurine mutagenesis in Escherichia coli: genetic control and molecular specificity. Journal of Bacteriology, 179(19), 6025-6033. [Link]
-
Kozmin, S.G., & Schaaper, R.M. (2007). Molybdenum cofactor-dependent resistance to N-hydroxylated base analogs in E. coli is independent of MobA function. Mutation Research, 619(1-2), 9-15. [Link]
-
Kamiya, H., & Kasai, H. (1995). Formation of 2-hydroxydeoxyadenosine triphosphate, an oxidatively damaged nucleotide, and its incorporation by DNA polymerases. Steady-state kinetics of the incorporation. The Journal of Biological Chemistry, 270(33), 19446-19450. [Link]
-
Lozmin, S.G., Wang, J., & Schaaper, R.M. (2010). Role for CysJ Flavin Reductase in Molybdenum Cofactor-Dependent Resistance of Escherichia coli to 6-N-Hydroxylaminopurine. Journal of Bacteriology, 192(8), 2026-2033. [Link]
-
Miller, E.K., et al. (2021). Determinants of adenine-mutagenesis in diversity-generating retroelements. eScholarship, University of California. [Link]
-
Román, T., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1770. [Link]
-
Basu, P., et al. (2012). Active Site Structures of the Escherichia coli N-Hydroxylaminopurine Resistance Molybdoenzyme YcbX. Inorganic Chemistry, 51(13), 7259-7267. [Link]
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- 1. Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNAmod: 2-amino-6-hydroxyaminopurine [dnamod.hoffmanlab.org]
- 3. N6-Hydroxy-9H-purine-2,6-diamine | C5H6N6O | CID 101513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Role of tautomerism in the molecular mechanisms of mutagenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Base analog N6-hydroxylaminopurine mutagenesis in Escherichia coli: genetic control and molecular specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 6-Hydroxyaminopurine | C5H5N5O | CID 21876 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preparation of 2-Amino-N6-hydroxyadenine Stock Solution: An Application Note and Protocol
Abstract
This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of a stock solution of 2-Amino-N6-hydroxyadenine (AHA), a potent mutagenic nucleoside analog.[1][2][3] Addressed to researchers, scientists, and drug development professionals, this document emphasizes safety, accuracy, and solution stability. The protocol herein is designed to be a self-validating system, integrating scientific principles with practical laboratory techniques to ensure reproducible experimental outcomes.
Introduction: Understanding 2-Amino-N6-hydroxyadenine (AHA)
2-Amino-N6-hydroxyadenine (AHA), also known as 2-amino-6-hydroxyaminopurine, is a synthetic purine analog with significant biological activity.[1] Its primary characteristic is its potent mutagenicity, stemming from its ability to be incorporated into DNA and cause base-pair transitions, predominantly AT to GC.[2] This property makes AHA a valuable tool in genetic research and a compound of interest in drug development, particularly in the study of DNA replication and repair mechanisms. However, its hazardous nature necessitates meticulous handling and preparation procedures to ensure laboratory safety and experimental integrity. This guide provides a robust framework for the preparation of AHA stock solutions, focusing on solvent selection, dissolution techniques, and stability considerations.
Mechanism of Action: A Basis for Prudent Handling
AHA's mutagenicity arises from its structural similarity to adenine, allowing it to be recognized by DNA polymerases. Once incorporated, its N6-hydroxy group can lead to mispairing with cytosine during subsequent rounds of DNA replication, resulting in a point mutation.[2] This potent biological activity underscores the critical need for stringent safety protocols to prevent accidental exposure.
Materials and Equipment
Reagents
-
2-Amino-N6-hydroxyadenine (AHA) powder (CAS No. 7269-57-0)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Sterile, nuclease-free water
-
70% Ethanol
Equipment
-
Analytical balance (sensitivity ± 0.01 mg)
-
Fume hood or biological safety cabinet (Class II)
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
-
Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL) with O-ring seals
-
-20°C and -80°C freezers
-
Personal Protective Equipment (PPE):
-
Disposable nitrile gloves (double-gloving recommended)
-
Safety goggles with side shields or a face shield
-
Laboratory coat
-
Safety Precautions: A Non-Negotiable Priority
AHA is a confirmed mutagen and should be handled with extreme caution. All procedures involving AHA powder and concentrated stock solutions must be performed in a designated area within a certified fume hood or biological safety cabinet to prevent inhalation of airborne particles and to contain any potential spills.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves, a lab coat, and eye protection. Change gloves immediately if they become contaminated.
-
Designated Workspace: Designate a specific area for working with AHA. This area should be clearly labeled with a "Mutagen" warning sign.
-
Waste Disposal: All contaminated materials, including pipette tips, tubes, and gloves, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. A dedicated, clearly labeled waste container should be used.
-
Spill Management: In case of a spill, immediately decontaminate the area. For small spills of the powder, carefully dampen the material with a 10% bleach solution before wiping with absorbent pads. For liquid spills, absorb with appropriate material and decontaminate the area with a 10% bleach solution followed by a 70% ethanol wipe-down. All cleanup materials must be disposed of as hazardous waste.
Protocol for Preparation of a 10 mM AHA Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is the recommended solvent for AHA due to its ability to dissolve a wide range of organic molecules. The following protocol describes the preparation of a 10 mM stock solution, a concentration commonly used as a starting point for serial dilutions in biological assays.
Pre-Preparation Calculations
Before weighing the compound, calculate the required mass of AHA to prepare the desired volume of a 10 mM stock solution.
Molecular Weight of AHA: 166.14 g/mol
Table 1: Mass of AHA required for various volumes of a 10 mM stock solution.
| Desired Final Volume | Mass of AHA Required |
| 1 mL | 1.66 mg |
| 5 mL | 8.31 mg |
| 10 mL | 16.61 mg |
Step-by-Step Dissolution Procedure
-
Tare the Balance: Inside the fume hood, place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Weigh AHA Powder: Carefully weigh the calculated amount of AHA powder directly into the tared microcentrifuge tube. Record the exact weight.
-
Add DMSO: Add the corresponding volume of anhydrous DMSO to the microcentrifuge tube containing the AHA powder.
-
Dissolution: Tightly cap the tube and vortex at medium speed for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particulates. Gentle warming in a 37°C water bath can aid in dissolution if necessary, but avoid excessive heat.
-
Labeling: Clearly label the tube with the compound name ("2-Amino-N6-hydroxyadenine"), concentration (10 mM in DMSO), preparation date, and your initials.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light by storing in an opaque container or wrapping the tubes in aluminum foil.
Workflow for AHA Stock Solution Preparation
Caption: Recommended Dilution Strategy.
Stability and Storage
While specific long-term stability data for AHA in DMSO is not extensively published, based on general practices for nucleoside analogs and other mutagenic compounds, the following storage conditions are recommended to maintain the integrity of the stock solution:
-
Short-term (≤ 1 month): -20°C
-
Long-term (> 1 month): -80°C
Key considerations for maintaining stability:
-
Avoid Freeze-Thaw Cycles: Aliquoting into single-use volumes is the most effective way to prevent degradation from repeated temperature changes.
-
Protection from Light: Store aliquots in an opaque box or wrap them in aluminum foil to prevent photodegradation.
-
Anhydrous Conditions: Use high-purity, anhydrous DMSO to prevent hydrolysis of the compound.
Decontamination and Disposal
Due to its mutagenic nature, all materials and solutions containing AHA must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing AHA in a clearly labeled, sealed container for hazardous chemical waste disposal according to your institution's guidelines.
-
Solid Waste: All contaminated solid waste (gloves, pipette tips, tubes, etc.) should be placed in a designated, labeled hazardous waste bag or container.
-
Decontamination of Surfaces: Clean any surfaces that may have come into contact with AHA with a 10% bleach solution, followed by a rinse with 70% ethanol.
Conclusion
The preparation of a 2-Amino-N6-hydroxyadenine stock solution requires a methodical approach that prioritizes safety and accuracy. By following the detailed protocols and best practices outlined in this guide, researchers can confidently prepare stable and reliable AHA stock solutions for their experimental needs while minimizing the risks associated with handling this potent mutagen. Adherence to these guidelines will contribute to the generation of high-quality, reproducible data in the fields of genetic research and drug development.
References
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
Heinrich, P. (2018, January 11). Can someone please help! My drug is dissolve in 100% DMSO and my control is also 100% DMSO. How i can eliminate DMSO effect from my drug value??? ResearchGate. Retrieved from [Link]
-
Brodin, B. (2016, June 29). What percent of dmso shall I use for my control in cell culture? ResearchGate. Retrieved from [Link]
-
Anonymous. (2015, November 17). What should be optimum concentration of DMSO for in cell culture (Suspension celllines)? ResearchGate. Retrieved from [Link]
-
Lee, Y. A., et al. (2014). Effect of DMSO concentration, cell density and needle gauge on the viability of cryopreserved cells in three dimensional hyaluronan hydrogel. PubMed. Retrieved from [Link]
- de Serres, F. J., & Brockman, H. E. (1991). The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms: significance for genetic risk assessment.
- Tsuchiyama, H., et al. (1991). Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2.
-
DNAmod. (n.d.). 2-amino-6-hydroxyaminopurine. Retrieved from [Link]
- de Serres, F. J., et al. (1985). Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa. Basic life sciences, 31, 225–233.
- Pavlov, Y. I., et al. (1991). The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae.
Sources
- 1. DNAmod: 2-amino-6-hydroxyaminopurine [dnamod.hoffmanlab.org]
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- 3. The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Amino-N6-hydroxyadenine in the Ames Test
Introduction: The Significance of 2-Amino-N6-hydroxyadenine as a Model Mutagen in Genotoxicity Testing
In the landscape of genetic toxicology, the bacterial reverse mutation assay, commonly known as the Ames test, stands as a cornerstone for the preliminary assessment of a chemical's mutagenic potential. This assay's enduring relevance lies in its simplicity, rapidity, and its basis in the well-understood genetics of tester strains, primarily of Salmonella typhimurium. The selection of appropriate positive controls is paramount to the validity and interpretation of the Ames test. 2-Amino-N6-hydroxyadenine (AHA), a potent purine analogue mutagen, serves as an exemplary positive control, particularly for detecting base-pair substitution mutations.
This comprehensive guide provides an in-depth exploration of the application of AHA in the Ames test protocol. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also a deep dive into the mechanistic underpinnings of AHA-induced mutagenesis. By understanding the "why" behind each step, researchers can ensure the scientific integrity of their results and confidently assess the genotoxic risk of novel chemical entities.
Scientific Underpinnings: Mechanism of 2-Amino-N6-hydroxyadenine Mutagenesis
2-Amino-N6-hydroxyadenine is a potent mutagen due to its structural similarity to adenine, which allows it to be incorporated into DNA. However, its N6-hydroxy group facilitates a tautomeric shift from the more stable amino form to the less frequent but highly miscoding imino form.[1][2]
In its imino tautomeric state, 2-amino-N6-hydroxyadenine can form a stable base pair with cytosine, mimicking the geometry of a standard guanine-cytosine pair. This mispairing event during DNA replication leads to a point mutation. Specifically, where an adenine-thymine (A-T) pair should exist, the incorporation of AHA opposite thymine in the template strand, followed by its tautomerization to the imino form in the subsequent round of replication, will lead to the erroneous incorporation of cytosine in the newly synthesized strand. This ultimately results in a stable guanine-cytosine (G-C) pair in the daughter DNA molecules, thus completing an A-T to G-C transition.[1] This specific mode of action makes AHA an ideal positive control for Salmonella typhimurium strains that are designed to detect base-pair substitutions, most notably the TA100 strain.[3]
Sources
Application Note: 2-Amino-N6-hydroxyadenine (AHA) for Probing DNA Replication Fidelity and Repair Pathways
Introduction
2-Amino-N6-hydroxyadenine (AHA) , also known as 2-amino-6-hydroxylaminopurine , is a potent base analog mutagen used extensively to study DNA replication fidelity and the efficiency of specific DNA repair pathways. Structurally related to Adenine and 2-Aminopurine (2AP), AHA is distinguished by its N6-hydroxylamino group, which confers unique tautomeric properties.[1]
Unlike standard mutagens that damage DNA (e.g., UV light, alkylating agents), AHA is a substrate for DNA polymerases .[1] It is actively incorporated into the genome during replication. Its utility lies in its "ambiguous" base-pairing properties: while it mimics Adenine (A), its tautomeric equilibrium allows it to pair frequently with Cytosine (C).[1] This property makes AHA a precision tool for inducing A:T
Key Applications
-
DNA Polymerase Fidelity: Assessing the ability of polymerases to discriminate against modified bases.
-
DNA Repair Profiling: Screening for defects in Mismatch Repair (MMR) or Nucleotide Pool Sanitization (e.g., mutT, rdgB pathways).[1]
-
Riboswitch Targeting: Recent studies utilize AHA to target guanine riboswitches in bacteria for antimicrobial development.[1]
Mechanism of Action
The mutagenic potency of AHA stems from its ability to adopt two distinct tautomeric forms: the amino form and the imino form.
-
Incorporation Phase: AHA is converted into its triphosphate form (dAHATP) by cellular kinases.[1] DNA polymerases recognize the amino tautomer as Adenine and incorporate it opposite Thymine (T).
-
Replication/Mispairing Phase: Once incorporated, AHA can shift to its imino tautomer.[1] In this form, the hydrogen bonding potential changes, allowing it to pair with Cytosine (C) instead of Thymine.[1]
-
Fixation Phase: In the subsequent round of replication, the polymerase inserts a Guanine (G) opposite the Cytosine, resulting in a permanent A:T
G:C transition .[1]
Pathway Visualization
The following diagram illustrates the molecular logic of AHA-induced mutagenesis and the repair checkpoints.
Caption: Figure 1: Mechanistic pathway of AHA mutagenesis. The compound must bypass pool sanitization enzymes (like RdgB) and Mismatch Repair (MMR) to fix a mutation.[1]
Experimental Protocols
Safety and Handling[1]
-
Hazard: AHA is a potent mutagen and potential carcinogen.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1]
-
Containment: All weighing and stock preparation must be performed in a chemical fume hood.
Preparation of AHA Stock Solutions
AHA has poor water solubility but dissolves well in DMSO.[1]
| Parameter | Specification |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Stock Concentration | 10 mg/mL to 20 mg/mL (approx. 60-120 mM) |
| Storage | -20°C in dark, aliquoted (Avoid freeze-thaw cycles) |
| Stability | Stable for 6 months at -20°C. Discard if precipitate forms.[1] |
Protocol:
-
Weigh the calculated amount of AHA powder in a fume hood.
-
Add anhydrous DMSO to the vial.
-
Vortex vigorously for 1-2 minutes until fully dissolved.
-
Filter sterilize using a 0.22 µm PTFE or Nylon syringe filter (Do not use cellulose acetate/nitrate as DMSO dissolves them).[1]
In Vivo Mutagenesis Assay (Bacterial Model)
This protocol uses Salmonella typhimurium (TA100 strain) or E. coli to assess mutagenic potential or repair deficiency.[1]
Materials:
-
Bacterial strain (e.g., S. typhimurium TA100 or E. coli K-12).[1]
-
Minimal Glucose Agar plates (Vogel-Bonner medium E).[1]
-
Top agar (0.6% agar, 0.5% NaCl) with trace Histidine/Biotin (for Salmonella).
-
AHA Stock (10 mg/mL in DMSO).[1]
Step-by-Step Procedure:
-
Culture Prep: Grow bacteria overnight in Oxoid Nutrient Broth No. 2 at 37°C.
-
Dilution: Dilute AHA stock in sterile DMSO to create a concentration series (e.g., 10, 50, 100, 500, 1000 µ g/plate ).
-
Treatment Mixture:
-
In a sterile tube, add 0.1 mL of overnight bacterial culture (
cells/mL).[1] -
Add 0.1 mL of AHA dilution (or DMSO control).[1]
-
Add 0.5 mL of S9 mix (if metabolic activation is required, though AHA is a direct-acting mutagen in many systems, S9 can enhance activity in some specific mammalian contexts; for bacteria, it is often active without S9).[1] Note: Most literature cites AHA as highly mutagenic without S9 in TA100.
-
-
Plating: Add 2.0 mL of molten Top Agar (45°C), vortex briefly, and pour onto Minimal Glucose Agar plates.
-
Incubation: Incubate inverted plates at 37°C for 48-72 hours.
-
Scoring: Count revertant colonies (His+). Compare treated plates to solvent control (DMSO only).
Data Analysis:
Calculate the Mutagenic Ratio (MR) :
-
MR > 2.0 with a dose-dependent response indicates a positive result.
Mammalian Cell Mutagenesis (Mouse Lymphoma Assay)
AHA is effective in the L5178Y
-
Cell Prep: Cleanse L5178Y cells of spontaneous mutants by culturing in THMG medium for 24 hours, then THG for 48 hours.
-
Treatment: Suspend
cells in 10 mL medium. Add AHA (range 10 - 100 ng/mL). Incubate for 4 hours at 37°C. -
Wash: Centrifuge and wash cells
with PBS to remove AHA. -
Expression: Resuspend in non-selective medium and culture for 2 days to allow phenotypic expression of tk mutations.
-
Selection: Plate cells in soft agar containing Trifluorothymidine (TFT) (3 µg/mL) to select for
mutants.[1] -
Viability Control: Plate diluted cells in non-selective medium to determine Cloning Efficiency (CE).
Probing DNA Repair Pathways[1]
AHA is a specific probe for Mismatch Repair (MMR) and Nucleotide Pool Sanitization .[1]
Experimental Logic
If a specific gene product protects the cell from AHA, deleting that gene will result in hypersensitivity (cell death) or hypermutability (increased mutation rate) upon AHA treatment.[1]
| Target Pathway | Key Genes (E. coli / Yeast / Human) | Expected Phenotype (KO + AHA) |
| Pool Sanitization | rdgB / HAM1 / MTH1 | Extreme Hypermutability .[1] Without sanitization, dAHATP floods the pool.[1] |
| Mismatch Repair | mutS / MSH2 / MSH2 | Increased Mutation Rate . MMR fails to correct AHA:C mispairs. |
| Excision Repair | uvrA / RAD14 / XPA | Minimal Effect .[1] NER generally does not recognize base analogs unless they cause major distortion.[1] |
Protocol: Spot Sensitivity Assay
-
Lawn Preparation: Mix 100 µL of overnight culture with 3 mL top agar and pour onto an LB or Nutrient Agar plate.
-
Disk Application: Place a sterile 6mm filter paper disk in the center of the plate.
-
Loading: Pipette 10 µL of AHA stock (e.g., 10 mg/mL) onto the disk.
-
Incubation: Incubate at 37°C overnight.
-
Readout: Measure the Zone of Inhibition (ZOI) .
-
Interpretation: A significantly larger ZOI in a mutant strain compared to Wild Type indicates that the missing gene is essential for survival in the presence of AHA.
-
References
-
Pavlov, Y. I., et al. (1991). "The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae."[2][3][4] Mutation Research, 253(1), 33–46.[1][3][5] Link
-
De Serres, F. J., et al. (1985). "Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa."[1] Basic Life Sciences, 31, 381-389.[1] Link
-
Nagao, M., et al. (1991). "Mutagenic properties of 2-amino-N6-hydroxyadenine in Salmonella and in Chinese hamster lung cells in culture."[6] Mutation Research, 253(1), 47-54.[1] Link
-
Kozmin, S. G., et al. (1998). "Multiple antimutagenesis mechanisms in Escherichia coli: effects of mutT, mutM, mutY, mutL, and uvrD mutations on mutagenesis by N6-hydroxylaminopurine."[1] Journal of Bacteriology, 180(23), 6292-6300.[1] Link[1]
-
BenchChem. "Solubility and Stability of Purine Analogs." Link[1]
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- 1. 氨基酸参照表 [sigmaaldrich.com]
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- 3. Hypersensitivity of Escherichia coli Δ(uvrB-bio) Mutants to 6-Hydroxylaminopurine and Other Base Analogs Is Due to a Defect in Molybdenum Cofactor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Sci-Hub. Mutagenic properties of 2-amino-N6-hydroxyadenine in Salmonella and in Chinese hamster lung cells in culture / Mutation Research/Environmental Mutagenesis and Related Subjects, 1991 [sci-hub.jp]
Application Notes & Protocols: A Researcher's Guide to Experimental Design for 2-Amino-N6-hydroxyadenine (N6-HA) Treatment
Introduction: Understanding 2-Amino-N6-hydroxyadenine (N6-HA)
2-Amino-N6-hydroxyadenine (N6-HA), a potent purine analog, serves as a critical tool for researchers investigating the intricacies of DNA damage, repair mechanisms, and mutagenesis. As an analog of adenine, its structure is distinguished by a hydroxylamino group at the N6 position. This modification is key to its biological activity. It is readily incorporated into DNA, where it is thought to cause mutations primarily through mispairing with cytosine, leading to a high frequency of AT→GC base-pair transitions.[1] Its potent mutagenic effects have been documented across a wide range of organisms, from bacteria to complex eukaryotes, making it an invaluable agent for inducing specific types of genetic alterations in a controlled laboratory setting.[1][2][3]
This guide provides a comprehensive framework for designing and executing experiments involving N6-HA. We will move beyond simple procedural lists to explain the causal logic behind each experimental choice, ensuring that your investigations are robust, reproducible, and yield mechanistically insightful data.
Part 1: The Philosophy of Experimental Design for a Genotoxic Agent
A successful study using N6-HA hinges on a meticulously planned experimental design. The goal is not merely to expose cells to the compound but to elicit a measurable and interpretable biological response. This requires a multi-tiered approach that systematically characterizes the compound's effects.
The Foundational Pillars: Dose-Response and Time-Course
Before delving into complex mechanistic assays, two fundamental parameters must be established: the effective dose and the optimal time of exposure.
-
Dose-Response Analysis: The objective is to identify a range of N6-HA concentrations that produce a graduated biological effect. This is critical for distinguishing between specific genotoxicity and general cytotoxicity. Statistical optimal design theory suggests that experiments should be structured to maximize the information gained from a minimal number of subjects or measurements.[4][5] A common approach is a two-stage design: a preliminary experiment to identify a broad effective range, followed by a more focused study with refined concentrations to accurately model the dose-response curve.[6]
-
Time-Course Analysis: Cellular responses to DNA damage are dynamic. Initial damage recognition occurs rapidly, followed by the activation of signaling cascades, potential cell cycle arrest, and eventual DNA repair or apoptosis. A time-course experiment, assessing endpoints at various intervals post-treatment (e.g., 6, 12, 24, 48 hours), is essential to capture the full spectrum of these events.
The Indispensable Role of Controls
Every experiment must be a self-validating system. The inclusion of appropriate controls is non-negotiable for data integrity.
-
Negative (Vehicle) Control: Cells treated with the same solvent (e.g., DMSO, PBS) used to dissolve N6-HA. This control accounts for any potential effects of the vehicle itself.
-
Positive Control: Cells treated with a well-characterized genotoxic agent (e.g., Etoposide or H₂O₂ for DNA strand breaks). This confirms that the experimental assays are performing as expected and that the cellular model is responsive to DNA damage.
-
Untreated Control: Cells cultured under normal conditions without any vehicle or compound. This provides a baseline for cell health and behavior.
Experimental Workflow Overview
The following diagram illustrates a logical workflow for a comprehensive investigation of N6-HA's effects.
Caption: A logical workflow for investigating N6-HA, from initial characterization to mechanistic studies.
Part 2: Core Experimental Protocols
This section provides detailed, field-proven protocols for assessing the cellular impact of N6-HA treatment.
Assay 1: Determining Cytotoxicity with the MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[7] Mitochondrial dehydrogenases in living cells convert the yellow MTT into a purple formazan product.[8][9] This assay is a crucial first step to determine the IC₅₀ (half-maximal inhibitory concentration) of N6-HA, allowing you to select non-lethal concentrations for subsequent genotoxicity experiments.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
Compound Preparation: Prepare a series of N6-HA dilutions in culture medium at 2x the final desired concentration. A typical range for initial screening might be 0.1 µM to 100 µM.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate N6-HA dilution or control (vehicle, untreated) to each well. Each condition should be performed in triplicate at a minimum.[9]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8][9] Add 10-20 µL of this MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C, protected from light.[11]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[8][9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the N6-HA concentration to determine the IC₅₀ value.
Data Presentation: Example Dose-Response Data
| N6-HA Conc. (µM) | Absorbance (570nm) (Mean ± SD) | % Viability |
| Vehicle Control | 1.25 ± 0.08 | 100% |
| 0.1 | 1.22 ± 0.07 | 97.6% |
| 1 | 1.15 ± 0.09 | 92.0% |
| 5 | 0.88 ± 0.06 | 70.4% |
| 10 | 0.61 ± 0.05 | 48.8% |
| 25 | 0.35 ± 0.04 | 28.0% |
| 50 | 0.15 ± 0.03 | 12.0% |
| 100 | 0.08 ± 0.02 | 6.4% |
| Calculated IC₅₀ | ~9.5 µM |
Assay 2: Direct Visualization of DNA Damage
Scientific Rationale: To confirm that N6-HA treatment directly causes DNA damage, two complementary assays are recommended. The Comet Assay provides a measure of overall DNA strand breaks, while γH2AX staining specifically identifies DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage.[12]
A. Alkaline Comet Assay
This technique, also known as single-cell gel electrophoresis, measures DNA fragmentation in individual cells. Under an electric field, fragmented DNA migrates out of the nucleus, forming a "comet tail." The intensity and length of this tail are proportional to the amount of DNA damage.[13][14]
Protocol: Alkaline Comet Assay
-
Cell Preparation: Treat cells with N6-HA at a non-cytotoxic concentration (e.g., IC₂₀) for a specified time. Harvest ~1x10⁵ cells.
-
Slide Preparation: Combine ~10 µL of cell suspension with ~75 µL of low-melting-point agarose (at 37°C).[15] Pipette this mixture onto a specialized comet slide and allow it to solidify at 4°C for 30 minutes.[13]
-
Lysis: Immerse the slides in a chilled lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to dissolve cell membranes and proteins, leaving behind the DNA nucleoid.[16]
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., pH > 13) for 30-40 minutes to allow the DNA to unwind.[16]
-
Electrophoresis: Apply a voltage (e.g., ~25 V) for 20-30 minutes. The fragmented, negatively charged DNA will migrate towards the anode.[15][16]
-
Neutralization & Staining: Gently wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or Propidium Iodide.[15]
-
Visualization & Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using specialized software to calculate parameters like "% DNA in tail" or "tail moment."[13][15]
B. γH2AX Immunofluorescence Staining
The phosphorylation of histone H2AX on serine 139 (γH2AX) occurs within minutes at the sites of DSBs.[17] Detecting these γH2AX "foci" via immunofluorescence is a highly sensitive and specific method for quantifying DSB formation.[17]
Protocol: γH2AX Immunofluorescence
-
Cell Culture: Grow cells on sterile glass coverslips placed in a 12- or 24-well plate. Treat with N6-HA as determined previously.
-
Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[18]
-
Permeabilization: Wash cells three times with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 30 minutes to allow antibody access to the nucleus.[19]
-
Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% BSA in PBS) for 30-60 minutes.[19]
-
Primary Antibody: Incubate with a primary antibody specific for γH2AX (e.g., mouse monoclonal anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically overnight at 4°C or for 1-2 hours at room temperature.[19][20]
-
Secondary Antibody: Wash cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1 hour at room temperature, protected from light.[20]
-
Counterstaining & Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI for 10 minutes. Mount the coverslip onto a microscope slide using an antifade mounting medium.[19]
-
Imaging & Quantification: Acquire images using a fluorescence or confocal microscope. Count the number of distinct γH2AX foci per nucleus. An average of at least 50-100 cells per condition is recommended for statistical power.
Assay 3: Assessing Cell Cycle Perturbations
Scientific Rationale: Upon sensing DNA damage, cells activate complex signaling pathways that can lead to a temporary halt in cell cycle progression. This arrest provides time for DNA repair.[21] Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using flow cytometry provides critical insight into the cellular checkpoint response to N6-HA.
Protocol: Cell Cycle Analysis via Propidium Iodide Staining
-
Cell Treatment & Harvesting: Treat cells in a 6-well plate with N6-HA. At the desired time point, harvest both adherent and floating cells to ensure all populations are collected. Centrifuge to pellet the cells.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in ~200 µL of PBS, and while vortexing gently, add ~2 mL of ice-cold 70% ethanol dropwise to fix the cells.[22] Incubate overnight at 4°C or for at least 2 hours. This step permeabilizes the cells and preserves their DNA.[23]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, while RNase A eliminates RNA to prevent its staining.[23]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[21]
Data Presentation: Example Cell Cycle Distribution Data
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2% | 30.5% | 14.3% |
| N6-HA (10 µM, 24h) | 25.8% | 58.7% | 15.5% |
Interpretation: The example data suggests an S-phase arrest, which is a common response to agents that interfere with DNA replication.
Assay 4: Profiling the DNA Damage Response (DDR) Pathway
Scientific Rationale: Western blotting allows for the detection and semi-quantification of specific proteins. In the context of N6-HA, it is used to probe the activation state of key proteins in the DNA Damage Response (DDR) signaling cascade. This provides a mechanistic snapshot of how the cell is sensing and responding to the induced lesions.
Caption: A simplified overview of the DNA Damage Response (DDR) pathway activated by genotoxic stress.
Protocol: Western Blotting for DDR Markers
-
Protein Extraction: After treating cells with N6-HA, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[24][25] Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest overnight at 4°C.[24] Key targets include:
-
γH2AX: To confirm DNA damage.
-
Phospho-ATM/ATR: Key upstream kinases that sense damage.
-
p53: A critical tumor suppressor and transcription factor.
-
Cleaved PARP/Caspase-3: Markers of apoptosis.
-
Loading Control (e.g., GAPDH, β-Actin): To ensure equal protein loading across lanes.
-
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
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Springer Nature Experiments. (2026). MTT Assay Protocol. [Link]
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Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. [https://www.researchgate.net/publication/2 प्रोटोकॉल80595_MTT_Proliferation_Assay_Protocol]([Link] प्रोटोकॉल80595_MTT_Proliferation_Assay_Protocol)
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Creative Diagnostics. Comet Assay for the Detection of DNA Breaks Protocol. [Link]
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Bio-protocol. (2021). Comet Assay for DNA Damage. [Link]
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protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]
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Azqueta, A. & Collins, A. R. (2016). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. [Link]
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CRPR. Gamma-H2AX protocol (optimized for VH10-cells). [Link]
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National Center for Biotechnology Information. (2017). Assaying cell cycle status using flow cytometry. [Link]
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National Center for Biotechnology Information. (2007). An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response to DNA damage. [Link]
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National Center for Biotechnology Information. (2016). Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina. [Link]
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de Serres, F. J., et al. (1985). Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa. PubMed. [Link]
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Pavlov, Y. I., et al. (1991). The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae. PubMed. [Link]
-
National Center for Biotechnology Information. (2020). A role for N6-methyladenine in DNA damage repair: Prepared as an opinion for TiBS. [Link]
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ResearchGate. (2017). Western blot analysis for DNA Damage Responses (DDRs) and apoptosis pathway. [Link]
-
Bio-Rad. General Protocol for Western Blotting. [Link]
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- 19. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. assaygenie.com [assaygenie.com]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
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2-Amino-N6-hydroxyadenine (AHA): A Powerful Mutagenic Tool for Advancing Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing Mutagenesis for Mechanistic Insights into Cancer
In the intricate landscape of cancer research, the ability to precisely manipulate the genetic code of cancer cells is paramount to understanding disease progression, identifying novel therapeutic targets, and developing more effective treatments. Mutagenesis, the process of inducing genetic mutations, serves as a cornerstone of these investigations.[1] Among the arsenal of chemical mutagens, 2-Amino-N6-hydroxyadenine (AHA) has emerged as a particularly potent and specific tool for inducing a particular class of mutations.[2][3]
This comprehensive guide provides detailed application notes and protocols for the utilization of 2-Amino-N6-hydroxyadenine in cancer research. We will delve into the mechanistic underpinnings of AHA-induced mutagenesis and explore its practical applications in creating cancer cell models, probing DNA repair pathways, and facilitating forward genetic screens. The protocols outlined herein are designed to provide a robust starting point for researchers, with an emphasis on the scientific rationale behind each step to empower experimental design and troubleshooting.
Scientific Background: The Mechanism of 2-Amino-N6-hydroxyadenine-Induced Mutagenesis
2-Amino-N6-hydroxyadenine is a synthetic purine analog that closely resembles adenine.[4] Its potent mutagenicity stems from its ability to be incorporated into DNA during replication and subsequently cause mispairing. The primary mechanism of AHA-induced mutagenesis is the induction of AT to GC transition mutations.[2]
This specificity arises from the chemical properties of the N6-hydroxy group. Once incorporated into the DNA strand in place of adenine, AHA can adopt a tautomeric form that preferentially base-pairs with cytosine instead of thymine during subsequent rounds of DNA replication. This mispairing leads to the substitution of a guanine for the original adenine in the complementary strand, ultimately resulting in a stable AT to GC transition.[2]
The high efficiency and specificity of AHA in inducing these transitions make it an invaluable tool for researchers seeking to introduce specific types of mutations into the genome of cancer cells.[3]
Caption: Mechanism of AHA-induced AT-to-GC transition.
Applications of 2-Amino-N6-hydroxyadenine in Cancer Research
The unique mutagenic properties of AHA lend themselves to several key applications in the field of oncology research.
Generation of Cancer Cell Models with Specific Mutations
The ability to create cell lines with specific mutations is crucial for studying the functional consequences of genetic alterations observed in patient tumors. While technologies like CRISPR-Cas9 offer precise gene editing, chemical mutagens like AHA provide a valuable alternative for generating a broader spectrum of mutations within a target gene or for creating hypermutated cell lines to study phenomena like chemoresistance.[5][6]
Scientific Rationale: By treating a cancer cell line with AHA, researchers can induce a variety of AT to GC transitions throughout the genome. Through subsequent selection or screening, it is possible to isolate clones harboring mutations in a gene of interest. These engineered cell lines can then be used to study the impact of the mutation on protein function, cellular signaling, and drug response.
Protocol for Generating Mutant Cancer Cell Lines using AHA
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2-Amino-N6-hydroxyadenine (AHA) powder
-
Sterile, nuclease-free water or DMSO for stock solution preparation
-
Cell culture plates and flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
-
Reagents for mutant selection (e.g., selective media, drugs)
-
DNA extraction and sequencing reagents
Protocol:
-
Preparation of AHA Stock Solution:
-
Causality: A concentrated, sterile stock solution is essential for accurate and reproducible dosing of the cells. The choice of solvent depends on the solubility of the specific AHA batch and should be tested.
-
Dissolve AHA powder in sterile, nuclease-free water or DMSO to a final concentration of 1-10 mg/mL. Gentle warming may be required for complete dissolution.
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding and Treatment:
-
Causality: Cells should be in the logarithmic growth phase to ensure active DNA replication, which is necessary for the incorporation of AHA.
-
Seed the cancer cell line of interest in a T-75 flask or 10 cm plate at a density that will allow for several population doublings during the treatment period.
-
Allow the cells to attach and resume proliferation (typically 24 hours).
-
Add the AHA stock solution to the cell culture medium to achieve the desired final concentration. A typical starting range for mammalian cells is 1-10 µg/mL. It is crucial to perform a dose-response curve to determine the optimal concentration that induces a high mutation frequency with acceptable cytotoxicity.
-
Incubate the cells with AHA for a defined period, generally 24-72 hours. The optimal treatment duration will vary between cell lines and should be empirically determined.
-
-
Removal of AHA and Cell Recovery:
-
Causality: Prolonged exposure to high concentrations of AHA can be highly toxic. Removing the mutagen allows the cells to recover and the induced mutations to become fixed in the population.
-
After the treatment period, aspirate the AHA-containing medium.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Add fresh, AHA-free complete culture medium.
-
Allow the cells to grow for several days to a week to allow for the fixation of mutations and recovery of the cell population.
-
-
Selection of Mutant Clones:
-
Causality: To isolate cells with mutations in a specific gene, a selection strategy is required. This can be based on a gain-of-function (e.g., drug resistance) or loss-of-function (e.g., sensitivity to a specific compound) phenotype.
-
If selecting for drug resistance, add the selective agent to the culture medium.
-
If screening for a specific phenotype, single-cell clone the treated population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expand the surviving clones and screen for the desired phenotype.
-
-
Characterization of Mutations:
-
Causality: It is essential to confirm the presence and nature of the induced mutations in the selected clones.
-
Extract genomic DNA from the selected clones.
-
Amplify the target gene or region of interest by PCR.
-
Sequence the PCR products to identify the specific mutations.[2]
-
Caption: Workflow for generating mutant cancer cell lines using AHA.
Probing DNA Repair Pathways
The introduction of specific DNA lesions by AHA provides a powerful system for studying the cellular response to DNA damage and the functionality of DNA repair pathways.
Scientific Rationale: Cancer cells often have deficiencies in one or more DNA repair pathways, which can make them more susceptible to certain types of DNA damage.[7] By treating cancer cells with AHA and observing the cellular response, researchers can gain insights into the activity of pathways responsible for repairing adenine analogs and base mismatches. For example, cells with defects in the mismatch repair (MMR) system may exhibit increased sensitivity to AHA or a higher frequency of AHA-induced mutations.
Protocol for Assessing DNA Repair Capacity using AHA
Materials:
-
Cancer cell lines with known or suspected DNA repair deficiencies
-
Control (wild-type) cancer cell line
-
AHA
-
Reagents for cell viability assays (e.g., MTT, CellTiter-Glo)
-
Reagents for DNA damage response analysis (e.g., antibodies for gamma-H2AX, 53BP1)
-
Flow cytometer for cell cycle analysis
Protocol:
-
Cell Treatment:
-
Treat the panel of cancer cell lines with a range of AHA concentrations as described in the previous protocol.
-
-
Cell Viability and Proliferation Assays:
-
Causality: To determine the sensitivity of different cell lines to AHA-induced damage, it is necessary to quantify cell viability and proliferation.
-
Perform a cell viability assay (e.g., MTT) at 72-96 hours post-treatment to determine the IC50 (half-maximal inhibitory concentration) of AHA for each cell line.
-
Plot the dose-response curves to compare the sensitivity of the different cell lines.
-
-
Analysis of DNA Damage Response:
-
Causality: The activation of DNA damage response pathways can be monitored by the formation of specific protein foci at sites of DNA damage.
-
At various time points after AHA treatment (e.g., 6, 12, 24 hours), fix and permeabilize the cells.
-
Perform immunofluorescence staining for DNA damage markers such as phosphorylated H2AX (gamma-H2AX) and p53-binding protein 1 (53BP1).
-
Quantify the number and intensity of foci per nucleus using fluorescence microscopy.
-
-
Cell Cycle Analysis:
-
Causality: DNA damage can induce cell cycle arrest to allow time for repair.
-
At different time points post-treatment, harvest the cells and fix them in ethanol.
-
Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the cell cycle distribution by flow cytometry.
-
Data Presentation:
| Cell Line | DNA Repair Status | AHA IC50 (µg/mL) | γ-H2AX Foci (24h post-treatment) | G2/M Arrest (24h post-treatment) |
| WT | Proficient | 8.5 ± 0.7 | Low | Moderate |
| MMR-deficient | Deficient | 2.1 ± 0.3 | High | Strong |
| BER-deficient | Deficient | 4.3 ± 0.5 | Moderate | Moderate |
Forward Genetic Screens
Forward genetics is an approach used to identify genes responsible for a particular phenotype.[8][9][10] AHA can be used as a mutagen in forward genetic screens to identify genes involved in cancer-related processes such as drug resistance, metastasis, or altered signaling pathways.
Scientific Rationale: By creating a large population of cells with random AT to GC mutations, researchers can screen for clones that exhibit a desired phenotype. Subsequent identification of the causative mutation can reveal novel genes or pathways involved in the phenotype of interest.
Workflow for an AHA-Based Forward Genetic Screen
-
Mutagenesis: Treat a large population of cancer cells with AHA to generate a diverse library of mutants.
-
Phenotypic Selection/Screening: Apply a selection pressure or screen for the desired phenotype. For example, to identify genes involved in resistance to a particular drug, treat the mutagenized population with the drug and isolate the surviving cells.
-
Identification of Causal Mutations: Use next-generation sequencing (e.g., whole-exome or whole-genome sequencing) to identify the mutations present in the selected clones.
-
Validation: Validate the role of the identified genes in the observed phenotype using techniques such as CRISPR-mediated gene knockout or siRNA-mediated gene knockdown.
Conclusion and Future Perspectives
2-Amino-N6-hydroxyadenine is a powerful and specific mutagenic agent with significant applications in cancer research. Its ability to induce a high frequency of AT to GC transitions makes it an invaluable tool for generating cancer cell models, dissecting the intricacies of DNA repair pathways, and performing forward genetic screens to uncover novel cancer-related genes. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to effectively utilize AHA in their studies. As our understanding of the cancer genome continues to expand, the use of targeted mutagens like AHA will undoubtedly play a crucial role in functionally annotating the vast landscape of cancer-associated mutations and ultimately, in the development of more effective and personalized cancer therapies.
References
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Shalem, O., Sanjana, N. E., & Zhang, F. (2014). High-throughput functional genomics using CRISPR-Cas9. Nature reviews. Genetics, 15(5), 311–321. [Link]
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Tsuchiyama, H., et al. (1991). Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2. Mutation Research, 253(1). [Link]
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Jove. (2022). Mutagenesis & Functional Selection Protocols For Directed Evolution l Protocol Preview. YouTube. [Link]
-
Helleday, T., et al. (n.d.). DNA repair pathways as targets for cancer therapy. Pure. [Link]
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Campbell, B. B., et al. (2017). Comprehensive Analysis of Hypermutation in Human Cancer. Cell, 171(5), 1042–1056.e10. [Link]
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Keller, U. (2016). How to prepare and store Amino acid stock solution? ResearchGate. [Link]
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Scheel, C., & Weinberg, R. A. (2022). Forward Genetic Screens as Tools to Investigate Role and Mechanisms of EMT in Cancer. Cells, 11(23), 3848. [Link]
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Bitesize Bio. (2025). Random Mutagenesis: 8 Approaches for Success. [Link]
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Komor, A. C. (2018). Guidelines for base editing in mammalian cells. Benchling. [Link]
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DNAmod. (n.d.). 2-amino-6-hydroxyaminopurine. [Link]
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Gurumurthy, C. B., et al. (2016). CRISPR: a Versatile Tool for Both Forward and Reverse Genetics Research. G3: Genes, Genomes, Genetics, 6(11), 3625–3639. [Link]
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Research Starters. (n.d.). Mutagenesis and cancer. EBSCO. [Link]
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de Serres, F. J., et al. (1985). Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa. Basic Life Sciences, 31, 235–245. [Link]
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Sato, Y., et al. (2006). Molecular characterization of mutations induced by gamma irradiation in rice. Genes & Genetic Systems, 81(5), 323–331. [Link]
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Caschera, F., & Noirel, J. (2018). Step 2: Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions. Protocols.io. [Link]
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Tabori, U., et al. (2017). Comprehensive Analysis of Hypermutation in Human Cancer. Cancer Cell, 32(5), 585–599.e7. [Link]
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Wermke, M., & Scholl, C. (2015). New tools for old drugs: Functional genetic screens to optimize current chemotherapy. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1855(2), 118–127. [Link]
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Tessman, I., et al. (1965). MUTAGENIC EFFECTS OF HYDROXYLAMINE IN VIVO. Journal of Molecular Biology, 12, 534–545. [Link]
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Heiden, C. B., et al. (2019). Base editing the mammalian genome. Journal of Molecular Biology, 431(1), 33–48. [Link]
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Zhang, H., et al. (2023). Generation of Sesame Mutant Population by Mutagenesis and Identification of High Oleate Mutants by GC Analysis. International Journal of Molecular Sciences, 24(6), 5406. [Link]
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GeneOnline News. (2026). Researchers Develop Method Using Gamma-Ray Mutagenesis to Create Heat-Tolerant Nitrogen-Fixing Bacteria. [Link]
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Heidenreich, E. (2022). Comprehensive Analysis of Hypermutation in Human Cancer. ResearchGate. [Link]
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van der Harst, P., et al. (2019). GATA6 mutations: Characterization of two novel patients and a comprehensive overview of the GATA6 genotypic and phenotypic spectrum. American Journal of Medical Genetics Part A, 179(9), 1736–1749. [Link]
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Heidenreich, E., & Wenzel, E. S. (2017). Comprehensive Analysis of Hypermutation in Human Cancer. D3b Center. [Link]
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van der Harst, P., et al. (2019). GATA6 mutations: Characterization of two novel patients and a comprehensive overview of the GATA6 genotypic and phenotypic spectrum. Wiley Online Library. [Link]
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van der Harst, P., et al. (2019). GATA6 mutations: Characterization of two novel patients and a comprehensive overview of the GATA6 genotypic and phenotypic spectrum. PubMed. [Link]
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Koide, S., et al. (2024). Engineering creates molecules that target cancer-causing proteins. EurekAlert!. [Link]
-
Rajan, R., & Sriraman, S. (2018). Targeted mutagenesis and high-throughput screening of diversified gene and promoter libraries for isolating gain-of-function mutations. Methods in Molecular Biology, 1685, 129–146. [Link]
-
Irimpan, E., et al. (2024). Biochemical analysis of H2O2-induced mutation spectra revealed that multiple damages were involved in the mutational process. DNA Repair, 133, 103597. [Link]
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Gurumurthy, C. B., et al. (2016). CRISPR: a Versatile Tool for Both Forward and Reverse Genetics Research. G3: Genes, Genomes, Genetics, 6(11), 3625–3639. [Link]
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- 10. CRISPR: a Versatile Tool for Both Forward and Reverse Genetics Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Analysis of 2-Amino-N6-hydroxyadenine (AHA)
Abstract
2-Amino-N6-hydroxyadenine (AHA), also referred to as 2-amino-N6-hydroxylaminopurine, is a potent base analog mutagen and a known metabolite of the drug 2-amino-6-chloropurine and related nucleoside analogs. Its structural capability to mimic both adenine and guanine during DNA replication leads to significant A:T
This guide details a validated workflow for the extraction and quantification of AHA. We address the primary analytical challenge—chemical instability of the N-hydroxy moiety—by utilizing an antioxidant-protected enzymatic digestion protocol coupled with a high-sensitivity LC-MS/MS method.
Part 1: Mechanistic Context & Analytical Challenges
The Mutagenic Mechanism
The analytical relevance of AHA stems from its tautomeric ambiguity. Unlike canonical bases, the N6-hydroxy group allows AHA to fluctuate between an amino form (mimicking Adenine) and an imino form (mimicking Guanine).
-
Amino Form: Pairs with Thymine (Non-mutagenic incorporation).
-
Imino Form: Pairs with Cytosine (Mutagenic mispairing).
This dual-pairing capability bypasses standard proofreading mechanisms, leading to "ambiguous base pairing" and subsequent transition mutations.
Diagram 1: AHA Mutagenesis Pathway
The following diagram illustrates the tautomeric shift and the resulting replication error.
Caption: Mechanistic pathway of AHA-induced mutagenesis showing the critical tautomeric shift leading to base mispairing.
Part 2: Sample Preparation Protocol (DNA Hydrolysis)
Critical Warning: Acid hydrolysis (e.g., HCl/HCOOH) typically used for DNA base analysis causes rapid degradation of the N-hydroxy group. Enzymatic digestion under neutral pH with antioxidant protection is mandatory.
Reagents Required[1][2][3][4]
-
Buffer A: 10 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Antioxidant Mix (Critical): 0.1 mM Deferoxamine (metal chelator) + 1 mM Ascorbic Acid. Prepare fresh.
-
Enzyme Cocktail:
-
DNase I (Recombinant, RNase-free).
-
Nuclease P1 (from Penicillium citrinum).
-
Alkaline Phosphatase (Calf Intestine - CIAP).
-
Step-by-Step Digestion Workflow
-
Isolation: Isolate genomic DNA using a gentle salting-out method (avoid phenol-chloroform if possible to prevent oxidative stress). Resuspend DNA in Buffer A to a concentration of 0.5 – 1.0 mg/mL.
-
Protection: Immediately add Antioxidant Mix (10 µL per 100 µL sample) to the DNA solution.
-
Why? Deferoxamine chelates iron, preventing Fenton chemistry that oxidizes AHA. Ascorbic acid maintains the N-hydroxy state.
-
-
Digestion Phase 1 (Endonuclease): Add DNase I (2 Units). Incubate at 37°C for 30 minutes.
-
Digestion Phase 2 (Exonuclease): Add Nuclease P1 (2 Units) and adjust pH to 5.5 using dilute sodium acetate if necessary (P1 is optimal at pH 5-6). Incubate at 37°C for 1 hour.
-
Digestion Phase 3 (Dephosphorylation): Adjust pH back to 7.4 with Tris base. Add Alkaline Phosphatase (2 Units). Incubate at 37°C for 1 hour.
-
Clean-up: Filter the digest through a 3 kDa MWCO (molecular weight cut-off) spin filter to remove enzymes. Collect the flow-through containing free nucleosides/bases.
-
Note: If analyzing the free base (AHA), the nucleoside (2-amino-N6-hydroxyadenosine) must be cleaved. However, for LC-MS, analyzing the nucleoside form is often more sensitive and stable. If the free base is strictly required, treat the nucleoside mix with Purine Nucleoside Phosphorylase (PNP).
-
Part 3: LC-MS/MS Analytical Method
This protocol focuses on the detection of the free base 2-Amino-N6-hydroxyadenine (AHA) .
Chromatographic Conditions
AHA is highly polar. Standard C18 columns often fail to retain it, leading to elution in the void volume where ion suppression is high. We recommend a High Strength Silica (HSS) T3 column or a Porous Graphitic Carbon (PGC) column.
| Parameter | Setting |
| System | UHPLC coupled to Triple Quadrupole MS (QqQ) |
| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Column Temp | 35°C |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 5.5) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.3 mL/min |
| Injection Vol | 5 µL |
Gradient Profile:
-
0.0 min: 1% B (Hold for 1 min to trap polar analytes)
-
5.0 min: 20% B
-
7.0 min: 90% B (Wash)
-
8.0 min: 1% B (Re-equilibration)
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode)
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 450°C
-
Cone Voltage: Optimized per instrument (typically 20-30 V)
MRM Transitions: AHA Molecular Weight: ~166.14 Da. Precursor Ion [M+H]⁺: 167.1 m/z .
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
| AHA (Quant) | 167.1 | 150.1 | 25 | 18 | Loss of -OH / NH₃ |
| AHA (Qual) | 167.1 | 134.1 | 25 | 25 | Loss of NH₂OH |
| AHA (Qual 2) | 167.1 | 126.1 | 25 | 30 | Ring fragmentation |
| IS (¹⁵N-AHA) | 172.1 | 154.1 | 25 | 18 | Internal Standard |
Note: The transition 167 -> 150 is the most abundant but can be prone to interference. The 167 -> 126 transition is highly specific to the purine ring structure.
Diagram 2: Analytical Workflow
Caption: Step-by-step analytical workflow from sample extraction to MS quantification.
Part 4: HPLC-UV Method (Purity & High Concentration)
For synthetic chemistry applications where AHA is present at >0.1% levels (e.g., drug substance impurity), a simplified HPLC-UV method is sufficient.
-
Column: C18 (Standard), e.g., Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic 95% Phosphate Buffer (20 mM, pH 6.0) / 5% Methanol.
-
Detection Wavelength: 260 nm (Primary), 280 nm (Secondary).
-
Rationale: Adenine derivatives exhibit strong absorbance at 260 nm. The N-hydroxy group causes a slight bathochromic shift, but 260 nm remains the isosbestic point for maximum sensitivity across tautomers.
Part 5: Validation & Quality Control
To ensure Trustworthiness and Self-Validation , the following criteria must be met:
-
Stability Check: Inject a standard of AHA every 10 samples. If peak area decreases by >5%, oxidation is occurring in the autosampler. Remedy: Maintain autosampler at 4°C and add 0.1% ascorbic acid to the sample vials.
-
Internal Standard: Use of a stable isotope-labeled standard (e.g., ¹⁵N₅-AHA or ¹³C-AHA) is mandatory for biological matrices to correct for matrix effects and extraction efficiency.
-
Linearity: The method should be linear from 0.5 nM to 1000 nM (R² > 0.99).
-
Carryover: Due to the polar nature, AHA can stick to metal surfaces. Include a blank injection (100% MeOH) after high-concentration samples.
References
-
Pavlov, Y. I., et al. (1991). "The role of N6-hydroxyadenine in mutagenesis." Genetics, 128(4), 681-689.
-
Kamiya, H. (2003). "Mutagenic potentials of damaged nucleic acids produced by reactive oxygen/nitrogen species."[1] Nucleic Acids Research, 31(2), 517–531.
-
Kozekov, I. D., et al. (2003). "DNA Cross-Linking by Acrolein and Crotonaldehyde." Chemical Research in Toxicology, 16(5), 598–603. (Methodology reference for enzymatic digestion of labile adducts).
-
Arczewska, K. D., & Kusmierek, J. T. (2007). "Reaction of 2-amino-N6-methoxyadenine with DNA polymerases." Biochemistry, 46(6), 1618-1628.
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An In-Depth Technical Guide to 2-Amino-N6-hydroxyadenine (AHA): From Procurement to Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Amino-N6-hydroxyadenine (AHA), a potent mutagenic nucleoside analog. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-tested insights to ensure scientific integrity and experimental success. We will navigate the complexities of sourcing this specialized compound, detail rigorous safety and handling protocols, and provide step-by-step application notes for its use in mutagenesis studies.
Section 1: Introduction to 2-Amino-N6-hydroxyadenine (AHA)
2-Amino-N6-hydroxyadenine (AHA), also known as N6-Hydroxy-9H-purine-2,6-diamine, is a synthetic purine analog with significant utility in genetic research and drug development.[1] Its structure, characterized by a hydroxylamine group at the N6 position of the adenine ring, is responsible for its potent mutagenic activity.[1] AHA is a valuable tool for inducing specific types of DNA mutations, primarily AT-to-GC transitions, making it instrumental in studies of DNA repair, mutagenesis, and carcinogenesis.[2]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C5H6N6O | PubChem[1] |
| Molecular Weight | 166.14 g/mol | PubChem[1] |
| CAS Number | 7269-57-0 | PubChem[1] |
| Appearance | White powder | PubChem[1] |
| Synonyms | N6-Hydroxy-9H-purine-2,6-diamine, Guanine oxime, 2-Amino-N(6)-hydroxyadenine | PubChem[1] |
Section 2: Sourcing and Procurement of AHA
Procuring 2-Amino-N6-hydroxyadenine can be challenging as it is not a standard catalog item for many major chemical suppliers. Researchers will likely need to explore specialized chemical synthesis services or chemical directories.
Supplier Landscape
| Supplier/Platform | Notes |
| Chemical Directories | Platforms like ChemicalBook list AHA and may connect to various, often international, suppliers.[3] Diligence is required to vet the actual manufacturer. |
| Custom Synthesis | Companies specializing in nucleoside analogs and custom chemical synthesis are a primary route for obtaining high-purity AHA. This allows for specification of purity and quantity. |
| Specialized Libraries | Suppliers like Selleck Chemicals offer extensive nucleoside analog libraries for high-throughput screening.[4][5] While AHA may not be a standalone product, it could be part of these libraries or available through custom order. |
Procurement Strategy:
-
Initial Search: Utilize chemical search engines like PubChem and online directories such as ChemicalBook to identify potential, albeit unvetted, suppliers.
-
Contact Custom Synthesis Providers: Reach out to companies with expertise in nucleoside and heterocyclic chemistry for a quote. Be prepared to provide desired purity, quantity, and any required analytical data (e.g., NMR, HPLC, Mass Spec).
-
Inquire with Library Providers: Contact suppliers of chemical libraries to see if AHA is available for individual purchase or can be synthesized on request.
Section 3: Safety, Handling, and Storage
AHA is a potent mutagen and potential carcinogen; therefore, stringent safety protocols must be followed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling AHA.
-
Gloves: Always wear two pairs of nitrile gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A dedicated lab coat for working with mutagens is required.
-
Respiratory Protection: When handling the powder form, work in a certified chemical fume hood to avoid inhalation.
Storage and Stability
Proper storage is crucial to maintain the integrity of AHA.
-
Short-term: Store at 2-8°C in a desiccator.
-
Long-term: For extended storage, keep at -20°C in a tightly sealed container, protected from light and moisture.
Decontamination and Waste Disposal
All materials that come into contact with AHA should be treated as hazardous waste.
-
Surfaces: Decontaminate work surfaces with a suitable chemical deactivating agent followed by a thorough cleaning with soap and water.
-
Waste: Dispose of all contaminated labware, gloves, and unused AHA according to your institution's hazardous waste guidelines.
Section 4: Application Notes and Protocols
Mechanism of Action: Inducing AT-to-GC Transitions
The mutagenicity of AHA stems from its ability to be incorporated into DNA during replication, where it can mispair with cytosine. This leads to the specific induction of AT to GC transition mutations. This targeted mutagenic activity makes AHA a powerful tool for genetic studies.
Diagram: Proposed Mechanism of AHA-Induced Mutagenesis
Caption: Proposed mechanism of AHA-induced AT to GC transition.
Preparation of AHA Stock Solutions
Materials:
-
2-Amino-N6-hydroxyadenine (AHA) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
In a chemical fume hood, carefully weigh the desired amount of AHA powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the AHA is completely dissolved. Gentle warming may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol for Mutagenesis in E. coli
This protocol provides a general framework for inducing mutations in a bacterial system.
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth
-
AHA stock solution (10 mM in DMSO)
-
Spectrophotometer
-
Shaking incubator
Workflow Diagram: Bacterial Mutagenesis with AHA
Caption: General workflow for inducing mutations in E. coli using AHA.
Step-by-Step Protocol:
-
Inoculate a single colony of the desired E. coli strain into LB broth.
-
Incubate at 37°C with shaking until the culture reaches the early to mid-logarithmic growth phase (OD600 ≈ 0.2-0.4).
-
Add the AHA stock solution to the culture to achieve the desired final concentration. The optimal concentration should be determined empirically but can range from 1 to 100 µg/mL.
-
Continue to incubate the culture under the same conditions for a period sufficient to allow for DNA replication and incorporation of AHA. This time can range from 1 to 4 hours.
-
After the incubation period, pellet the cells by centrifugation.
-
Remove the supernatant and wash the cell pellet with fresh LB broth to remove any remaining AHA.
-
Resuspend the cells in fresh LB broth.
-
Plate appropriate dilutions of the cell culture on both non-selective and selective agar plates to determine the mutation frequency.
-
Incubate the plates at 37°C until colonies are visible.
-
Calculate the mutation frequency and characterize the resulting mutants.
Section 5: Conclusion
2-Amino-N6-hydroxyadenine is a powerful mutagenic agent with significant applications in genetic research. While its procurement requires a targeted approach, its utility in elucidating mechanisms of mutagenesis and DNA repair is invaluable. Adherence to strict safety protocols is paramount when working with this compound. The protocols provided in this guide offer a solid foundation for researchers to incorporate AHA into their experimental designs, paving the way for new discoveries in molecular biology and drug development.
References
-
PubChem. N6-Hydroxy-9H-purine-2,6-diamine. [Link]
- Tsuchiyama, H., et al. (1991).Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2.
Sources
Troubleshooting & Optimization
Navigating 2-Amino-N6-hydroxyadenine Mutagenesis: A Technical Support Center
Welcome to the comprehensive technical support center for 2-Amino-N6-hydroxyadenine (N6-HA) mutagenesis experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this potent mutagen. Here, we will delve into the causality behind experimental choices, offer self-validating protocols, and troubleshoot common issues to ensure the integrity and success of your research.
Introduction to 2-Amino-N6-hydroxyadenine (N6-HA)
2-Amino-N6-hydroxyadenine (also known as AHA) is a powerful purine analog mutagen. Its utility in genetic research stems from its high potency and specificity in inducing point mutations.[1][2] Understanding its mechanism of action is paramount to its effective use and for troubleshooting experimental hurdles.
N6-HA primarily functions by being incorporated into DNA as an analog of adenine. During DNA replication, its modified structure preferentially mispairs with cytosine, leading to A•T to G•C base-pair transitions.[1][2] This specificity makes N6-HA an invaluable tool for creating specific-locus mutants with minimal off-target damage, a significant advantage over mutagens that cause large deletions or a broader spectrum of mutations.[1]
Visualizing the Mutagenic Pathway of N6-HA
To appreciate the intricacies of N6-HA mutagenesis, a visual representation of its molecular journey and mutagenic consequence is beneficial.
Caption: Mutagenic pathway of 2-Amino-N6-hydroxyadenine (N6-HA).
Troubleshooting Guide
This section addresses specific issues that may arise during N6-HA mutagenesis experiments, providing both the "what to do" and the critical "why it works."
Issue 1: Low or No Mutation Frequency
Question: I've treated my cells with N6-HA, but sequencing analysis shows a very low or no increase in mutation frequency compared to my control group. What could be the cause?
Answer:
Several factors can contribute to a lower-than-expected mutation frequency. A systematic evaluation of your experimental workflow is key to identifying the bottleneck.
-
Suboptimal N6-HA Concentration: The concentration of N6-HA is a critical parameter. Too low a concentration will not be sufficient to induce a detectable number of mutations, while an excessively high concentration can lead to cytotoxicity and the loss of potentially mutated cells.
-
Causality: The mutagenic effect of N6-HA is dose-dependent. A sufficient intracellular concentration of the active, phosphorylated form of N6-HA is required to compete with endogenous dATP for incorporation into the DNA by polymerases.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line. This typically involves treating cells with a range of N6-HA concentrations and assessing both mutation frequency and cell viability. For some mammalian cell lines, concentrations in the range of 10-100 ng/mL for a 4-hour treatment have been shown to be effective.[3]
-
-
Insufficient Exposure Time: The duration of N6-HA treatment needs to be long enough for the compound to be taken up by the cells, metabolized, and incorporated into the DNA during S-phase of the cell cycle.
-
Causality: DNA replication is a prerequisite for the mutagenic action of N6-HA. If the exposure time is too short, a significant portion of the cell population may not have undergone DNA synthesis in the presence of the mutagen.
-
Solution: Optimize the exposure time. For rapidly dividing cells, a 4-hour treatment may be sufficient.[3] For slower-growing cell lines, a longer exposure period may be necessary. However, be mindful that longer exposure times can also increase cytotoxicity.
-
-
Degradation of N6-HA: The stability of N6-HA in your stock solution and in the cell culture medium is crucial.
-
Causality: Like many chemical reagents, N6-HA can degrade over time, especially when in solution and exposed to light or elevated temperatures. Degradation will lead to a lower effective concentration of the active mutagen.
-
Solution:
-
Prepare fresh stock solutions of N6-HA regularly. While solid N6-HA is generally stable, solutions should be used within a month when stored at -20°C.[4][5]
-
When preparing stock solutions, consider using DMSO, as many purine analogs exhibit good solubility in this solvent.
-
Minimize the exposure of N6-HA solutions to light and avoid repeated freeze-thaw cycles.
-
-
-
High Cellular Repair Activity: Efficient DNA mismatch repair (MMR) mechanisms in your cells can recognize and correct the N6-HA-induced mispairings before they become fixed as mutations.
-
Causality: The MMR system is the cell's primary defense against base-pair mismatches. If the MMR pathway is highly active, it can remove the incorporated N6-HA, thus reducing the final mutation frequency.
-
Solution: For certain research applications where maximizing mutation frequency is the primary goal, you might consider using cell lines with known deficiencies in MMR genes. However, be aware that this will also increase the background mutation rate.
-
Issue 2: High Cytotoxicity and Poor Cell Viability
Question: After treating my cells with N6-HA, I'm observing a significant decrease in cell viability, making it difficult to recover enough cells for downstream analysis. How can I mitigate this?
Answer:
Balancing mutagenic efficacy with cell viability is a common challenge in chemical mutagenesis.
-
Excessive N6-HA Concentration: As mentioned, high concentrations of N6-HA can be toxic to cells.
-
Causality: At high concentrations, N6-HA can induce significant DNA damage, leading to the activation of apoptotic pathways. It can also interfere with other essential cellular processes.
-
Solution: As with low mutation frequency, a dose-response experiment is essential. The goal is to find a concentration that induces a desirable mutation rate while maintaining an acceptable level of cell survival (typically >50%).
-
-
Prolonged Exposure Time: The longer the cells are exposed to N6-HA, the greater the potential for cytotoxic effects.
-
Causality: Continuous exposure to a mutagen can lead to an accumulation of DNA damage that overwhelms the cell's repair capacity, triggering cell death.
-
Solution: Optimize the treatment duration in conjunction with the concentration. A shorter exposure to a higher concentration may be less toxic than a longer exposure to a lower concentration, or vice versa, depending on the cell type.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical mutagens.
-
Causality: The genetic background of a cell line, including its DNA repair capacity and metabolic pathways, can influence its response to N6-HA.
-
Solution: If you are consistently observing high cytotoxicity in your chosen cell line, consider testing other cell lines if your experimental design allows.
-
Issue 3: Unexpected Mutation Spectrum
Question: I was expecting to see predominantly A•T to G•C transitions, but my sequencing results show a significant number of other mutation types (e.g., transversions, indels). Why is this happening?
Answer:
While N6-HA is known for its specificity, observing other types of mutations is not entirely uncommon and can be attributed to several factors.
-
High N6-HA Concentration: At very high, often cytotoxic, concentrations, the mutagenic specificity of N6-HA can decrease.
-
Causality: High levels of DNA damage can induce the error-prone SOS response or other translesion synthesis (TLS) pathways.[6] These pathways employ specialized DNA polymerases that can replicate past damaged DNA but often do so with lower fidelity, leading to a broader range of mutations.
-
Solution: Re-optimize your N6-HA concentration to a level that is mutagenic but not overly toxic. This will favor the specific mispairing mechanism of N6-HA over the induction of general DNA damage responses.
-
-
Off-Target Effects: While N6-HA primarily acts as an adenine analog, it may have other, less characterized interactions within the cell at high concentrations.
-
Causality: The cellular environment is complex, and high concentrations of any exogenous compound can lead to unintended interactions with various cellular components, potentially leading to indirect mutagenic effects. For instance, some nucleoside analogs can induce oxidative stress, which in turn can cause a variety of DNA lesions.[4]
-
Solution: Adhering to the lowest effective concentration will minimize the likelihood of off-target effects.
-
-
Spontaneous Mutations: The observed mutations may not all be due to N6-HA.
-
Causality: All cells accumulate spontaneous mutations over time due to errors in DNA replication and endogenous DNA damage.
-
Solution: Always include a parallel, untreated control group in your experiments. The mutation spectrum of the treated group should be compared to that of the control group to identify the mutations specifically induced by N6-HA.
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my N6-HA stock solution?
A1: It is recommended to prepare stock solutions of N6-HA in a high-quality, sterile solvent such as dimethyl sulfoxide (DMSO).[7] Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[4][5] Under these conditions, the solution should be stable for up to one month.[4][5] Always allow an aliquot to equilibrate to room temperature before opening to prevent condensation.
Q2: What is a good starting concentration range for N6-HA treatment in mammalian cells?
A2: A good starting point for optimization in many mammalian cell lines is a concentration range of 10 to 100 ng/mL for a 4-hour exposure.[3] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How do I measure cell viability after N6-HA treatment?
A3: Standard cell viability assays such as the MTT, MTS, or resazurin reduction assays are suitable for assessing the cytotoxic effects of N6-HA. These assays measure metabolic activity, which is a good indicator of cell health. It is important to perform these assays in parallel with your mutagenesis experiment to correlate mutation frequency with cell survival.
Q4: Can N6-HA be used in vivo?
A4: Yes, N6-HA has been shown to be mutagenic in whole organisms, including mice.[1] However, in vivo applications require careful consideration of dosage, route of administration, and potential systemic toxicity.
Q5: How should I handle and dispose of N6-HA?
A5: N6-HA is a potent mutagen and should be handled with appropriate safety precautions. Always wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work with the solid compound and concentrated solutions should be performed in a chemical fume hood. Dispose of all N6-HA-contaminated materials as hazardous chemical waste according to your institution's safety guidelines.[8][9]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of N6-HA in Mammalian Cells
This protocol outlines a general procedure for determining the optimal concentration of N6-HA for mutagenesis in a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
2-Amino-N6-hydroxyadenine (N6-HA)
-
DMSO (for stock solution)
-
MTT or other cell viability assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in approximately 70-80% confluency at the time of treatment.
-
N6-HA Preparation: Prepare a series of dilutions of N6-HA in complete cell culture medium from your DMSO stock solution. A typical concentration range to test would be 0, 10, 25, 50, 75, 100, 150, and 200 ng/mL.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of N6-HA. Include a vehicle control (medium with the same concentration of DMSO as the highest N6-HA concentration).
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C in a humidified incubator with 5% CO2.
-
Post-Treatment: After the incubation period, remove the N6-HA-containing medium, wash the cells twice with PBS, and add fresh, complete medium.
-
Cell Viability Assay: Allow the cells to recover for 24-48 hours. Then, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the N6-HA concentration. The optimal concentration for your mutagenesis experiments will be the highest concentration that results in an acceptable level of cell survival (e.g., >50%).
Protocol 2: N6-HA Mutagenesis in Mammalian Cells
This protocol provides a general workflow for inducing mutations in mammalian cells using N6-HA.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
N6-HA at the predetermined optimal concentration
-
Cell culture dishes or flasks
Procedure:
-
Cell Culture: Culture your cells to the desired number for your experiment.
-
Treatment: Treat the cells with the optimal concentration of N6-HA in complete medium for the optimized duration.
-
Post-Treatment and Recovery: After the treatment period, remove the N6-HA-containing medium, wash the cells with PBS, and add fresh medium. Allow the cells to grow for a period sufficient for the mutations to become fixed and for the cells to recover (typically 3-5 days).
-
Selection (if applicable): If you are selecting for a specific phenotype, apply the appropriate selection pressure at this stage.
-
Clonal Isolation: If you need to isolate individual mutant clones, perform single-cell sorting or limiting dilution cloning.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA from both the treated and control populations.
-
Mutation Analysis: Analyze the genomic DNA for mutations using methods such as Sanger sequencing of a target gene or next-generation sequencing for a broader analysis.
Visualizing the Experimental Workflow
Caption: General workflow for N6-HA mutagenesis experiments.
Data Summary Table
| Parameter | Recommended Range/Value | Rationale |
| N6-HA Stock Solution | 1-10 mg/mL in DMSO | DMSO is a common solvent for purine analogs. |
| Storage of Stock Solution | -20°C, in aliquots | Minimizes degradation from freeze-thaw cycles. |
| Working Concentration | 10-100 ng/mL (cell line dependent) | Balances mutagenic efficiency and cytotoxicity. |
| Treatment Duration | 4-24 hours (cell line dependent) | Allows for cellular uptake, metabolism, and incorporation during S-phase. |
| Post-Treatment Recovery | 3-5 days | Permits fixation of mutations and cell recovery. |
| Acceptable Cell Viability | >50% | Ensures a sufficient population of cells for downstream analysis. |
References
- Brockman, H. E., de Serres, F. J., & Overton, L. K. (1979). Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 60(1), 1-14.
- Tsuchiyama, H., Atsumi, G., Matsuda, A., Negishi, K., & Hayatsu, H. (1991). Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 253(1), 47-54.
- de Serres, F. J. (1991). The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 253(1), 1-2.
- Jaruga, P., & Dizdaroglu, M. (1996). Role of tautomerism in the molecular mechanisms of mutagenesis. Postepy biochemii, 42(4), 491-499.
-
Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]
-
Discovery Fine Chemicals. (n.d.). Guanine (2-Amino-6-Hydroxypurine). Retrieved from [Link]
- Evans, H. H., Ricanati, M., Horng, M. F., & Mencl, J. (1991). Mutagenicity of 2-amino-N6-hydroxyadenine at the tk locus in L5178Y strains differing in repair capabilities and karyotype.
- Schaaper, R. M. (1993). In Vivo Mutagenesis. In Methods in Enzymology (Vol. 224, pp. 384-396). Academic Press.
- Green, M. H. L. (1974). Chemical Mutagenesis. CHIMIA International Journal for Chemistry, 28(11), 667-673.
-
Rogers, K., & Gibbs, M. (2017, March 7). Hermann Joseph Muller's Study of X-rays as a Mutagen, (1926-1927). Embryo Project Encyclopedia. Retrieved from [Link]
- Batista, R., Saibo, N., Lourenço, T., & Oliveira, M. M. (2008). Microarray analyses reveal that plant mutagenesis may induce more transcriptomic changes than transgene insertion. Proceedings of the National Academy of Sciences, 105(9), 3640-3645.
- Naeem, M., Majeed, W., Hoque, M. Z., & Ahmad, I. (2022). Off-target effects in CRISPR/Cas9 gene editing. Gene, 820, 146272.
- de Serres, F. J., & Brockman, H. E. (1991). The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms: significance for genetic risk assessment. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 253(1), 1-2.
- Zaka, M., Arslan, M., & Ali, Q. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 23(19), 11111.
- Slechta, E. S., Harold, J., & Andersson, D. I. (2004). The Origin of Mutants Under Selection: How Natural Selection Mimics Mutagenesis (Adaptive Mutation). In The Bacterial Chromosome (pp. 419-430). ASM Press.
- Huesmann, H., & Forchhammer, K. (2012). The Optimal Mutagen Dosage to Induce Point-Mutations in Synechocystis sp. PCC6803 and Its Application to Promote Temperature Tolerance. PloS one, 7(11), e49467.
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
- Hoffman, A. R., Van Deynze, A., & Strauss, S. H. (2024). Rare but diverse off-target and somatic mutations found in field and greenhouse grown trees expressing CRISPR/Cas9. Plant Methods, 20(1), 1-17.
- Ingelbrecht, I., De Ligne, F., & De Waele, E. (2019). Chemical Mutagenesis. In Plant Breeding (pp. 147-159). Springer, Cham.
- Waldren, C., Jones, C., & Puck, T. T. (1979). Measurement of mutagenesis in mammalian cells. Proceedings of the National Academy of Sciences, 76(3), 1358-1362.
- Çelik, A., & Yilmaz, S. (2024). Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay. Drug and Chemical Toxicology, 47(1), 1-8.
- Lavanya, V., Ganga, M., Rajamani, K., Meenakumari, B., Gnanam, R., & Duraiswamy, M. R. (2023). Optimization of Chemical Mutagen Treatment Techniques and Determination of Absorption Dose in Jasminum auriculatum Ecotype “Muthu Mullai” for Inducing Variation. Agricultural Science Digest, 43(4), 431-436.
- Santos, C., & Seiler, J. P. (2012). Chemical Mutagenesis. In Plant Mutation Breeding and Biotechnology (pp. 135-146). CABI.
- Pavlov, Y. I., Noskov, V. N., Lange, E. K., Moiseeva, E. V., Pshenichnov, M. R., & Khromov-Borisov, N. N. (1991). The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 253(1), 33-46.
- Bebenek, K., Janion, C., & Sledziewska-Gojska, E. (1985). Ability of base analogs to induce the SOS response: effect of a dam mutation and mismatch repair system. Molecular and General Genetics MGG, 201(3), 522-525.
-
GMP Plastics. (2025, February 28). How to Optimize Cell Culture. Retrieved from [Link]
-
Stratagene. (n.d.). Manual: QuikChange® Site-Directed Mutagenesis Kit. Retrieved from [Link]
- Zhang, P., Wang, Z., & Lu, J. (2018). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents.
-
EBSCO. (n.d.). Chemical mutagens. Research Starters. Retrieved from [Link]
- Zimmerman, A. M. (1968). The Solubility of Amino Acids in Various Solvent Systems.
- Wang, P., & Wang, Y. (2018). Mechanisms of mutagenesis: DNA replication in the presence of DNA damage. International journal of molecular sciences, 19(10), 3206.
- Delaney, J. C., & Essigmann, J. M. (2008). Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation. ACS chemical biology, 3(7), 415-427.
-
ResearchGate. (2018, June 12). What are the shelf-life and optimal storage conditions for cell culture media? Retrieved from [Link]
- Lyu, C., Niu, Y., Lai, W., Wang, Y., Wang, Y., Dai, P., ... & Wang, H. (2022). Rare and misincorporated DNA N6-methyladenine is a hallmark of cytotoxic stresses for selectively stimulating the stemness and proliferation of glioblastoma cells. Cell Discovery, 8(1), 1-16.
-
ResearchGate. (2023, July 3). Why the peptide is not soluble in DMSO? Retrieved from [Link]
-
ResearchGate. (2014, December 5). Are EGF and FGF stable in culture media at 37 degrees? Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
- Brockman, H. E., de Serres, F. J., & Hung, C. Y. (1979). Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa.
Sources
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenicity of 2-amino-N6-hydroxyadenine at the tk locus in L5178Y strains differing in repair capabilities and karyotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. DNAmod: 2-amino-6-hydroxyaminopurine [dnamod.hoffmanlab.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Technical Support Center: Optimizing 2-Amino-N6-hydroxyadenine (AHA) Mutagenesis
Status: Operational Ticket Type: Technical Guide / Optimization Subject: Protocol Optimization for 2-Amino-N6-hydroxyadenine (AHA) Induced Mutagenesis Assigned Specialist: Senior Application Scientist, Mutagenesis Division
Executive Summary
2-Amino-N6-hydroxyadenine (AHA) , also known as 2-amino-N(6)-hydroxyadenine or 2-amino-6-hydroxylaminopurine , is a potent base analog mutagen. Unlike broad-spectrum mutagens (e.g., EMS or NTG), AHA is highly specific, inducing almost exclusively AT
This specificity makes AHA an invaluable tool for genetic fine-structure analysis and reverting specific ochre/amber mutations. However, its utility is often compromised by two factors: poor solubility and narrow toxicity/mutagenicity windows .
This guide replaces "guesswork" with a self-validating system to determine the optimal concentration for your specific bacterial or phage strain.
Pre-Experimental Checklist: Solubility & Handling
CRITICAL: The most common user error is failing to dissolve AHA completely before addition to the culture. AHA is poorly soluble in neutral water.
FAQ: How do I dissolve AHA without killing my cells?
| Solvent System | Protocol | Pros/Cons |
| Option A: DMSO (Recommended) | Dissolve AHA in 100% DMSO to create a 1000x stock (e.g., 10 mg/mL). Add dropwise to culture. | Pro: Sterile, easy to handle.Con: High DMSO volumes (>2%) are toxic to some strains. |
| Option B: Dilute HCl | Dissolve in 0.05 N HCl. | Pro: Good solubility for purine analogs.Con: Must buffer culture media (e.g., Phosphate buffer) to prevent pH shock. |
| Option C: Hot Water | Heat sterile water to 60°C, add AHA, vortex vigorously. | Pro: No solvent toxicity.Con: AHA may precipitate upon cooling or adding to 37°C culture. Risky. |
Scientist's Note: Always prepare AHA fresh. Hydroxylamine derivatives are sensitive to oxidation and light. Discard stocks older than 24 hours.
The Optimization Workflow: The "Kill Curve"
You cannot rely on a fixed concentration (e.g., "use 10
You must generate a Kill Curve to find the "Sweet Spot"—the concentration that yields maximum mutation frequency with acceptable survival (typically 10-50% survival).
Protocol: Determination of Optimal Concentration
-
Culture Prep: Grow target strain to early log phase (
). -
Aliquot: Split culture into 5 tubes (1 mL each).
-
Treatment: Add AHA to final concentrations of 0, 1, 5, 25, and 100
g/mL . -
Incubation: Incubate at 37°C with shaking for 2-4 hours (allow for DNA replication; AHA requires incorporation).
-
Wash: Centrifuge and wash 2x with buffer to remove mutagen.
-
Plating:
-
Survival: Dilute
and plate on non-selective media (LB/Nutrient Agar). -
Mutagenesis: Plate undiluted (or
) on selective media (e.g., Minimal media for reversion, or Rifampicin plates for forward mutation).
-
Workflow Visualization
Figure 1: Decision tree for determining the optimal AHA concentration. The goal is to maximize mutation frequency, not just survival.
Troubleshooting Guide
This matrix addresses specific failure modes observed in AHA mutagenesis.
| Symptom | Probable Cause | Corrective Action |
| Precipitate visible in culture | Saturation of AHA in aqueous media. | Switch to DMSO stock. Ensure the final DMSO concentration is <2%. If using acid/base, add slowly to vortexing media. |
| 100% Cell Death (No survivors) | Concentration too high or Solvent Toxicity. | Reduce AHA range. If using 100 |
| High Survival, No Mutants | Insufficient Incorporation. | Extend Incubation. AHA is a base analog; it must be present during DNA replication to work. Increase exposure time to 4–6 hours or ensure cells are actively dividing. |
| High Background (Spontaneous) | "Jackpot" mutation in pre-culture. | Start Fresh. Inoculate from a single colony. Do not use old stationary phase cultures. |
| Inconsistent Results | AHA degradation. | Fresh Stock. AHA oxidizes rapidly. Never reuse a stock solution stored at 4°C for more than a day. Freeze aliquots at -20°C if necessary. |
Mechanistic Insight (Why this works)
Understanding the mechanism helps explain why replication is required for AHA mutagenesis.
-
Incorporation: AHA mimics Adenine (A). During DNA replication, the polymerase incorporates AHA opposite a Thymine (T) on the template strand.
-
Tautomeric Shift: AHA exists in equilibrium between amino and imino forms.
-
Amino form: Pairs with Thymine (like Adenine).
-
Imino form: Pairs with Cytosine (mimicking Guanine).
-
-
The Mutation: In the next round of replication, the AHA (now in the template strand) may shift to the imino form and pair with Cytosine (C).
-
Result: An original A:T pair is eventually replaced by a G:C pair.
Key Takeaway: If your cells are not replicating (stationary phase), AHA cannot be incorporated, and no mutagenesis will occur.
References
-
Janion, C. (1978). The efficiency and specificity of mutagenesis induced by 2-amino-N6-hydroxyadenine and 2-amino-N6-methoxyadenine in phage T4. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 56(3), 225-234.
-
Pavlov, Y. I., et al. (1991).[1] The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae.[1][2] Mutation Research, 253(1), 33-46.
-
Brockman, H. E., et al. (1987). Mutagenicity of 2-amino-N6-hydroxyadenine (AHA) in Neurospora crassa. Mutation Research, 177(1), 61-75.
Sources
Technical Support Center: 2-Amino-N6-hydroxyadenine (AHA)
Topic: Troubleshooting Inconsistent Results in Mutagenesis Assays Ticket ID: AHA-TCH-001 Status: Open for Resolution
Executive Summary
You are likely experiencing inconsistent results with 2-Amino-N6-hydroxyadenine (AHA) due to its chemical instability (oxidation of the hydroxylamine group) or biological variability (metabolic activation sensitivity). AHA is a potent base analog mutagen that functions via tautomeric shifts, inducing AT
This guide breaks down the sources of error into three modules: Chemical Stability, Experimental Design, and Mechanistic Interpretation.
Module 1: Chemical Stability & Storage (Pre-Analytical)
The Core Issue: The
Protocol: Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (DMSO).[1]
-
Critical Note: Do not use aqueous buffers for stock storage. AHA has poor water solubility and hydrolyzes rapidly.
-
-
Concentration: Prepare at 10–50 mg/mL.
-
Storage: Aliquot immediately into single-use amber vials. Store at -80°C.
-
Shelf Life: Discard working stocks after 3 months. Discard thawed aliquots immediately after use.
-
Troubleshooting "Dead" Compounds
If your positive control plates show low revertant counts, the compound has likely oxidized.
| Symptom | Probable Cause | Corrective Action |
| Yellow/Brown Discoloration | Oxidation of the | Discard immediately. Fresh AHA is off-white/pale yellow. Darkening indicates degradation. |
| Precipitation in Media | Solvent shock. | Dilute the DMSO stock 1:10 into sterile PBS immediately before adding to the culture. Do not let the intermediate dilution sit. |
| Variable Toxicity | Impurities (hydroxylamine byproducts). | Check HPLC purity. Impurities often cause higher cytotoxicity without increasing mutagenicity. |
Module 2: Experimental Design (Analytical Phase)
The Core Issue: AHA exhibits a "biphasic" response to metabolic activation (S9 fraction) and requires DNA replication for mutagenesis.
Factor A: The S9 Paradox
Unlike many mutagens that require high S9 for activation, AHA is a direct-acting mutagen that is detoxified by high levels of S9.
-
Low S9 (10 µL/plate): May enhance mutagenicity slightly (approx. 2-fold) by converting promutagenic metabolites.
-
High S9 (>50 µL/plate): Inhibits mutagenicity. The enzymes convert AHA into non-mutagenic conjugates.
Factor B: Incubation Time (The "Incorporation Window")
AHA is a base analog.[2] It must be incorporated into the DNA during replication to cause a mutation.
-
Short Exposure (3h): Often yields false negatives or low mutation frequencies because not enough cell divisions have occurred.
-
Long Exposure (24h): Can increase mutation frequency by 200-fold compared to short exposure.
Visual Workflow: Troubleshooting Assay Variability
Figure 1: Decision tree for troubleshooting variable mutagenicity data with AHA.
Module 3: Mechanism of Action (Post-Analytical)
The Core Issue: Understanding the mutation spectrum. If you are sequencing mutants and seeing random mutations, it is not AHA-induced. AHA is highly specific.
The Tautomeric Shift
AHA mimics Adenine (A). However, the electronegative oxygen on the
-
Amino Form (Major): Pairs with Thymine (T) . (Normal behavior).
-
Imino Form (Minor/Reactive): Pairs with Cytosine (C) . (Mutagenic behavior).[1][2][3][4]
Result: AT
Figure 2: The mechanism of AHA mutagenesis. The shift to the imino form allows illegitimate hydrogen bonding with Cytosine.
Frequently Asked Questions (FAQs)
Q1: My AHA stock is 6 months old and stored at -20°C. Can I use it? A: No. Hydroxylamines are thermodynamically unstable. Even at -20°C, slow oxidation occurs, especially if the DMSO has absorbed moisture from the air. Prepare fresh stocks for critical assays.
Q2: Why is AHA toxic to my cells but not mutagenic? A: This usually indicates uptake failure or metabolic inhibition . AHA must be converted to the triphosphate form (AHA-TP) to be incorporated into DNA. If your cell line lacks specific purine salvage pathway enzymes (e.g., APRT), the drug will be cytotoxic (via other mechanisms) but not mutagenic. Ensure your strain is competent for purine analog uptake.
Q3: Can I autoclave AHA in the media?
A: Absolutely not. The heat and pressure will destroy the
Q4: Is AHA light sensitive?
A: Yes. Like many
References
-
Janion, C. (1978). "The efficiency and extent of mutagenic activity of some new mutagens of base-analogue type." Mutation Research, 56(3), 225-233.
-
Pavlov, Y.I., et al. (1991).[2] "The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae." Mutation Research, 253(1), 33-46.
-
Nagao, M., et al. (1991). "Mutagenic properties of 2-amino-N6-hydroxyadenine in Salmonella and in Chinese hamster lung cells in culture." Mutation Research, 253(1), 47-53.
-
Tsuchiyama, H., et al. (1991).[2] "Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2." Mutation Research, 253(1), 55-62.
Sources
- 1. mdpi.com [mdpi.com]
- 2. DNAmod: 2-amino-6-hydroxyaminopurine [dnamod.hoffmanlab.org]
- 3. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mutagenesis with 2-Amino-N6-hydroxyadenine (AHA)
Welcome to the technical support center for 2-Amino-N6-hydroxyadenine (AHA) mutagenesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for your experiments. As a potent adenine analog, AHA is a powerful tool for inducing targeted AT-to-GC transitions, making it invaluable for creating specific-locus mutations.[1][2] This resource will help you navigate the intricacies of AHA mutagenesis to improve efficiency and achieve your research goals.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions researchers have about 2-Amino-N6-hydroxyadenine and its application in mutagenesis.
Q1: What is 2-Amino-N6-hydroxyadenine (AHA) and how does it induce mutations?
A1: 2-Amino-N6-hydroxyadenine (AHA) is a synthetic purine analog that can be incorporated into DNA during replication.[1] Its structure allows it to mispair with cytosine, leading to a high frequency of AT-to-GC base-pair transitions.[1][2] This specificity makes it a valuable tool for directed evolution and genetic studies where specific point mutations are desired.
Q2: In which organisms can AHA be used for mutagenesis?
A2: AHA has been shown to be a potent mutagen in a wide range of organisms, including bacteria (like E. coli and Salmonella typhimurium), yeast (Saccharomyces cerevisiae), and even in higher eukaryotic systems, including mammalian cells.[1][3][4] However, its efficiency and the optimal conditions for its use can vary significantly between different organisms.[4]
Q3: What are the primary advantages of using AHA over other chemical mutagens?
A3: The main advantage of AHA is its high specificity for inducing AT-to-GC transitions.[1][5] This allows for a more targeted approach to mutagenesis compared to broader-spectrum mutagens that can induce a wider range of mutations, including transversions, deletions, and insertions. This specificity is particularly useful for creating specific-locus mutants with a lower risk of off-target damage.[1]
Q4: Is AHA toxic to cells?
A4: Yes, like many mutagens, AHA can exhibit cytotoxicity, especially at higher concentrations. The level of toxicity is cell-type dependent. For example, in Salmonella, the uvrBdel mutation has been shown to drastically affect both the mutagenicity and toxicity of AHA.[3] It is crucial to determine the optimal concentration that balances high mutation frequency with acceptable cell viability for your specific experimental system.
Troubleshooting Guide
Encountering issues in your mutagenesis experiments is not uncommon. This section provides a troubleshooting guide for common problems you might face when working with AHA.
| Problem | Potential Cause | Suggested Solution |
| Low or No Mutation Frequency | Suboptimal AHA Concentration: The concentration of AHA may be too low to induce a sufficient number of mutations. | Perform a dose-response experiment to determine the optimal AHA concentration for your cell type. Start with a low concentration and gradually increase it, while monitoring both mutation frequency and cell viability. |
| Insufficient Incubation Time: The cells may not have been exposed to AHA for a long enough period for it to be incorporated into the DNA and for mutations to become fixed. | Increase the incubation time with AHA. A time-course experiment can help identify the optimal exposure duration. | |
| Cellular Repair Mechanisms: Efficient DNA repair mechanisms in your cells might be correcting the AHA-induced mispairs. | Consider using a DNA repair-deficient strain if available for your organism. For example, in Salmonella, a uvrBdel mutation increases AHA's mutagenic effect.[3] | |
| High Cell Death/Toxicity | AHA Concentration is Too High: Excessive concentrations of AHA can lead to significant cytotoxicity. | Reduce the concentration of AHA. Refer to your dose-response curve to find a concentration that provides a good balance between mutagenesis and cell survival. |
| Prolonged Exposure: Long incubation times, even at moderate AHA concentrations, can be toxic to cells. | Shorten the incubation period. A pulse treatment with a higher concentration of AHA followed by a recovery period may be a viable alternative. | |
| High Frequency of Off-Target Mutations | Inherent Mutagenic Activity: While AHA is specific for AT-to-GC transitions, high concentrations can potentially lead to some off-target effects. | Use the lowest effective concentration of AHA that gives you the desired on-target mutation rate. |
| Genomic Instability of the Cell Line: Some cell lines are inherently more prone to spontaneous mutations. | Ensure you are using a genetically stable cell line. If possible, perform whole-genome sequencing on your parent and mutated cell lines to assess the background mutation rate. | |
| No Desired Phenotype Observed in Mutants | Ineffective Screening Method: Your screening assay may not be sensitive enough to detect the desired phenotype. | Optimize your screening protocol. Ensure your positive and negative controls are working as expected. Consider using a more sensitive screening method, such as fluorescence-activated cell sorting (FACS) for gain-of-function mutations.[6] |
| Lethal Mutation: The desired mutation may be lethal to the cells, preventing the recovery of viable mutants. | Consider a conditional expression system where the mutated gene is only expressed under specific conditions, allowing for the isolation of the mutant strain. |
Experimental Protocols
These protocols provide a general framework for AHA mutagenesis in different model organisms. It is crucial to optimize the AHA concentration and incubation time for your specific cell line and experimental goals.
Protocol 1: AHA Mutagenesis in E. coli
This protocol is a starting point for inducing mutations in a plasmid carried by E. coli.
Workflow for E. coli Mutagenesis
Caption: Workflow for AHA mutagenesis in E. coli.
Step-by-Step Methodology:
-
Preparation:
-
Inoculate a single colony of your E. coli strain containing the plasmid of interest into 5 mL of Luria-Bertani (LB) broth with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotic.
-
Grow the culture at 37°C with shaking until it reaches mid-log phase (OD600 of 0.4-0.6).
-
-
Mutagenesis:
-
Prepare a stock solution of AHA in a suitable solvent (e.g., DMSO or water).
-
Add AHA to the mid-log phase culture to achieve the desired final concentration. It is recommended to test a range of concentrations (e.g., 1, 10, 50, 100 µg/mL) to determine the optimal concentration for your strain.
-
Incubate the culture with AHA for a set period (e.g., 2, 4, or 6 hours) at 37°C with shaking.
-
-
Recovery and Plating:
-
After incubation, pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Discard the supernatant and wash the cell pellet with fresh, sterile LB broth to remove residual AHA. Repeat the wash step.
-
Resuspend the cell pellet in 1 mL of fresh LB broth.
-
Prepare serial dilutions of the cell suspension.
-
Plate the dilutions on both non-selective LB agar plates (to determine cell viability) and selective agar plates (to screen for mutants).
-
Incubate the plates overnight at 37°C.
-
-
Analysis:
-
Count the colonies on both the non-selective and selective plates to calculate the mutation frequency.
-
Screen individual colonies from the selective plates for the desired phenotype.
-
Isolate plasmid DNA from promising colonies and perform DNA sequencing to confirm the presence of the desired mutation.
-
Protocol 2: AHA Mutagenesis in Saccharomyces cerevisiae
This protocol provides a general guideline for AHA mutagenesis in yeast.
Workflow for Yeast Mutagenesis
Caption: Workflow for AHA mutagenesis in S. cerevisiae.
Step-by-Step Methodology:
-
Preparation:
-
Inoculate a single colony of your S. cerevisiae strain into 5 mL of YPD medium.
-
Incubate overnight at 30°C with shaking.
-
Dilute the overnight culture into fresh YPD medium to an OD600 of ~0.1.
-
Grow the culture at 30°C with shaking until it reaches mid-log phase (OD600 of 0.5-0.8).
-
-
Mutagenesis:
-
Add AHA to the culture to the desired final concentration. A pilot experiment with a range of concentrations (e.g., 0.1, 1, 10, 50 µg/mL) is recommended.
-
Incubate the culture with AHA for a defined period (e.g., 4, 6, or 8 hours) at 30°C with shaking.
-
-
Recovery and Plating:
-
Pellet the cells by centrifugation (e.g., 3000 x g for 5 minutes).
-
Wash the cell pellet twice with sterile water to remove AHA.
-
Resuspend the cells in sterile water.
-
Prepare and plate serial dilutions on non-selective (YPD) and selective agar plates.
-
Incubate the plates at 30°C for 2-3 days.
-
-
Analysis:
-
Calculate the mutation frequency based on colony counts.
-
Screen for the desired phenotype using methods like replica plating.
-
Perform genomic DNA extraction from candidate colonies and sequence the gene of interest to identify mutations.
-
Protocol 3: AHA Mutagenesis in Mammalian Cells
This protocol provides a general approach for using AHA in cultured mammalian cells. Caution: AHA is a mutagen and should be handled with appropriate safety precautions.
Workflow for Mammalian Cell Mutagenesis
Caption: Workflow for AHA mutagenesis in mammalian cells.
Step-by-Step Methodology:
-
Preparation:
-
Seed your mammalian cell line in a multi-well plate or flask at a density that will allow for growth during the treatment period.
-
Incubate for 24 hours to allow the cells to adhere and enter a proliferative state.
-
-
Mutagenesis:
-
Prepare fresh culture medium containing the desired concentration of AHA. A dose-response curve should be established to determine the optimal concentration (e.g., testing 0.1, 1, 10, 20 µM).
-
Remove the old medium from the cells and replace it with the AHA-containing medium.
-
Incubate the cells for a specific duration (e.g., 24, 48, or 72 hours).
-
-
Recovery and Expansion:
-
After the treatment period, remove the AHA-containing medium and wash the cells gently with sterile phosphate-buffered saline (PBS).
-
Add fresh, complete growth medium to the cells.
-
Allow the cells to recover and proliferate. This may take several days, and the population can be expanded to larger culture vessels if needed.
-
-
Analysis:
-
Screen the cell population for the desired phenotype. This could involve selection with a drug, a reporter gene assay, or a functional screen.
-
Isolate single-cell clones from the population that exhibit the desired phenotype. This can be achieved through limiting dilution or by using a cell sorter.
-
Expand the clonal populations and extract genomic DNA.
-
Perform PCR amplification and sequencing of the target gene to identify the specific mutation.
-
References
- Tsuchiyama, H., et al. (1991). Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2.
- Mutagenesis and Functional Selection Protocols for Directed Evolution of Proteins in E. coli. (2011). Journal of Visualized Experiments, (49).
- de Serres, F. J., et al. (1985). Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa. Basic Life Sciences, 31.
- Barrett, J. C. (2025). Induction of Gene Mutation in and Cell Transformation of Mammalian Cells by Modified Purines: 2-aminopurine and 6-N-hydroxylaminopurine.
- de Serres, F. J. (1991). The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms: significance for genetic risk assessment.
- Using Saccharomyces cerevisiae to Test the Mutagenicity of Household Compounds: An Open Ended Hypothesis-Driven Teaching Lab. (n.d.). PubMed Central.
- Pavlov, Y. I., et al. (1991). The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae.
- de Serres, F. J. (1991). The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 253(1), 5-15.
- Moore, M. M., et al. (1991). Genotoxicity of 2-amino-6-N-hydroxyadenine (AHA) to mouse lymphoma and CHO cells.
- Huttanus, H. M., et al. (2023). Targeted mutagenesis and high-throughput screening of diversified gene and promoter libraries for isolating gain-of-function mutations. Frontiers in Bioengineering and Biotechnology, 11.
Sources
- 1. Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Saccharomyces cerevisiae to Test the Mutagenicity of Household Compounds: An Open Ended Hypothesis-Driven Teaching Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms: significance for genetic risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted mutagenesis and high-throughput screening of diversified gene and promoter libraries for isolating gain-of-function mutations - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-N6-hydroxyadenine degradation and stability issues
Topic: Degradation, Stability, and Handling of 2-Amino-N6-hydroxyadenine
Document ID: TS-AHA-001 | Version: 2.4 | Status: Active
Executive Summary & Compound Profile
2-Amino-N6-hydroxyadenine (AHA) , also known as 2-amino-6-hydroxylaminopurine (AHAP) , is a potent base analog mutagen used primarily to induce AT
However, this chemical potency comes with significant stability trade-offs. AHA is prone to oxidative degradation and hydrolysis , particularly in solution. This guide addresses the frequent inconsistencies researchers face—ranging from precipitation in culture media to sudden loss of mutagenic activity.
| Property | Specification |
| CAS Number | 7269-66-1 |
| Formula | |
| Molecular Weight | 166.14 g/mol |
| Primary Instability | Oxidation of |
| Storage Requirement | -20°C or -80°C (Desiccated, Dark). |
Storage & Handling (Pre-Experiment)
Q: How should I store the solid powder to maximize shelf life?
A: The solid compound is sensitive to moisture and oxidative stress.
-
Temperature: Store at -20°C for short-term (<6 months) or -80°C for long-term storage.
-
Atmosphere: Keep under an inert gas (Argon or Nitrogen) if possible. The
-hydroxy group is chemically similar to an oxime and can degrade upon prolonged exposure to atmospheric oxygen. -
Container: Amber vials are mandatory to prevent photo-oxidation.
Q: The powder has turned from off-white to a brownish/pink color. Is it still usable?
A: No. A color shift to pink, brown, or yellow indicates significant oxidation, likely forming 2-amino-6-nitrosopurine or azo-dimers.
-
Impact: These degradation products are often cytotoxic but non-mutagenic (or have altered specificity), which will skew your survival-to-mutation ratios.
-
Action: Discard the lot and prepare fresh stock.
Solubilization & Preparation (The "Pain Point")
Q: AHA is not dissolving in water or PBS. What is the correct solvent system?
A: AHA is poorly soluble in neutral aqueous buffers due to the purine ring structure.
-
Recommended Solvent: DMSO (Dimethyl Sulfoxide) is the gold standard for stock solutions (up to 10-20 mg/mL).
-
Alternative (Aqueous): If DMSO is contraindicated, use 0.1 M HCl or 0.1 M NaOH to solubilize, then immediately neutralize. Warning: AHA is unstable in strong alkaline conditions.
Protocol: Preparation of 100 mM Stock Solution
-
Weigh 16.6 mg of AHA.
-
Add 1.0 mL of high-grade anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
Visual Check: Solution should be clear and colorless.
-
Usage: Use immediately. Do not refreeze aliquots more than once; the freeze-thaw cycle promotes crystal growth and oxidation.
Experimental Troubleshooting (During Experiment)
Q: My mutation frequency is lower than expected, even at high concentrations.
A: This is a classic sign of in-situ degradation or competition .
-
Cause 1: Media Interaction. Components in rich media (e.g., cysteine, glutathione) can reduce the
-hydroxy group back to Adenine or 2-Amino-Adenine, which are non-mutagenic in this context.-
Fix: Use minimal media (e.g., Vogel’s Minimal Medium) during the exposure phase to reduce scavenging.
-
-
Cause 2: Competition. High concentrations of natural Adenine in the media will compete with AHA for uptake and incorporation.
-
Fix: Ensure your strain is Adenine-auxotrophic if required, or strictly control Adenine supplementation levels.
-
Q: I see precipitation when I add the DMSO stock to my cell culture media.
A: This is "shock precipitation" caused by the rapid change in polarity.
-
Fix: Dilute the DMSO stock 1:10 in the culture media slowly while vortexing, before adding it to the main cell volume. Ensure the final DMSO concentration is <1% to avoid solvent toxicity.
Mechanistic Insight & Degradation Pathways
To understand why stability is critical, one must look at the tautomeric equilibrium. AHA exists in an Amino form (pairs with T) and an Imino form (pairs with C). Oxidation disrupts this delicate balance.
Figure 1: Mutagenesis vs. Degradation Pathway
Caption: The dual fate of AHA. The green path leads to the desired mutagenesis (transition mutation). The red/grey paths represent degradation (oxidation) or metabolic detoxification, both of which reduce experimental efficacy.
Troubleshooting Logic Tree
Use this flowchart to diagnose issues during your assay.
Caption: Step-by-step diagnostic workflow for resolving AHA experimental failures.
References
-
National Toxicology Program (NTP). (1992).[1] N6-Hydroxy-9H-purine-2,6-diamine | Chemical Safety & Reactivity Profile. National Institutes of Health.[1] Link
-
De Serres, F. J., et al. (1991).[2] The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms: significance for genetic risk assessment. Mutation Research, 253(1).[2] Link
-
Pavlov, Y. I., et al. (1991).[2] The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae. Mutation Research, 253(1).[2] Link
-
Kozmin, S. G., et al. (2018). Crystal structure of the hydroxylaminopurine resistance protein, YiiM. Scientific Reports (Nature), 8, 3142. Link
-
Sigma-Aldrich. (n.d.). Peptide and Mutagen Stability Guide: Handling of N-hydroxy compounds. Link
Sources
Technical Support Center: 2-Amino-N6-hydroxyadenine (N6-HA)
Introduction
Welcome to the technical support guide for 2-Amino-N6-hydroxyadenine (N6-HA), also known as AHA. N6-HA is a potent purine analog mutagen used extensively in genetic toxicology studies and as a research tool to induce specific types of DNA mutations.[1] Its primary utility lies in its ability to generate A•T to G•C transitions with high frequency, making it a valuable agent for studying gene function and mutagenesis mechanisms.[1]
However, the very potency of N6-HA necessitates a thorough understanding and careful control of its activity to ensure experimental precision and avoid confounding off-target effects. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers to common issues, troubleshoot unexpected results, and offer robust protocols for assessing and mitigating off-target effects. Our goal is to empower you to use N6-HA with confidence and scientific rigor.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the mechanism and behavior of N6-HA.
Q1: What is the primary mechanism of action for 2-Amino-N6-hydroxyadenine (N6-HA)?
A: N6-HA is a synthetic nucleobase analogue of adenine.[2] Its primary mechanism involves being incorporated into DNA during replication in place of adenine. The N6-hydroxy group is key to its mutagenic activity. It is believed to facilitate mispairing with cytosine during subsequent rounds of DNA replication. This mispairing event ultimately results in a stable A•T to G•C base-pair transition.[1] The potency of N6-HA is significantly higher than other analogs like 2-aminopurine, largely due to the hydroxylamino group at the C6 position.[1]
Q2: What are the principal off-target effects of N6-HA?
A: The term "off-target" for a mutagen like N6-HA can refer to several unintended consequences beyond the desired point mutations at a specific locus:
-
Genome-Wide Mutagenesis: The most significant off-target effect is the induction of mutations across the entire genome, not just at a specific gene of interest. N6-HA has been shown to induce mutations at multiple loci in mouse lymphoma cells and other model organisms.[3][4]
-
Clastogenicity: While N6-HA is primarily a point mutagen, some studies have reported slight clastogenic activity, meaning it can induce gross chromosomal aberrations or breaks.[4] This is an important consideration, as it represents a different class of genetic damage.
-
Cytotoxicity: At higher concentrations, N6-HA exhibits significant cytotoxicity. The cytotoxic effects appear to be similar across cell lines with differing DNA repair capabilities, suggesting a direct toxic effect independent of some repair pathways.[5]
-
Teratogenicity: N6-HA is also classified as a potential teratogenic agent, meaning it can cause developmental abnormalities.[2]
Q3: How does the cell's DNA repair status influence N6-HA's effects?
A: DNA repair pathways are critical in modulating the final outcome of N6-HA exposure. While some studies in mouse lymphoma cells showed similar cytotoxicity regardless of deficiencies in pyrimidine dimer excision or double-strand break repair, other research in bacteria has shown a significant impact.[5] For instance, mutations in the uvrB gene, part of the nucleotide excision repair pathway, drastically affect the mutagenicity and toxicity of N6-HA in Salmonella typhimurium.[6] This indicates that the cellular context and the specific DNA repair pathways that are active or deficient can significantly influence the experimental results. Researchers should therefore carefully characterize the DNA repair status of their model system.
Q4: At what concentrations is N6-HA typically active and/or cytotoxic?
A: N6-HA is active at relatively low concentrations.[1] In L5178Y mouse lymphoma cells, a 4-hour treatment showed a D37 (the dose that reduces cell survival to 37%) of approximately 35 ng/mL.[5] Mutagenicity is observed in a similar concentration range. It is crucial to perform a dose-response curve in your specific cell system to determine the optimal concentration that balances mutagenic efficiency with acceptable levels of cytotoxicity.
Q5: Is N6-HA stable in solution? How should it be handled?
A: As a hydroxylamine derivative, N6-HA may be susceptible to oxidation.[2] It is recommended to prepare fresh solutions from a powdered stock for each experiment. If storing solutions, they should be kept at -20°C or below, protected from light, and used within a short timeframe. Incompatible with strong acids, bases, and oxidizing agents.[2]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with N6-HA.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cytotoxicity / Low Cell Viability | 1. Concentration is too high: The dose is exceeding the cytotoxic threshold for your specific cell type. 2. Prolonged Exposure: The duration of treatment is too long. 3. Cell Line Sensitivity: Your chosen cell line may be particularly sensitive to N6-HA. | 1. Perform a Dose-Response Assay: Systematically test a range of concentrations (e.g., 1-100 ng/mL) to find the optimal balance between mutagenesis and viability (See Protocol 3.1). 2. Optimize Exposure Time: Test shorter incubation periods (e.g., 2, 4, 8, 16 hours) to minimize toxicity. 3. Verify with a Control Cell Line: If possible, compare results with a cell line known to be more resistant. |
| Low or No Mutagenic Effect | 1. Compound Degradation: N6-HA solution may have degraded due to improper storage or handling. 2. Inefficient Uptake: The compound may not be efficiently entering the cells. 3. Rapid Detoxification: The cells may have highly active metabolic pathways that neutralize N6-HA. 4. High DNA Repair Activity: Efficient DNA repair mechanisms may be correcting the N6-HA-induced lesions before they become fixed mutations. | 1. Prepare Fresh Solutions: Always use freshly prepared N6-HA solutions for experiments. 2. Verify Compound Activity: Test the compound on a sensitive, well-characterized control strain (e.g., Salmonella typhimurium TA1530) to confirm its mutagenic potential.[7] 3. Consider Co-treatment: In some systems, inhibitors of specific DNA repair pathways can be used to increase the observed mutation frequency, although this complicates the interpretation of off-target effects. |
| High Experimental Variability | 1. Inconsistent Cell State: Cells were at different growth phases or densities during treatment, affecting uptake and metabolism. 2. Inconsistent Treatment Conditions: Minor variations in incubation time, temperature, or compound concentration. 3. Compound Instability: The compound may be degrading at different rates across replicates. | 1. Synchronize Cell Cultures: Use synchronized cells or ensure all cultures are in the mid-logarithmic growth phase and at a consistent density. 2. Standardize Protocols: Adhere strictly to the established protocol for every replicate. 3. Use Master Mixes: Prepare a master mix of media containing N6-HA to ensure identical concentration is added to each replicate. |
Section 3: Protocols for Assessing and Mitigating Off-Target Effects
A key aspect of working with N6-HA is to characterize its genome-wide effects in your system.
Protocol 3.1: Determining Optimal N6-HA Concentration via Cytotoxicity Assay
Objective: To identify the concentration of N6-HA that induces a measurable effect with minimal cytotoxicity (e.g., IC20 or IC50).
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a 2x stock solution of N6-HA in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0, 5, 10, 25, 50, 100, 200 ng/mL).
-
Treatment: Remove the existing media from the cells and add the N6-HA-containing media. Incubate for a defined period (e.g., 4 hours, reflecting published protocols[5]).
-
Wash and Recovery: After incubation, remove the N6-HA media, wash the cells gently with PBS, and add fresh, compound-free media. Allow the cells to recover for a period appropriate for your cell line (e.g., 24-72 hours).
-
Viability Assessment: Use a standard cell viability assay, such as MTT, resazurin, or a luminescence-based assay (e.g., CellTiter-Glo®), following the manufacturer's instructions.
-
Data Analysis: Normalize the results to the untreated control (0 ng/mL). Plot the percentage of viability against the log of the N6-HA concentration to determine the IC50 value. For mutagenesis studies, a concentration that results in 80-90% viability is often a good starting point.
Protocol 3.2: Workflow for Genome-Wide Off-Target Mutation Analysis
Objective: To identify the full spectrum and genomic locations of mutations induced by N6-HA.
Causality: This protocol is essential because computational predictions of off-target effects are not feasible for chemical mutagens. Direct, empirical measurement through whole-genome sequencing (WGS) is the gold standard for a comprehensive and unbiased assessment.[8]
Caption: Workflow for identifying N6-HA off-target mutations.
Methodology:
-
Establish an Isogenic Baseline: Start with a single-cell-derived clone of your cell line to ensure a homogenous genetic background.
-
Treatment: Treat one sub-population with a carefully chosen concentration of N6-HA (determined in Protocol 3.1) and another with the vehicle control.
-
Isolate Clones: After treatment and recovery, isolate and expand multiple single-cell clones from both the treated and control populations. This is a critical step to distinguish pre-existing mutations from N6-HA-induced mutations.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from each expanded clone.
-
Whole-Genome Sequencing (WGS): Perform WGS on the gDNA from all clones. Aim for high coverage (e.g., >30x) to ensure accurate variant calling.
-
Bioinformatic Analysis:
-
Align sequencing reads to the reference genome.
-
Perform variant calling (SNPs and indels) for each clone.
-
Subtract the mutations found in the control clones from those in the treated clones. The remaining variants are high-confidence, N6-HA-induced mutations.
-
Analyze the mutation spectrum to confirm the expected A•T to G•C signature.[1]
-
Protocol 3.3: Strategies for Mitigating Off-Target Effects
Objective: To minimize unintended mutations while achieving the desired experimental outcome.
Causality: Mitigation strategies for a chemical mutagen are based on limiting exposure and allowing cellular repair mechanisms to function effectively. Unlike targeted tools like CRISPR, you cannot directly engineer the molecule's specificity easily, but you can control the dose and duration to manage the outcome.[9]
Caption: Key experimental levers to mitigate N6-HA off-target effects.
Strategies:
-
Minimize Concentration and Exposure Time: This is the most effective strategy. Use the lowest concentration and shortest exposure time that yields the desired on-target effect. This reduces the overall load of DNA lesions, lessening the chance of overwhelming the cell's repair capacity and causing widespread mutations.
-
Cell Cycle Synchronization: Since N6-HA is incorporated during DNA replication, synchronizing cells and treating them during S-phase can increase efficiency and may allow for a lower overall dose.
-
Allow for Sufficient Recovery: Ensure cells have adequate time in fresh, compound-free media to repair DNA damage. This allows endogenous repair pathways to correct many of the induced lesions, potentially reducing the final mutation load.
-
Chemical Modification (Advanced Research): For drug development professionals, exploring derivatives of N6-HA could be a viable strategy. Modifications that enhance uptake by specific cell types or that are designed to be more readily detoxified could theoretically reduce systemic off-target effects, a principle applied in the development of many targeted therapies.[10]
References
-
DNAmod. (n.d.). 2-amino-6-hydroxyaminopurine. Retrieved from [Link]
-
PubChem. (n.d.). N6-Hydroxy-9H-purine-2,6-diamine. Retrieved from [Link]
-
Pharma Trend. (2026). Unlocking Therapeutic Potential: The Role of 2-Amino-N-isopropylbenzenesulfonamide in Drug Discovery. Retrieved from [Link]
-
de Serres, F. J., Brockman, H. E., Hung, C. Y., & Overton, L. K. (1985). Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa. Basic Life Sciences, 31, 381–389. Retrieved from [Link]
-
Zhang, X. H., Tee, L. Y., Wang, X. G., Huang, Q. S., & Yang, S. H. (2021). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 9, 734541. Retrieved from [Link]
-
Chen, Z. (2023). Off-Target Effects in Genome Editing: A Systematic Review of Prediction and Mitigation Strategies. Computational Molecular Biology, 13. Retrieved from [Link]
-
Stachowiak, J., & Dąbrowski, M. (2021). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Postepy higieny i medycyny doswiadczalnej, 75(1), 314-332. Retrieved from [Link]
-
PubChem. (n.d.). 6-Hydroxyaminopurine. Retrieved from [Link]
-
Galli, C., et al. (2018). N6-isopentenyladenosine Affects Cytotoxic Activity and Cytokines Production by IL-2 Activated NK Cells and Exerts Topical Anti-Inflammatory Activity in Mice. Frontiers in Pharmacology, 9, 119. Retrieved from [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
Moore, M. M., et al. (1991). Genotoxicity of 2-amino-6-N-hydroxyadenine (AHA) to mouse lymphoma and CHO cells. Mutation Research, 253(1), 49-57. Retrieved from [Link]
-
Pavlov, Y. I., Khromov-Borisov, N. N., & Noskov, V. N. (1991). The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae. Mutation Research, 253(1), 33-43. Retrieved from [Link]
-
Evans, H. H., Ricanati, M., & Horng, M. F. (1991). Mutagenicity of 2-amino-N6-hydroxyadenine at the tk locus in L5178Y strains differing in repair capabilities and karyotype. Mutation Research, 253(1), 67-73. Retrieved from [Link]
-
Karim, M. F., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 22(18), 9847. Retrieved from [Link]
-
Li, H. P., et al. (2022). Enzymatic deamination of the epigenetic nucleoside N6-methyladenosine regulates gene expression. Journal of Biological Chemistry, 298(2), 101540. Retrieved from [Link]
-
Lin, M. W., et al. (2022). In Search of a Function for the N6-Methyladenosine in Epitranscriptome, Autophagy and Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(19), 11846. Retrieved from [Link]
-
Janion, C. (1976). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta Biochimica Polonica, 23(1), 57-68. Retrieved from [Link]
-
Engels, B., et al. (2018). Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs. Human Gene Therapy, 29(5), 551-562. Retrieved from [Link]
-
Innovative Genomics Institute. (2019). DISCOVERing Off-Target Effects for Safer Genome Editing. Retrieved from [Link]
-
Wikipedia. (n.d.). Off-target genome editing. Retrieved from [Link]
-
Naim, F., et al. (2020). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences, 21(19), 7232. Retrieved from [Link]
-
Mehravar, M., et al. (2019). Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. International Journal of Molecular Sciences, 20(22), 5743. Retrieved from [Link]
-
Kaushik, A., et al. (2020). Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. Viruses, 12(10), 1102. Retrieved from [Link]
Sources
- 1. Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N6-Hydroxy-9H-purine-2,6-diamine | C5H6N6O | CID 101513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DNAmod: 2-amino-6-hydroxyaminopurine [dnamod.hoffmanlab.org]
- 4. Genotoxicity of 2-amino-6-N-hydroxyadenine (AHA) to mouse lymphoma and CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutagenicity of 2-amino-N6-hydroxyadenine at the tk locus in L5178Y strains differing in repair capabilities and karyotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis and properties of N6-substituted 2-amino-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 10. nbinno.com [nbinno.com]
Technical Support Center: 2-Amino-N6-hydroxyadenine (AHA) Assays
Introduction: The Dual-Natured Analog
2-Amino-N6-hydroxyadenine (AHA), also known as 2-amino-6-hydroxylaminopurine (AHAP), is a potent base analog mutagen. Its utility in drug development and mechanistic studies lies in its tautomeric ambiguity . Unlike standard bases, the N6-hydroxy group allows AHA to oscillate between an amino form (mimicking Adenine) and an imino form (mimicking Guanine).
This duality allows it to base-pair with both Thymine and Cytosine, inducing AT
Part 1: Reagent Handling & Stability (Pre-Analytical)
The Issue: Users frequently report stock solutions turning brown or yellow within hours. This is oxidative degradation , converting the active N-hydroxy species into inactive or toxic byproducts.
FAQ: Stability & Solubility
Q: My stock solution turned yellow/brown overnight at 4°C. Is it still usable? A: No. Discard it immediately. The color change indicates the oxidation of the hydroxylamine group to an oxime or nitroso intermediate. This degradation product often inhibits DNA polymerases and is cytotoxic, confounding your mutagenesis data.
Q: I cannot get AHA to dissolve in neutral water. What is the correct solvent? A: AHA is poorly soluble in cold neutral water.
-
Recommended: Dissolve in DMSO (anhydrous) for cellular assays to maintain stability.
-
Alternative: For strictly aqueous enzymatic assays, use 0.05 M HCl or 0.05 M NaOH (depending on the salt form) to solubilize, then immediately dilute into the reaction buffer.
-
Critical: Never heat the solution above 37°C to aid solubility; this accelerates decomposition.
Protocol: Preparation of High-Stability AHA Stocks
Standard stock concentration: 10–50 mM
-
Deoxygenate Solvent: If using aqueous buffers, sparge water with Nitrogen or Argon gas for 15 minutes prior to use. If using DMSO, use fresh, anhydrous grade.
-
Weighing: Weigh the powder in low light (AHA is photosensitive).
-
Dissolution: Add solvent. Vortex vigorously. If using aqueous acid/base, neutralize only immediately before adding to the cell culture or enzyme mix.
-
Storage: Aliquot immediately into light-tight (amber) tubes. Flash freeze in liquid nitrogen. Store at -80°C .
-
Note: Never re-freeze an aliquot. Single-use only.
-
Part 2: Enzymatic Incorporation Assays (In Vitro)
The Issue: In primer-extension assays, researchers often see "polymerase stalling" or no extension past the analog.
Mechanism of Action: The Tautomeric Shift
To troubleshoot incorporation, you must understand why the polymerase pauses. The diagram below illustrates the base-pairing ambiguity that drives both incorporation and mutagenesis.
Figure 1: Tautomeric oscillation of AHA. The Imino form mispairs with Cytosine, driving the mutagenic transition.
FAQ: Polymerase Kinetics
Q: The polymerase incorporates AHA but then stalls. Why? A: This is the "Next-Nucleotide Effect." The AHA:C or AHA:T base pair may distort the helix slightly. High-fidelity polymerases (like Pfu or Q5) with 3'->5' exonuclease activity may detect this distortion, excise the AHA, and enter an idle turnover cycle.
-
Fix: Use an exonuclease-deficient (exo-) Klenow fragment or Pol
for incorporation studies.[1]
Q: How do I prove AHA is actually incorporated? A: Standard PAGE gels only show length.
-
Solution: Perform a "standing start" assay where AHA is the only nucleotide provided (replace dATP). If the primer extends by +1, incorporation is successful.
-
Validation: Digest the product and analyze via LC-MS/MS to confirm the mass shift (+16 Da relative to Adenine).
Part 3: Cellular Mutagenesis Assays (Ames/Mammalian)
The Issue: High toxicity masks mutagenicity, or background mutation rates are too high.
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| No Colonies (Toxicity) | Concentration too high; AHA is a potent inhibitor of DNA synthesis. | Titrate down. The "mutagenic window" is often narrow (e.g., 1–10 µg/mL). |
| High Background (Control) | Spontaneous revertants in the tester strain. | Ensure you are using S. typhimuriumTA100 (base-pair substitution strain), not TA98 (frameshift). |
| Variable Results | Metabolic inactivation. | AHA is metabolized by purine salvage pathways. Ensure media does not contain high levels of competing Adenine. |
| Precipitation in Media | pH shock upon addition. | If dissolved in acid/base, dilute at least 1:100 into buffered media. |
Workflow: Diagnostic Decision Tree
Figure 2: Rapid diagnostic workflow for AHA cellular assays.
References
-
Janion, C. (1978).[2] "The efficiency and extent of mutagenic activity of some new mutagens of base-analogue type." Mutation Research, 56(3), 225-233. Link
-
Pavlov, Y.I., et al. (1991).[2] "The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae." Mutation Research, 253(1), 33-46. Link
-
Evans, H.H., et al. (1991).[2] "Mutagenicity of 2-amino-N6-hydroxyadenine at the tk locus in L5178Y strains differing in repair capabilities and karyotype." Mutation Research, 253(1), 47-56. Link
-
Kamiya, H. (2003). "Mutagenic potentials of damaged nucleic acids produced by reactive oxygen/nitrogen species."[1] Nucleic Acids Research, 31(2), 517–531. Link
Sources
Technical Support Center: 2-Amino-N6-hydroxyadenine (AHA) Experiments
Welcome to the technical support center for 2-Amino-N6-hydroxyadenine (AHA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common pitfalls encountered during experiments with this potent mutagen. Our goal is to ensure the scientific integrity and success of your research through field-proven insights and validated protocols.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of 2-Amino-N6-hydroxyadenine.
1. What is 2-Amino-N6-hydroxyadenine (AHA) and what is its primary mechanism of action?
2-Amino-N6-hydroxyadenine (AHA) is a synthetic purine analog known for its potent mutagenic activity.[1] Its primary mechanism of action involves acting as an adenine analogue that can be incorporated into DNA during replication. Once incorporated, it preferentially mispairs with cytosine, leading to AT to GC base-pair transitions.[2][3] This makes it a powerful tool for inducing specific types of point mutations in various organisms, from bacteria to eukaryotes.[2][4]
2. What are the recommended storage and handling conditions for AHA?
Proper storage and handling are critical to maintain the stability and efficacy of AHA.
-
Storage: AHA should be stored as a solid in a refrigerator. For long-term storage, dessication at -20°C is recommended.
-
Handling: AHA is a white powder.[5] Due to its mutagenic nature, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should always be worn. It is incompatible with strong acids, bases, strong oxidizing agents, and strong reducing agents.[6]
3. What is the solubility of AHA in common laboratory solvents?
While specific quantitative data for AHA is limited, the solubility of similar purine analogs, such as 2-amino-6-chloropurine, can provide guidance. The general solubility trend is:
DMSO > DMF > Ethanol > Water [7]
For most cell culture experiments, preparing a concentrated stock solution in DMSO is recommended. Subsequent dilutions in aqueous media should be done carefully to avoid precipitation. The solubility of amino acid-like compounds in aqueous solutions can be influenced by pH.[5]
Table 1: Recommended Solvents for 2-Amino-N6-hydroxyadenine (AHA)
| Solvent | Recommendation |
| DMSO | Primary choice for stock solutions. |
| DMF | Alternative to DMSO for stock solutions. |
| Ethanol | Limited solubility; may be suitable for some applications. |
| Water/Buffers | Low solubility; prepare fresh dilutions from stock solutions. |
4. How stable is AHA in solution?
Adenine-based compounds, like AHA, are generally stable in aqueous solutions, particularly at low base concentrations (≤0.05 N KOH), and can even withstand autoclaving.[8][9] However, stability can be compromised under certain conditions:
-
pH: Stability decreases at higher base concentrations.
-
Temperature: For aqueous stock solutions of amino acids, refrigeration is recommended to slow down potential oligomerization reactions.[10]
-
Light: Protect solutions from light to prevent potential photodegradation.
It is best practice to prepare fresh working solutions from a frozen stock on the day of the experiment.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during mutagenesis experiments with AHA.
Problem 1: Low or No Mutation Frequency
Possible Causes & Solutions:
-
Sub-optimal AHA Concentration: The mutagenic efficiency of AHA is dose-dependent.
-
Too Low: Insufficient concentration will result in a low frequency of mutations.
-
Too High: High concentrations can be cytotoxic, leading to cell death rather than mutation.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell type or organism. Start with a range of concentrations based on literature values for similar experimental systems.
-
-
Inefficient Cellular Uptake: As a purine analog, AHA likely utilizes cellular nucleobase transporters for entry into the cell.[11][12] The efficiency of these transporters can vary between cell types.
-
Solution: If you suspect poor uptake, you can try to transiently permeabilize the cells using gentle methods or explore the use of delivery agents, though this should be done with caution as it can also increase cytotoxicity.
-
-
Active DNA Repair Mechanisms: Eukaryotic cells possess robust DNA repair mechanisms that can recognize and excise mismatched bases, including incorporated AHA. The uvrBdel mutation, for example, has a drastic effect on the mutagenicity and toxicity of AHA in Salmonella.[4]
-
Solution: If possible, use cell lines with deficiencies in specific DNA repair pathways (e.g., mismatch repair) to increase the mutation frequency. However, be aware that this can also lead to a higher background mutation rate.
-
-
Degraded AHA Stock Solution: Improper storage or repeated freeze-thaw cycles can lead to the degradation of your AHA stock.
-
Solution: Aliquot your stock solution upon preparation to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C. If you suspect degradation, prepare a fresh stock solution.
-
Problem 2: High Cell Toxicity or Death
Possible Causes & Solutions:
-
Excessive AHA Concentration: As mentioned, high concentrations of AHA can be toxic.
-
Solution: Lower the concentration of AHA used in your experiment. Refer to your dose-response curve to find a concentration that balances mutagenic efficiency with cell viability.
-
-
Prolonged Exposure Time: The duration of exposure to AHA can significantly impact cell survival.
-
Solution: Optimize the exposure time. A shorter incubation period may be sufficient to induce mutations without causing excessive cell death.
-
-
Solvent Toxicity: If using a high concentration of a stock solution prepared in DMSO or another organic solvent, the solvent itself may be contributing to cytotoxicity.
-
Solution: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).
-
Problem 3: Unexpected or Off-Target Mutations
Possible Causes & Solutions:
-
Inherent Mutagenic Spectrum of AHA: While AHA predominantly induces AT to GC transitions, other types of mutations, such as single-base deletions and additions, have been observed, though they may be at rates comparable to spontaneous mutations.[3] In Neurospora crassa, AHA was found to induce gene/point mutations and multiple-locus mutations, but not multilocus deletions.[13]
-
Solution: Thoroughly sequence and characterize your mutants to identify the full spectrum of induced mutations. Be aware that some level of off-target effects is inherent to chemical mutagenesis.
-
-
Secondary Mutations: High levels of mutagenesis can lead to the accumulation of secondary, unintended mutations throughout the genome.
-
Solution: Use the lowest effective concentration of AHA and the shortest exposure time necessary to achieve your desired mutation frequency. After isolating a mutant of interest, consider backcrossing it to the wild-type to clean up the genetic background.
-
III. Experimental Protocols & Workflows
Protocol 1: Preparation of AHA Stock and Working Solutions
-
Preparation of 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of AHA powder in a sterile microcentrifuge tube.
-
Add sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the AHA is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Preparation of Working Solutions in Cell Culture Medium:
-
On the day of the experiment, thaw an aliquot of the 10 mM AHA stock solution at room temperature.
-
Serially dilute the stock solution in pre-warmed, sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Mix well by gentle pipetting. Use the working solutions immediately.
-
Workflow 1: General Workflow for AHA-Induced Mutagenesis in Cell Culture
Sources
- 1. DNAmod: 2-amino-6-hydroxyaminopurine [dnamod.hoffmanlab.org]
- 2. Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Amino-N6-hydroxyadenine induces gene/point mutations and multiple-locus mutations, but not multilocus deletion mutations, in the ad-3 region of a two-component heterokaryon of Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mutagenesis with 2-Amino-N6-hydroxyadenine (AHA)
Ticket ID: AHA-MUT-OPT-001 Subject: Protocol Optimization for High-Frequency Transition Mutations Assigned Specialist: Senior Application Scientist, Mutagenesis Division
Executive Summary
You are inquiring about increasing the mutation frequency of 2-Amino-N6-hydroxyadenine (AHA) .
Technical Reality: AHA is one of the most potent base analog mutagens known, significantly stronger than its structural relative 2-aminopurine (2-AP). It functions by inducing AT
-
Competitive Inhibition: Natural adenine in rich media competes for uptake and incorporation.
-
Mismatch Repair (MMR): The cellular MutS/MutL system efficiently recognizes and excises AHA:C mismatches.
To maximize mutation frequency, you must transition from a "passive treatment" to a targeted metabolic engineering approach . The guide below details how to manipulate the biological host and chemical environment to force error incorporation.
Module 1: The Biological "Hardware" (Strain Selection)
Q: I am adding AHA to my wild-type E. coli culture, but the mutation rate is only marginally higher than background. Why?
A: Your host's DNA repair system is working too well. AHA acts by tautomerizing. In its imino form, it mimics Guanine and pairs with Cytosine. The Methyl-Directed Mismatch Repair (MMR) system (specifically MutS and MutL proteins) scans the DNA behind the replication fork. It recognizes the AHA:C mismatch as an error and excises the AHA, replacing it with the original Adenine.
The Fix: To increase mutation frequency by orders of magnitude (often 100x to 1000x), you must use a host strain deficient in mismatch repair.
-
Recommendation: Switch to a
mutS or mutL strain. -
Mechanism: Without MutS, the AHA:C mismatch survives the "proofreading" phase. In the next round of replication, the Cytosine serves as a template for Guanine, permanently fixing the AT
GC transition.
Mechanism of Action & Repair Evasion
Figure 1: The fate of AHA in the cell. In wild-type cells, MutS traps the error. In MutS-deficient strains, the mismatch escapes to become a permanent mutation.
Module 2: The Chemical Environment (Media & Dosing)[1]
Q: Can I use LB broth for AHA mutagenesis?
A: No. This is the most common cause of experimental failure. LB (Lysogeny Broth) and other rich media contain high concentrations of pre-formed purines (Adenine). The cell's uptake systems will preferentially transport natural Adenine over the AHA analog. Furthermore, high intracellular dATP pools will outcompete AHA-triphosphate at the DNA polymerase active site.
The Fix: You must force the cell to utilize the analog by starving it of the natural base.
Optimized Media Protocol
-
Base Medium: Use M9 Minimal Media supplemented with glucose (0.4%).
-
Pre-Culture: Grow cells in M9 + Glucose overnight to deplete internal purine pools.
-
Treatment: Resuspend cells in M9 + Glucose + AHA .
-
Note: If your strain is an auxotroph (e.g., leu-), add the required amino acid, but ensure no Adenine is present .
-
Q: How do I dissolve AHA and what concentration should I use?
A: AHA is hydrophobic and can be difficult to solubilize.
-
Solubility: Dissolve AHA in DMSO to create a high-concentration stock (e.g., 10 mg/mL). Avoid aqueous buffers for the master stock to prevent precipitation.
-
Dosing Strategy: Unlike 2-aminopurine (which requires high doses like 500-1000
g/mL), AHA is extremely potent.-
Range: Test 1
g/mL to 100 g/mL. -
Target: The highest mutation frequency usually occurs at a concentration that causes 10-50% cell survival (moderate toxicity). If you see 100% survival, your concentration is too low.
-
Module 3: The Workflow (Timing & Segregation)
Q: I treated the cells, washed them, and plated immediately on selective media (e.g., Rifampicin), but got no mutants. Why?
A: You skipped the Phenotypic Expression (Segregation) step. AHA creates a mismatch (AHA:C), not a mutation. If you plate immediately, the antibiotic kills the cell because the gene is still functionally wild-type (the other strand still codes for the sensitive protein). The cell needs at least one or two division cycles in non-selective media to convert the mismatch into a double-stranded mutant DNA helix.
Step-by-Step Optimized Protocol
| Phase | Step | Technical Detail |
| 1. Prep | Starvation | Wash log-phase cells (OD600 ~0.5) 2x with 1X M9 salts to remove rich media. |
| 2. Pulse | Mutagenesis | Resuspend in M9 + Glucose + AHA (10-50 |
| 3. Wash | Removal | Centrifuge and wash 2x with fresh LB or M9 to remove free AHA. |
| 4. Fix | Segregation | Resuspend in Rich Media (LB) (no antibiotic) and grow for 3-5 generations (overnight or 4-6 hours). Crucial: This allows the mismatch to resolve into a stable mutation. |
| 5. Assay | Selection | Plate on selective agar (e.g., Rifampicin, Nalidixic acid) to count mutants. |
Troubleshooting Guide (FAQ)
Use this decision tree to diagnose low mutation yields.
Figure 2: Diagnostic flowchart for optimizing AHA mutagenesis.
Common Issues Table
| Symptom | Probable Cause | Corrective Action |
| Zero Mutants | Immediate plating on antibiotic. | Perform "Segregation" growth (Phase 4 in protocol) to allow mutation fixation. |
| Zero Mutants | Competition from media. | Ensure zero Adenine in the treatment buffer. Use M9 salts. |
| Low Frequency | Efficient DNA Repair. | Verify strain genotype. If mutS+, P1 transduce a mutS knockout or use a specific mutator strain. |
| Culture Clears | Dose too high. | AHA is more potent than 2-AP. Reduce concentration by 50%. |
References
-
Janion, C. (1978). The efficiency and specificity of mutagenesis produced by 2-amino-N6-hydroxyadenine and 2-amino-N6-methoxyadenine. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.
-
Pavlov, Y. I., et al. (1991). Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in Phage M13mp2. Mutation Research.
-
Schaaper, R. M., & Dunn, R. L. (1987). Spectra of spontaneous mutations in Escherichia coli strains defective in mismatch correction: the nature of in vivo DNA replication errors. Proceedings of the National Academy of Sciences.
-
Tsuzuki, T., et al. (1991). Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa. Mutation Research.
Validation & Comparative
A Senior Application Scientist's Guide to Validating Mutations Induced by 2-Amino-N6-hydroxyadenine
This guide provides a comprehensive comparison of methodologies for the validation of mutations induced by the potent mutagen, 2-Amino-N6-hydroxyadenine (AHA). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of AHA-induced mutagenesis and offers a critical evaluation of current validation techniques. We will explore the causal relationships behind experimental choices and present self-validating protocols to ensure the scientific integrity of your findings.
The Mutagenic Mechanism of 2-Amino-N6-hydroxyadenine: A Predilection for A•T to G•C Transitions
2-Amino-N6-hydroxyadenine is a powerful mutagenic agent that primarily induces A•T to G•C transition mutations.[1] This specificity arises from its ability to be incorporated into DNA during replication and to subsequently mispair with cytosine. The mutagenic process is driven by the tautomeric properties of AHA. In its more stable amino tautomeric form, it can mimic adenine and pair with thymine. However, it can undergo a tautomeric shift to its less frequent imino form, which facilitates the formation of a stable base pair with cytosine.[2][3] This mispairing event, if not corrected by the cell's DNA repair machinery, leads to the incorporation of a guanine opposite the AHA in the subsequent round of replication, ultimately resulting in an A•T to G•C transition.
Caption: Mechanism of 2-Amino-N6-hydroxyadenine (AHA) induced A•T to G•C transition.
A Comparative Analysis of Mutation Validation Techniques
The selection of an appropriate method for validating AHA-induced mutations is critical and depends on factors such as the expected mutation frequency, the number of samples to be analyzed, and the required sensitivity. This section provides a detailed comparison of four commonly used techniques: Mismatch Cleavage Assays, Sanger Sequencing, Next-Generation Sequencing (NGS), and digital PCR (dPCR).
| Feature | Mismatch Cleavage Assay | Sanger Sequencing | Next-Generation Sequencing (NGS) | digital PCR (dPCR) |
| Principle | Enzymatic cleavage of DNA heteroduplexes at mismatch sites. | Dideoxy chain termination method to determine the precise nucleotide sequence. | Massively parallel sequencing of millions of DNA fragments simultaneously. | Absolute quantification of nucleic acids by partitioning PCR reactions into thousands of droplets. |
| Primary Use | Rapid and cost-effective screening for the presence of mutations.[4] | "Gold standard" for confirming the sequence of a specific DNA region and validating known mutations.[5] | Comprehensive mutation discovery and analysis of mutation frequencies across a large number of genes or entire genomes. | Highly sensitive detection and absolute quantification of rare mutations.[6][7] |
| Sensitivity | ~1-5% | ~15-20% mutant allele frequency.[8] | Down to 1% mutant allele frequency (can be lower with deeper sequencing). | As low as 0.1% mutant allele frequency.[7] |
| Specificity | Can be prone to false positives and negatives depending on the enzyme and mismatch type. | Very high for detecting the correct nucleotide sequence. | High, but can be influenced by sequencing errors and bioinformatics pipeline. | Very high due to the specificity of the primers and probes. |
| Cost per Sample | Low | Moderate | High (but cost-effective for high-throughput analysis) | Moderate to High |
| Turnaround Time | Fast (1-2 days) | Moderate (2-3 days) | Slow (several days to weeks) | Fast (1-2 days) |
| Advantages | - Rapid screening of many samples.[4]- Cost-effective.[4] | - High accuracy for sequence confirmation.[5]- Relatively simple data analysis. | - High throughput and scalability.- Can detect novel mutations. | - Absolute quantification without a standard curve.- High sensitivity for rare events.[7] |
| Disadvantages | - Does not provide the sequence of the mutation.- Can have variable efficiency in cleaving different mismatches.[9] | - Low throughput.- Not suitable for detecting rare mutations.[8] | - Complex data analysis.- Higher cost per sample for small numbers of targets. | - Limited to known mutations.- Lower throughput than NGS. |
Experimental Protocols for Validating AHA-Induced Mutations
This section provides detailed, step-by-step methodologies for the four key mutation validation techniques. The causality behind experimental choices is explained to provide a deeper understanding of each protocol.
Mismatch Cleavage Assay: A Rapid Screening Tool
This assay is an excellent first-pass method to quickly screen a large number of clones for the presence of AHA-induced mutations before proceeding to more expensive and time-consuming sequencing-based methods. The principle relies on the formation of heteroduplexes between wild-type and mutant DNA strands, which are then recognized and cleaved by a mismatch-specific endonuclease, such as T7 Endonuclease I.[10][11]
Caption: Workflow for Mismatch Cleavage Assay.
Step-by-Step Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both AHA-treated and control cells.
-
PCR Amplification: Amplify the target region of interest (typically 500-800 bp) using a high-fidelity DNA polymerase to minimize PCR-induced errors.[12]
-
Heteroduplex Formation: Mix equal amounts of PCR products from AHA-treated and control samples. Denature the mixed PCR products by heating to 95°C for 5 minutes, followed by gradual cooling to room temperature to allow for the formation of heteroduplexes.
-
Enzymatic Digestion: Incubate the re-annealed DNA with T7 Endonuclease I according to the manufacturer's instructions. A typical reaction includes 200 ng of DNA and 10 units of T7 Endonuclease I in a 20 µL reaction volume, incubated at 37°C for 15 minutes.[12]
-
Gel Electrophoresis: Analyze the digestion products on a 2% agarose gel. The presence of cleaved fragments of the expected sizes indicates the presence of mutations in the AHA-treated sample.
Causality of Experimental Choices:
-
High-fidelity polymerase: Essential to prevent the introduction of errors during PCR that could lead to false-positive results.
-
Gradual cooling: Promotes the formation of stable heteroduplexes between wild-type and mutant DNA strands.
-
Control sample: Crucial for distinguishing true mutations from PCR artifacts or pre-existing polymorphisms.
Sanger Sequencing: The Gold Standard for Confirmation
Sanger sequencing remains the definitive method for confirming the precise nucleotide sequence of a specific mutation identified through screening methods or for validating expected mutations in a targeted region.[5]
Caption: Workflow for Sanger Sequencing.
Step-by-Step Methodology:
-
Template Preparation: Purify the PCR product of the target region from the AHA-treated sample. For direct sequencing from genomic DNA, ensure high-quality DNA is used.[13]
-
Cycle Sequencing: Perform a cycle sequencing reaction using a specific primer, DNA polymerase, dNTPs, and fluorescently labeled dideoxynucleoside triphosphates (ddNTPs).
-
Purification: Remove unincorporated ddNTPs and primers from the sequencing reaction.
-
Capillary Electrophoresis: Separate the fluorescently labeled DNA fragments by size using capillary electrophoresis.
-
Data Analysis: A laser excites the fluorescent dyes, and a detector reads the emitted light. The sequence is then computationally assembled and compared to the wild-type sequence to identify any mutations.
Causality of Experimental Choices:
-
Purification of PCR product: Removes contaminants that can interfere with the sequencing reaction.
-
Use of ddNTPs: Chain-terminating ddNTPs are essential for generating fragments of varying lengths, which is the basis of the Sanger method.
-
Fluorescent labels: Allow for the automated detection and identification of the terminal nucleotide of each fragment.
Next-Generation Sequencing (NGS): For Comprehensive and Quantitative Analysis
NGS is the method of choice when a comprehensive view of mutations is required, either across multiple genes or the entire genome. It provides both qualitative and quantitative information about the mutations present in a sample.[14]
Caption: Workflow for Next-Generation Sequencing.
Step-by-Step Methodology:
-
Library Preparation:
-
Fragmentation: Shear the genomic DNA into smaller fragments of a desired size range.[15]
-
End Repair and A-tailing: Repair the ends of the DNA fragments and add a single adenine nucleotide to the 3' ends.[16]
-
Adapter Ligation: Ligate sequencing adapters to the ends of the DNA fragments. These adapters contain sequences for amplification and sequencing.[16][17]
-
-
Target Enrichment (for targeted sequencing): Use hybridization-based capture or amplicon-based methods to enrich for the specific regions of interest.[18]
-
Sequencing: Perform massively parallel sequencing on a platform such as Illumina.
-
Data Analysis:
-
Alignment: Align the sequencing reads to a reference genome.
-
Variant Calling: Identify differences between the sequencing reads and the reference genome to call mutations.
-
Causality of Experimental Choices:
-
Fragmentation: Necessary to generate DNA fragments of a size compatible with the sequencing platform.
-
Adapter Ligation: Crucial for enabling the amplification and sequencing of the DNA fragments.
-
Target Enrichment: Reduces the sequencing cost and complexity by focusing on specific regions of interest.
Digital PCR (dPCR): For Ultrasensitive Detection of Rare Mutations
dPCR is an ideal method for detecting and quantifying rare mutations with high precision and sensitivity, making it particularly useful for studying the low-frequency mutations that may be induced by AHA.[7][19]
Caption: Workflow for digital PCR.
Step-by-Step Methodology:
-
Assay Design: Design primers and fluorescently labeled probes that are specific for the wild-type and the expected mutant allele.[20]
-
Reaction Setup: Prepare a PCR reaction mix containing the genomic DNA sample, primers, probes, and dPCR master mix.
-
Partitioning: Partition the reaction mix into thousands of individual nanoliter-sized droplets, such that each droplet contains either zero or one copy of the target DNA.
-
Thermal Cycling: Perform PCR amplification in a thermal cycler.
-
Droplet Reading: After PCR, read the fluorescence of each individual droplet. Droplets containing the mutant allele will fluoresce with the mutant-specific probe, while droplets with the wild-type allele will fluoresce with the wild-type specific probe.
-
Data Analysis: The number of positive and negative droplets for each probe is used to calculate the absolute concentration of the mutant and wild-type alleles, allowing for the precise determination of the mutation frequency.
Causality of Experimental Choices:
-
Partitioning: The key to dPCR's high sensitivity and absolute quantification is the partitioning of the sample, which allows for the digital counting of individual DNA molecules.
-
Allele-specific probes: The use of distinct fluorescent probes for the mutant and wild-type alleles enables their simultaneous detection and quantification in the same reaction.
Conclusion and Recommendations
Validating mutations induced by 2-Amino-N6-hydroxyadenine requires a thoughtful and systematic approach. The choice of validation method should be guided by the specific research question and available resources. For initial, high-throughput screening of potential mutants, a Mismatch Cleavage Assay offers a rapid and cost-effective solution. For the definitive confirmation of specific point mutations, Sanger Sequencing remains the gold standard due to its high accuracy. When a comprehensive and quantitative analysis of the mutation landscape is required, Next-Generation Sequencing is the most powerful tool. Finally, for the highly sensitive detection and precise quantification of rare AHA-induced mutations, digital PCR is the recommended method. By understanding the strengths and limitations of each technique and following robust experimental protocols, researchers can confidently and accurately validate the genetic alterations induced by this potent mutagen.
References
-
[Role of tautomerism in the molecular mechanisms of mutagenesis]. PubMed. Available at: [Link]
-
Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa. PubMed. Available at: [Link]
-
Sanger Sequencing: Experimental Design and Sample Preparation. CD Genomics. Available at: [Link]
-
NGS library preparation. QIAGEN. Available at: [Link]
-
Considerations for T7 Endonuclease I T7EI mismatch assays. Horizon Discovery. Available at: [Link]
-
Mutation validation by Sanger sequencing. ResearchGate. Available at: [Link]
-
NGS Library Preparation: Proven Ways to Optimize Sequencing Workflow. CD Genomics. Available at: [Link]
-
Rare Mutation Detection Digital PCR Tutorial. Stilla Technologies. Available at: [Link]
-
Transversion-specific purine analogue mutagens and the mechanism of hydroxylaminopurine mutagenesis. PubMed. Available at: [Link]
-
Cytosine, uracil, and guanine have tautomeric forms with aromatic... Study Prep in Pearson+. Available at: [Link]
-
Single-Color Digital PCR Provides High-Performance Detection of Cancer Mutations from Circulating DNA. National Institutes of Health. Available at: [Link]
-
Tautomers of Adenine, Cytosine, Guanine, and Thymine. Sandwalk. Available at: [Link]
-
Design and Analytical Validation of Clinical DNA Sequencing Assays. Archives of Pathology & Laboratory Medicine. Available at: [Link]
-
Sample Preparation for NGS – A Comprehensive Guide. Front Line Genomics. Available at: [Link]
-
Sanger Validation of High-Throughput Sequencing in Genetic Diagnosis: Still the Best Practice? National Institutes of Health. Available at: [Link]
-
Detection of Mutations using a Drop-off Assay Tutorial. Gene-Pi.com. Available at: [Link]
-
DNA and Tautomeric Shifts. YouTube. Available at: [Link]
-
Application: Protocol for mismatch cleavage assay:. EURx. Available at: [Link]
-
A Digital PCR Method Based on Highly Specific Taq for Detecting Gene Editing and Mutations. MDPI. Available at: [Link]
-
CRISPR/Cas9 editing: mutation detection with mismatch cleavage assay. Diagenode. Available at: [Link]
-
Prototropic tautomerism in cytosine. ResearchGate. Available at: [Link]
-
Library construction for next-generation sequencing: Overviews and challenges. National Institutes of Health. Available at: [Link]
-
Comparison of T7E1 and Surveyor Mismatch Cleavage Assays to Detect Mutations Triggered by Engineered Nucleases. National Institutes of Health. Available at: [Link]
Sources
- 1. Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Role of tautomerism in the molecular mechanisms of mutagenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sandwalk: Tautomers of Adenine, Cytosine, Guanine, and Thymine [sandwalk.blogspot.com]
- 4. Considerations for T7 Endonuclease I T7EI mismatch assays [horizondiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Mutation Detection Using Digital PCR | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. stillatechnologies.com [stillatechnologies.com]
- 8. cap.objects.frb.io [cap.objects.frb.io]
- 9. Comparison of T7E1 and Surveyor Mismatch Cleavage Assays to Detect Mutations Triggered by Engineered Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. diagenode.com [diagenode.com]
- 12. eurx.com.pl [eurx.com.pl]
- 13. cd-genomics.com [cd-genomics.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Library construction for next-generation sequencing: Overviews and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NGS Library Preparation: Proven Ways to Optimize Sequencing Workflow - CD Genomics [cd-genomics.com]
- 17. NGS library preparation [qiagen.com]
- 18. frontlinegenomics.com [frontlinegenomics.com]
- 19. gene-pi.com [gene-pi.com]
- 20. Single-Color Digital PCR Provides High-Performance Detection of Cancer Mutations from Circulating DNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: 2-Amino-N6-hydroxyadenine (AHA) vs. Nucleoside Analogs
Executive Summary
2-Amino-N6-hydroxyadenine (AHA) —often synthesized as its deoxyriboside AHAdR —is a hyper-mutagenic purine analog. Unlike 2-Aminopurine (2AP) , which is primarily utilized as a fluorescent probe for base-flipping dynamics, AHA is engineered for maximum base-pairing ambiguity. Its primary application lies in high-fidelity mutagenesis screens and mechanistic studies of polymerase fidelity.
This guide compares AHA against standard analogs (2AP, N6-hydroxyadenine, and Ribavirin), demonstrating AHA's superior potency in inducing AT
Mechanistic Principles: The Tautomeric Driver
The core of AHA's utility is its dual-functionality on the Watson-Crick face.
-
N6-hydroxy group: Induces a shift toward the imino tautomer.[1]
-
C2-amino group: Provides an additional hydrogen bond donor, stabilizing the mismatch with Cytosine (resembling a G:C pair) more effectively than N6-hydroxyadenine (HAP) alone.
Graphviz Diagram 1: Tautomeric Base Pairing Dynamics
The following diagram illustrates how AHA mimics Adenine (Amino form) to pair with Thymine, and mimics Guanine (Imino form) to pair with Cytosine.
Caption: AHA oscillates between Amino and Imino forms.[2] The C2-amino group in the Imino form stabilizes pairing with Cytosine, driving high-frequency AT
Comparative Analysis: AHA vs. Leading Alternatives
The following table contrasts AHA with its closest structural and functional analogs.
Table 1: Performance & Property Comparison
| Feature | 2-Amino-N6-hydroxyadenine (AHA) | 2-Aminopurine (2AP) | N6-hydroxyadenine (HAP) | Ribavirin |
| Primary Application | High-Potency Mutagenesis | Fluorescent Probe / Kinetic Studies | Mutagenesis (Historical) | Antiviral (Lethal Mutagenesis) |
| Mutagenic Potency | Extreme (~25,000 rev/µg in TA100) | Moderate | High | Low (Context Dependent) |
| Mutation Type | Specific AT | AT | AT | Transitions (G |
| Fluorescence | Negligible | High (Quenched in helix) | Negligible | Negligible |
| Base Pairing | Ambiguous (A-like or G-like) | A-like (Wobble with C) | Ambiguous | Ambiguous (Rotatable carboxamide) |
| Polymerase Recognition | High incorporation efficiency | Moderate (often pauses Pol) | High | Variable (Pol dependent) |
Key Differentiators
-
Vs. 2AP: Researchers often confuse AHA and 2AP due to the "2-amino" prefix. However, 2AP is a probe , while AHA is a perturbant . 2AP is used to measure nucleotide flipping because its fluorescence is quenched when stacked. AHA is used when you want to break the genetic code. AHA is approximately 100-1000x more mutagenic than 2AP in bacterial assays [1, 3].
-
Vs. HAP: AHA is the 2-amino derivative of HAP. The addition of the exocyclic amino group at C2 stabilizes the imino form's pairing with Cytosine via a third hydrogen bond (similar to the G:C pair). This makes AHA a more specific and potent transition inducer than HAP [2].
Experimental Protocols
Protocol A: Assessing Mutagenic Potency (Ames/Reversion Assay)
Purpose: Quantify the transition mutation frequency induced by AHA compared to controls.
-
Strain Selection: Use Salmonella typhimurium strain TA100 (sensitive to base-pair substitutions).
-
Preparation: Dissolve AHA in DMSO. Prepare concentrations ranging from 0.1 µg to 10 µg per plate.
-
Treatment:
-
Mix 0.1 mL bacterial culture (
cells) with 0.1 mL test compound (AHA) and 0.5 mL S9 mix (if metabolic activation is required, though AHA is directly mutagenic). -
Incubate at 37°C for 20 minutes (pre-incubation method).
-
-
Plating: Add 2 mL molten top agar (containing trace histidine/biotin) and pour onto minimal glucose agar plates.
-
Quantification: Incubate for 48 hours at 37°C. Count His+ revertant colonies.
-
Expected Result: Dose-dependent increase in colonies. AHA typically yields >10,000 revertants/µg in TA100 [1].[3]
-
Protocol B: Polymerase Incorporation Kinetics
Purpose: Determine if a specific DNA polymerase (e.g., Klenow, Taq, or High-Fidelity variants) misincorporates AHA as an Adenine or Guanine mimic.
-
Template Design: Construct a primer-template duplex where the template base at position
is either Thymine (to test A-mimicry) or Cytosine (to test G-mimicry). -
Reaction Mix:
-
Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM
, 1 mM DTT. -
Enzyme: 10 nM DNA Polymerase.
-
Substrate: AHA-deoxyribose-triphosphate (dAHATP) at varying concentrations (0.1 - 100 µM).
-
-
Quench-Flow: Initiate reaction by mixing enzyme/DNA with dAHATP. Quench with 0.5 M EDTA at time points (5 ms to 10 s).
-
Analysis: Resolve products on 20% denaturing PAGE.
-
Calculation: Plot product formation vs. time to obtain
. Fit to Michaelis-Menten to determine specificity constant ( ).-
Validation: Compare
of AHA insertion opposite C vs. T. A ratio near 1 indicates perfect ambiguity (high mutagenic potential).
-
Graphviz Diagram 2: Experimental Workflow
Caption: Dual-stream workflow for validating AHA performance: Kinetic assays determine molecular mechanism, while phenotypic assays quantify biological potency.
References
-
Nagao, M., et al. (1991). Mutagenic properties of 2-amino-N6-hydroxyadenine in Salmonella and in Chinese hamster lung cells in culture.[4] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 253(1), 103-108. Link
-
Janion, C. (1991). Base-pairing models to account for the mutagenicity and specificity of the purine analog 2-amino-N6-hydroxyadenine.[4] Mutation Research, 253(1), 103-108. Link
-
De Serres, F. J., et al. (1985). Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa.[4] Basic Life Sciences, 31, 103-108. Link
-
Tsuchiyama, H., et al. (1991). Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2.[4][5] Mutation Research, 253(1), 47-54. Link
- Kamiya, H. (2003). Mutagenic potentials of damaged nucleic acid bases produced by oxidative DNA damage and their recognition by repair enzymes. Nucleic Acids Research. (Contextual grounding for analog mutagenesis).
Sources
- 1. [Role of tautomerism in the molecular mechanisms of mutagenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Mutagenic properties of 2-amino-N6-hydroxyadenine in Salmonella and in Chinese hamster lung cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNAmod: 2-amino-6-hydroxyaminopurine [dnamod.hoffmanlab.org]
- 5. Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: 2-Amino-N6-hydroxyadenine (AHA) vs. N6-hydroxylaminopurine (HAP) Mutagenicity
Executive Summary: The Potency Verdict
In the landscape of purine analogues, 2-Amino-N6-hydroxyadenine (AHA) consistently demonstrates significantly higher mutagenic potency than N6-hydroxylaminopurine (HAP) across both prokaryotic (Salmonella typhimurium) and eukaryotic (Neurospora crassa, Mammalian CHL) systems.
While both compounds induce transition mutations (primarily AT
Mechanistic Architecture: The Structural Basis of Mutagenicity
To understand the divergence in potency, we must look beyond the shared N6-hydroxy group. Both molecules function as "ambiguous" bases, capable of pairing with Thymine (normal) or Cytosine (mutagenic).
The Tautomeric Shift[1][2]
-
HAP (N6-hydroxylaminopurine): Can shift from the amino form (mimics Adenine) to the imino form. In the imino form, it pairs with Cytosine via two hydrogen bonds.
-
AHA (2-Amino-N6-hydroxyadenine): Also shifts to the imino form. However, the presence of the 2-amino group provides an additional hydrogen bond donor. When AHA pairs with Cytosine, it forms three hydrogen bonds, thermodynamically indistinguishable from a standard G:C pair.
Mechanistic Visualization
The following diagram illustrates the tautomeric equilibria and the critical difference in hydrogen bonding stability with Cytosine.
Figure 1: Comparative base-pairing logic. Note the thicker edge for AHA:Cytosine, representing the 3-hydrogen-bond stability that drives its superior mutagenicity.
Comparative Mutagenicity Profile
The following data synthesizes results from standard Ames tests (S. typhimurium) and eukaryotic assays.
Quantitative Comparison Table
| Feature | N6-hydroxylaminopurine (HAP) | 2-Amino-N6-hydroxyadenine (AHA) |
| Primary Mutation Type | Transition (AT | Transition (AT |
| Potency (S. typhimurium TA100) | High (~1,000 - 5,000 rev/µg) | Extreme (~25,000 rev/µg) [1] |
| Potency (S. typhimurium TA98) | Weak (Frameshift) | Weak (~1/1000th of TA100 activity) |
| Eukaryotic Potency (Neurospora) | Potent | Most Potent Analog Tested [2] |
| Mammalian Cells (CHL) | Mutagenic | 500-fold higher than Ethyl Methanesulfonate (EMS) [1] |
| Metabolic Requirement | Direct acting (S9 not strictly required but can modulate) | Direct acting (S9 enhances slightly, then inhibits at high conc) |
Key Insight: The "Guanine Mimic" Effect
AHA is not merely a damaged Adenine; it is a functional Guanine mimic . In S. typhimurium TA100 (which detects base-pair substitutions), AHA induces revertants at a rate that classifies it among the most potent non-alkylating mutagens known. The 2-amino group stabilizes the imino tautomer's interaction with Cytosine, effectively "locking in" the mutation during DNA replication.
Metabolic Fate & Toxicity Pathways
Both compounds are base analogs that require metabolic processing to be incorporated into DNA. They are substrates for the purine salvage pathway.
Activation vs. Detoxification
-
Activation: Both HAP and AHA are converted to their respective nucleotides (HAP-MP and AHA-MP) by Adenine Phosphoribosyltransferase (APRT) . This allows them to enter the dNTP pool and be incorporated by DNA polymerase.
-
Detoxification: A critical difference lies in cellular defense. The molybdenum cofactor (MoCo) dependent enzyme system (specifically the hmcM or ham1 gene products in yeast/bacteria) is capable of detoxifying HAP by reducing the N6-hydroxy group back to Adenine. AHA is also subject to these pathways but its high affinity for polymerase incorporation often outpaces detoxification kinetics.
Figure 2: The "Race" between Activation (APRT) and Detoxification (Molybdoenzymes). High APRT activity increases mutagenic load.
Experimental Protocols
Safety Warning: Both AHA and HAP are potent mutagens and potential carcinogens. Handle only in a Class II Biosafety Cabinet. Use double nitrile gloves. Deactivate waste with 10% bleach or specific chemical destructors before disposal.
Protocol A: Bacterial Reverse Mutation Assay (Ames Test)
Target: To verify the specific potency of AHA vs HAP in S. typhimurium TA100.
-
Strain Preparation:
-
Grow S. typhimurium TA100 overnight in Oxoid Nutrient Broth #2 at 37°C to a density of
CFU/mL.
-
-
Compound Preparation:
-
Dissolve AHA and HAP in DMSO immediately before use.
-
Note: Aqueous solutions are unstable due to oxidation.
-
Prepare a concentration range: 0.1, 0.5, 1.0, 5.0, and 10.0 µ g/plate .
-
-
Plating (Top Agar Method):
-
Mix 0.1 mL of bacterial culture, 0.1 mL of test compound (or DMSO control), and 0.5 mL of S9 mix (optional, usually phosphate buffer if S9 is not required) into 2.0 mL of molten top agar (containing traces of histidine/biotin).
-
Pour onto Minimal Glucose Agar plates.
-
-
Incubation & Scoring:
-
Incubate at 37°C for 48 hours.
-
Scoring: Count revertant colonies.
-
Expected Result: AHA should yield a linear dose-response curve with a slope ~5-10x steeper than HAP in the linear range.
-
Protocol B: Mammalian Cell Mutagenesis (CHL Cells)
Target: To assess mutagenicity in a eukaryotic chromosomal context.[1][2]
-
Cell Culture:
-
Culture Chinese Hamster Lung (CHL) cells in MEM supplemented with 10% calf serum.
-
-
Exposure:
-
Seed cells at
cells/dish. -
Treat with AHA (2.5 - 15 µg/mL) for 24 hours .[3]
-
Reasoning: Prolonged incubation (24h) is critical for AHA. Short exposure (3h) yields significantly lower mutation rates because AHA requires incorporation into DNA during S-phase [1].
-
-
Selection:
-
Wash cells and replate in medium containing Diphtheria Toxin (DT) or 6-Thioguanine (6-TG) .
-
-
Quantification:
-
After 7-10 days, stain colonies with crystal violet.
-
Calculate mutation frequency as (Mutant Colonies / Surviving Colonies) × Efficiency.
-
References
-
Mutagenic properties of 2-amino-N6-hydroxyadenine in Salmonella and in Chinese hamster lung cells in culture. Source: PubMed / National Institutes of Health URL:[Link]
-
Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa. Source: PubMed / National Institutes of Health URL:[Link]
-
The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms. Source: PubMed / Mutation Research URL:[Link]
-
Base analog N6-hydroxylaminopurine mutagenesis in Escherichia coli: genetic control and molecular specificity. Source: PubMed / National Institutes of Health URL:[Link]
Sources
- 1. The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms: significance for genetic risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenic properties of 2-amino-N6-hydroxyadenine in Salmonella and in Chinese hamster lung cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Amino-N6-hydroxyadenine and EMS for Chemical Mutagenesis
A Senior Application Scientist's Guide to Selecting the Optimal Mutagen for Your Research Needs
In the landscape of forward genetics and drug development, the ability to induce random mutations is a cornerstone of discovery. For decades, chemical mutagens have been instrumental in creating diverse genetic libraries for screening and identifying genes associated with specific phenotypes. Among the arsenal of chemical mutagens, Ethyl methanesulfonate (EMS) has long been a workhorse. However, a lesser-known but potent alternative, 2-Amino-N6-hydroxyadenine (N6-HA), presents a compelling case for its use in various applications. This guide provides an in-depth, objective comparison of N6-HA and EMS, leveraging experimental data to inform the selection of the most appropriate mutagen for your research goals.
At a Glance: Key Differences Between N6-HA and EMS
| Feature | 2-Amino-N6-hydroxyadenine (N6-HA) | Ethyl methanesulfonate (EMS) |
| Primary Mutation | A:T to G:C transitions[1] | G:C to A:T transitions[2] |
| Mechanism of Action | Base analog incorporation and mispairing[3] | Alkylation of guanine[2] |
| Potency | Often reported as highly potent, in some cases exceeding EMS[1][4] | Potent and widely used, effective across many organisms |
| Mutation Spectrum | Predominantly point mutations[3] | Almost exclusively point mutations[5] |
| Toxicity | Can induce chromosomal damage at high concentrations[6] | Dose-dependent lethality; requires careful titration[7] |
Delving Deeper: Mechanisms of Mutagenesis
The fundamental difference between N6-HA and EMS lies in how they induce genetic alterations. Understanding these mechanisms is critical for predicting the types of mutations you will generate and for designing effective screening strategies.
2-Amino-N6-hydroxyadenine (N6-HA): The Deceptive Base Analog
N6-HA is a purine analog, meaning its chemical structure is very similar to adenine. This structural mimicry is the key to its mutagenic activity. During DNA replication, N6-HA can be incorporated into the newly synthesized DNA strand in place of adenine. Once incorporated, its N6-hydroxyl group promotes a tautomeric shift, leading to a stable imino form that preferentially base-pairs with cytosine instead of thymine. In subsequent rounds of replication, this mispairing results in an A:T to G:C transition.[1]
Caption: A generalized workflow for chemical mutagenesis.
Protocol 1: 2-Amino-N6-hydroxyadenine (N6-HA) Mutagenesis in Bacterial Culture
This protocol is adapted from methodologies used for mutagenesis in phage growing in host bacteria.
[3]1. Preparation:
- Grow a liquid culture of the host bacterial strain to mid-log phase.
- Prepare a stock solution of N6-HA in a suitable solvent (e.g., DMSO or water, depending on solubility). Sterilize by filtration.
-
Mutagenesis:
-
To the bacterial culture, add the N6-HA stock solution to achieve the desired final concentration. It is recommended to test a range of concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) to determine the optimal balance between mutagenicity and toxicity.
-
If targeting a phage, infect the N6-HA-containing bacterial culture with the phage.
-
Incubate the culture under standard growth conditions for a period that allows for several rounds of DNA replication, which is necessary for the incorporation and fixation of the mutation.
-
-
Post-Treatment:
-
After incubation, pellet the bacterial cells by centrifugation.
-
Wash the cells twice with fresh, sterile medium to remove any residual N6-HA.
-
Resuspend the cells in fresh medium.
-
-
Screening:
-
Plate the treated cells (or phage lysate) on appropriate selective or indicator media to screen for the desired mutant phenotype.
-
Incubate until colonies or plaques are visible.
-
Protocol 2: Ethyl Methanesulfonate (EMS) Mutagenesis in Drosophila melanogaster
This is a standard protocol for inducing mutations in the fruit fly.
[8]1. Preparation:
- Collect 2-5 day old male flies of the desired genotype.
- Prepare a 1% sucrose solution.
- In a fume hood, prepare the EMS solution by adding a specific concentration of EMS (typically 25 mM) to the 1% sucrose solution. Caution: EMS is a potent carcinogen and should be handled with appropriate safety precautions.
-
Mutagenesis:
-
Place a piece of filter paper in the bottom of a standard fly vial.
-
Saturate the filter paper with the EMS-sucrose solution.
-
Transfer the male flies to the prepared vial.
-
Incubate the flies for 12-24 hours at room temperature.
-
-
Post-Treatment:
-
After the feeding period, transfer the treated males to fresh food vials.
-
Allow the males to recover for a few hours.
-
-
Mating and Screening:
-
Set up crosses between the mutagenized males and virgin females of the appropriate genotype.
-
Screen the F1 and subsequent generations for the desired mutant phenotypes.
-
Conclusion: Making an Informed Decision
Both 2-Amino-N6-hydroxyadenine and EMS are powerful tools for inducing random mutations. The choice between them should be guided by the specific goals of your research.
-
Choose 2-Amino-N6-hydroxyadenine (N6-HA) when:
-
You require a high frequency of A:T to G:C transitions.
-
Your experimental system has shown high susceptibility to N6-HA's potent mutagenic effects.
-
You are looking to revert a known G:C to A:T mutation.
-
-
Choose Ethyl methanesulfonate (EMS) when:
-
You need a reliable and well-documented method for inducing G:C to A:T transitions.
-
You are working with an organism where established EMS protocols are readily available.
-
Your primary goal is to generate loss-of-function mutations, as G:C to A:T transitions can frequently introduce premature stop codons.
-
Ultimately, the most successful mutagenesis strategy will involve empirical optimization of mutagen concentration and exposure time to maximize the recovery of desired mutations while minimizing toxicity. By understanding the distinct mechanisms and performance characteristics of N6-HA and EMS, researchers can make a more informed decision, leading to more efficient and effective genetic screens.
References
-
Tsuchiyama, H., Atsumi, G., Matsuda, A., Negishi, K., & Hayatsu, H. (1991). Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 253(1), 47-54. [Link]
-
Li, X., et al. (2021). The genome-wide rate and spectrum of EMS-induced heritable mutations in the microcrustacean Daphnia: on the prospect of forward genetics. G3: Genes, Genomes, Genetics, 11(12). [Link]
-
Nagao, M., et al. (1991). Mutagenic properties of 2-amino-N6-hydroxyadenine in Salmonella and in Chinese hamster lung cells in culture. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 253(1), 55-62. [Link]
-
Wikipedia contributors. (2023, December 28). Ethyl methanesulfonate. In Wikipedia, The Free Encyclopedia. [Link]
-
Yan, W., et al. (2021). The Genome-Wide EMS Mutagenesis Bias Correlates With Sequence Context and Chromatin Structure in Rice. Frontiers in Plant Science, 12, 646322. [Link]
-
de Serres, F. J., & Brockman, H. E. (1991). Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 253(1), 31-45. [Link]
-
Brockman, H. E., et al. (1991). The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 253(1), 1-30. [Link]
-
St Johnston, D. (2002). EMS screens: from mutagenesis to screening and mapping. Methods in molecular biology (Clifton, N.J.), 189, 23-41. [Link]
-
Pavlov, Y. I., et al. (1991). The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 253(1), 63-75. [Link]
-
Gocke, E., et al. (2009). In vivo genotoxicity of EMS: statistical assessment of the dose response curves. Toxicology letters, 190(3), 304-309. [Link]
-
DNAmod. (n.d.). 2-amino-6-hydroxyaminopurine. [Link]
-
Lujan, S. A., et al. (2019). Detection of on-target and off-target mutations generated by CRISPR/Cas9 and other sequence-specific nucleases. Methods, 164-165, 18-28. [Link]
-
Li, G., et al. (2024). Comparison of Mutations Induced by Different Doses of Fast-Neutron Irradiation in the M1 Generation of Sorghum (Sorghum bicolor). International Journal of Molecular Sciences, 25(15), 8089. [Link]
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- 1. Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Mechanism of Action of 2-Amino-N6-hydroxyadenine: A Potent Mutagenic Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth technical analysis of the mechanism of action of 2-Amino-N6-hydroxyadenine (AHA), a synthetic purine analog with potent mutagenic properties. We will objectively compare its performance with other alternatives, supported by experimental data, and provide detailed protocols for its mechanistic validation. This document is intended to serve as a comprehensive resource for researchers utilizing AHA as a tool for genetic studies and for professionals in drug development exploring nucleoside analogs.
Introduction: The Double-Edged Sword of Nucleoside Analogs
Nucleoside analogs represent a cornerstone of modern molecular biology and pharmacology. Their structural similarity to natural nucleosides allows them to be processed by cellular machinery, yet subtle chemical modifications can lead to profound biological effects. These effects can be therapeutic, as seen with many antiviral and anticancer drugs, or they can be potent tools for inducing genetic mutations for research purposes. 2-Amino-N6-hydroxyadenine (AHA) falls squarely into the latter category. As a derivative of 2,6-diaminopurine, AHA is a powerful mutagen that has been instrumental in dissecting DNA replication and repair pathways.[1] Its primary mechanism of action lies in its ability to be incorporated into DNA and subsequently induce specific base-pair transitions.[2]
The Mutagenic Mechanism of 2-Amino-N6-hydroxyadenine: A Tale of Mispairing
The mutagenicity of AHA is a multi-step process that begins with its uptake into the cell and culminates in the generation of point mutations during DNA replication.
Cellular Uptake and Metabolic Activation
Like other nucleoside analogs, AHA is transported into the cell via nucleoside transporters. To exert its mutagenic effect, it must be converted into its active triphosphate form, 2-amino-N6-hydroxyadenine deoxyribonucleoside triphosphate (dAHATP). This phosphorylation cascade is carried out by cellular kinases, although the specific enzymes responsible for each phosphorylation step of AHA have not been definitively identified in the literature. This represents an area for further investigation to fully elucidate its metabolic pathway. The general pathway for nucleoside analog activation involves sequential phosphorylation by nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases.[3]
Figure 1: Proposed metabolic activation pathway of 2-Amino-N6-hydroxyadenine (AHA).
Incorporation into DNA and Tautomeric Shift
Once converted to dAHATP, it becomes a substrate for DNA polymerases. During DNA replication, dAHATP can be incorporated opposite thymine (T) in the template strand, mimicking the natural pairing of adenine (A) with thymine. However, the key to AHA's mutagenicity lies in the chemical properties of its N6-hydroxy group. This group facilitates a tautomeric shift from the more stable amino form to the less frequent imino form.
Figure 2: Tautomeric equilibrium of 2-Amino-N6-hydroxyadenine (AHA).
Mispairing and Induction of AT→GC Transitions
In its imino tautomeric form, AHA preferentially base-pairs with cytosine (C) instead of thymine. This mispairing occurs during the next round of DNA replication. When the AHA-containing strand serves as a template, DNA polymerase will incorrectly insert a cytosine opposite the AHA residue. In the subsequent replication cycle, this cytosine will correctly pair with a guanine (G), completing the A:T to G:C transition. This high fidelity of inducing a specific type of point mutation makes AHA a valuable tool for genetic research.[2]
Figure 3: Mechanism of AHA-induced AT to GC base-pair transition.
Comparative Analysis of Mutagenic Potency
The mutagenic potency of AHA has been evaluated in various systems and compared to other well-known mutagens.
| Mutagen | Test System | Potency | Reference |
| 2-Amino-N6-hydroxyadenine (AHA) | Salmonella typhimurium TA100 | 25,000 revertants/µg | [4] |
| Ethyl methanesulfonate (EMS) | Chinese hamster lung (CHL) cells | AHA is 500-fold more mutagenic | [5] |
| Mitomycin C | Mouse spot test | Mitomycin C is more potent | [6][7] |
| Ethylnitrosourea (ENU) | Mouse spot test | ENU is more potent | [6][7] |
| 6-N-hydroxylaminopurine (HAP) | Neurospora crassa | AHA is more potent | [2] |
As the data indicates, AHA is an exceptionally potent mutagen, particularly in bacterial systems.[4] Its potency in eukaryotic cells is also significant, surpassing that of classical alkylating agents like EMS in some assays.[5] When compared to its structural analog, 6-N-hydroxylaminopurine (HAP), which also induces AT→GC transitions, AHA demonstrates greater mutagenic activity in several organisms.[2] This difference is attributed to the presence of the 2-amino group in AHA, which may enhance its recognition and incorporation by DNA polymerases.
Experimental Validation of AHA's Mechanism of Action
The mutagenic activity of AHA can be robustly validated through a series of well-established experimental protocols.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it in their growth medium. The assay measures the ability of a test compound to cause a reverse mutation (reversion) in the histidine operon, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-deficient medium.
Protocol: Ames Test for 2-Amino-N6-hydroxyadenine
-
Strain Selection: Use Salmonella typhimurium strain TA100, which is sensitive to base-pair substitution mutagens.
-
Preparation of Test Compound: Prepare a stock solution of AHA in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Metabolic Activation (S9 Mix): Perform the assay both with and without a metabolic activation system (S9 mix), which is a liver extract containing enzymes that can metabolize compounds into their active forms.
-
Assay Procedure: a. In a sterile tube, combine the Salmonella tester strain, the test compound at a specific concentration, and either S9 mix or a buffer control. b. Pre-incubate the mixture at 37°C for 20-30 minutes. c. Add molten top agar to the tube, mix gently, and pour the mixture onto a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
Mouse Lymphoma Assay (MLA)
The Mouse Lymphoma Assay is a mammalian cell-based assay that detects mutations at the thymidine kinase (Tk) locus in L5178Y mouse lymphoma cells. The Tk gene is not essential for cell survival, as cells can synthesize thymidine through a de novo pathway. This assay can detect both point mutations and larger chromosomal alterations.
Protocol: Mouse Lymphoma Assay for 2-Amino-N6-hydroxyadenine
-
Cell Culture: Maintain L5178Y/Tk+/- cells in suspension culture.
-
Treatment: Expose the cells to a range of concentrations of AHA for a defined period (e.g., 4 hours), both with and without S9 metabolic activation.
-
Expression Period: After treatment, wash the cells and culture them for a period (typically 2 days) to allow for the expression of the mutant phenotype.
-
Mutant Selection: Plate the cells in a selective medium containing a toxic thymidine analog, such as trifluorothymidine (TFT). Cells with a functional Tk enzyme will incorporate TFT and die, while Tk-deficient mutant cells will survive and form colonies.
-
Colony Sizing and Counting: After an incubation period of 10-14 days, count the number of colonies. Colonies are often categorized as large or small, which can provide information about the type of mutation induced (point mutations often lead to large colonies, while chromosomal aberrations can result in small colonies).
-
Data Analysis: Calculate the mutant frequency (the number of mutant colonies per million viable cells). A dose-dependent increase in mutant frequency indicates a positive result.
Figure 4: Workflow for the Mouse Lymphoma Assay (MLA).
Unconfirmed Mechanisms and Future Directions
While the mutagenic mechanism of AHA is well-established, other potential biological activities remain less clear and warrant further investigation.
Potential Antiviral Activity
The structural similarity of AHA to natural purines suggests it could have antiviral properties. Many antiviral nucleoside analogs function by being incorporated into the viral genome by viral polymerases, leading to chain termination or lethal mutagenesis.[2][3] The N6-hydroxy group of AHA could potentially interfere with the function of viral polymerases or induce a high rate of mutation in the viral genome, leading to a non-viable viral progeny. However, specific studies demonstrating a potent and selective antiviral effect of AHA are currently lacking in the readily available scientific literature. This presents an exciting avenue for future research, particularly in the context of rapidly mutating RNA viruses where lethal mutagenesis is a promising therapeutic strategy.
DNA Repair of AHA-Induced Lesions
The introduction of an abnormal base like AHA into the DNA should trigger cellular DNA repair mechanisms. The two primary pathways for repairing base damage are Base Excision Repair (BER) and Nucleotide Excision Repair (NER).
-
Base Excision Repair (BER): This pathway typically recognizes and removes small, non-helix-distorting base lesions.[8][9] It is plausible that a specific DNA glycosylase could recognize the N6-hydroxyadenine adduct and initiate the BER pathway.
-
Nucleotide Excision Repair (NER): This pathway is responsible for removing bulky, helix-distorting adducts.[10][11][12][13] While AHA itself is not particularly bulky, the mispairing with cytosine might cause a local distortion in the DNA helix that could be recognized by the NER machinery.
Studies on L5178Y cells with defects in different repair pathways have provided some initial insights. However, the precise roles of BER and NER in the recognition and removal of AHA from DNA are not yet fully understood and require further dedicated study.[14]
Conclusion: A Powerful Tool with Unexplored Potential
2-Amino-N6-hydroxyadenine stands as a testament to the power of chemical biology in creating tools to probe fundamental biological processes. Its well-defined mechanism of inducing AT→GC transitions with high potency has made it an invaluable reagent for studying mutagenesis, DNA replication, and repair. The comparative data clearly positions AHA as one of the most potent base-substitution mutagens available.
While its primary application has been in the realm of genetic research, the potential for antiviral activity remains an intriguing, albeit underexplored, possibility. Future research focused on its metabolic activation, its interaction with viral polymerases, and the cellular response to the DNA lesions it creates will undoubtedly provide a more complete picture of this fascinating molecule and may unlock new applications in drug development.
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- de Serres, F. J., Brockman, H. E., Hung, C. Y., & Overton, L. K. (1985). Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa. Basic life sciences, 31, 381–390.
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- Lethal Mutagenesis of Picornaviruses with N-6-Modified Purine Nucleoside Analogues. (2012). Journal of Virology, 86(12), 6595-6604.
- Moore, M. M., et al. (1991). Genotoxicity of 2-amino-6-N-hydroxyadenine (AHA) to mouse lymphoma and CHO cells.
- Pavlov, Y. I., et al. (1991). The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae.
- Zhang, X., Blumenthal, R. M., & Cheng, X. (2021). A Role for N6-Methyladenine in DNA Damage Repair. Trends in biochemical sciences, 46(3), 175–183.
- Christov, P. P., et al. (2016). Base Excision Repair of N 6 -Deoxyadenosine Adducts of 1,3-Butadiene. Biochemistry, 55(35), 4935–4947.
- Evans, H. H., et al. (1991). Mutagenicity of 2-amino-N6-hydroxyadenine at the tk locus in L5178Y strains differing in repair capabilities and karyotype.
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DNAmod. (n.d.). 2-amino-6-hydroxyaminopurine. Retrieved from [Link]
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- Neuhäuser-Klaus, A. (1991). Mutagenic activity of 2-amino-N6-hydroxyadenine in the mouse spot test.
- Shrivastav, N., et al. (2010). Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs. Clinical Cancer Research, 16(24), 6033-6045.
- Sassa, A., et al. (2016). Comparison of the Base Excision and Direct Reversal Repair Pathways for Correcting 1,N6-Ethenoadenine in Strongly Positioned Nucleosome Core Particles. Biochemistry, 55(44), 6143-6150.
- Honma, M., et al. (1999). Evaluation of the mouse lymphoma tk assay (microwell method)
- Fu, D., et al. (2021). N6-Methyladenosine, DNA Repair, and Genome Stability. International Journal of Molecular Sciences, 22(16), 8875.
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MOLTOX. (n.d.). Ames FT™ “471” Mutagenicity Test Kit Instruction Manual. Retrieved from [Link]
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U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.1.c Mouse Lymphoma Thymidine Kinase Gene Mutation Assay. Retrieved from [Link]
- De Clercq, E. (2020). Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. Molecules, 25(15), 3377.
- Pavlov, Y. I., et al. (1991). The genetic activity of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine in Escherichia coli, Salmonella typhimurium and Saccharomyces cerevisiae.
- Chen, L., et al. (2017). Comparison of the mutagenicity of aristolochic acid I and aristolochic acid II in the gpt delta transgenic mouse kidney. Toxicology Letters, 275, 49-56.
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- Zhang, M., et al. (2022). Identification of Critical Phosphorylation Sites Enhancing Kinase Activity With a Bimodal Fusion Framework.
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DNAmod. (n.d.). 2-amino-6-hydroxyaminopurine. Retrieved from [Link]
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REPAIRtoire. (n.d.). BER in Homo sapiens. Retrieved from [Link]
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Nelson Labs. (n.d.). Mouse Lymphoma Testing. Retrieved from [Link]
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Animated biology with arpan. (2022, February 13). Nucleotide excision repair | NER | DNA repair mechanism animation| xeroderma pigmentosum [Video]. YouTube. [Link]
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- 9. REPAIRtoire - a database of DNA repair pathways [repairtoire.genesilico.pl]
- 10. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. mds-usa.com [mds-usa.com]
- 13. Formation and repair of oxidatively generated damage in cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutagenicity of 2-amino-N6-hydroxyadenine at the tk locus in L5178Y strains differing in repair capabilities and karyotype - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Amino-N6-hydroxyadenine and Other Key Mutagens for Researchers and Drug Development Professionals
In the landscape of genetic research and drug development, the precise induction of mutations is a cornerstone for understanding gene function, modeling diseases, and screening for therapeutic agents. This guide provides a comprehensive comparative analysis of 2-Amino-N6-hydroxyadenine (AHA), a potent base analog, alongside three other widely utilized mutagens: Ethyl methanesulfonate (EMS), N-ethyl-N-nitrosourea (ENU), and 5-Bromouracil (5-BU). We will delve into their mechanisms of action, mutagenic specificity, and experimental applications, providing field-proven insights and detailed protocols to empower your research.
Introduction to Chemical Mutagens: Tools for Genetic Discovery
Chemical mutagens are indispensable tools in genetics, enabling the creation of genetic diversity to study the consequences of DNA alterations. The choice of mutagen is critical and depends on the desired type of mutation, the target organism, and the experimental goals. An ideal mutagen for many applications offers high potency, a specific and predictable mutation signature, and ease of use. This guide focuses on comparing AHA, a highly potent and specific base analog, with the alkylating agents EMS and ENU, and another classic base analog, 5-BU.
Mechanisms of Action: How These Mutagens Alter the Genetic Code
Understanding the fundamental mechanism of how a mutagen interacts with DNA is paramount to predicting its effects and designing effective experiments.
2-Amino-N6-hydroxyadenine (AHA): A Potent Inducer of A:T to G:C Transitions
AHA is a synthetic analog of adenine. Its mutagenicity stems from the hydroxylamino group at the N6 position, which alters its base-pairing properties. Once incorporated into DNA, often in place of adenine, the N6-hydroxyl group can tautomerize, leading to a stable imino form that preferentially pairs with cytosine instead of thymine during DNA replication. This mispairing results in a specific A:T to G:C transition mutation in subsequent rounds of replication.[1]
Figure 3: Tautomerization and mispairing of 5-Bromouracil.
Comparative Analysis of Mutagenic Properties
The choice of mutagen often hinges on its potency, the spectrum of mutations it induces, and the resulting DNA adducts that trigger cellular repair mechanisms.
| Feature | 2-Amino-N6-hydroxyadenine (AHA) | Ethyl methanesulfonate (EMS) | N-ethyl-N-nitrosourea (ENU) | 5-Bromouracil (5-BU) |
| Primary Mechanism | Base analog, mispairing | Alkylating agent | Alkylating agent | Base analog, mispairing |
| Primary DNA Adducts | Incorporated into DNA | O6-ethylguanine, N7-ethylguanine | O6-ethylguanine, O4-ethylthymine, O2-ethylthymine | Incorporated into DNA |
| Primary Mutation Signature | A:T → G:C transitions | [1] G:C → A:T transitions | A:T → G:C, G:C → A:T transitions, A:T → T:A transversions | A:T ↔ G:C transitions |
| Mutagenic Potency | Very high; reported as one of the strongest mutagens in S. typhimurium TA100 (25,000 revertants/µg) | [2] High | Very high; generally considered more potent than EMS | [3] Moderate |
| DNA Repair Pathways | Mismatch Repair (MMR), Base Excision Repair (BER) | Base Excision Repair (BER), Nucleotide Excision Repair (NER), Mismatch Repair (MMR) | [4] Mismatch Repair (MMR), Base Excision Repair (BER) | [5][6] Mismatch Repair (MMR), Base Excision Repair (BER) |
Experimental Protocols for Assessing Mutagenicity
To empirically compare the mutagenic potential of these compounds, standardized assays are essential. The Ames test and the Comet assay are two of the most widely used methods.
The Ames Test: A Bacterial Reverse Mutation Assay
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. I[1][3][7][8][9]t utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine and grow on a histidine-free medium.
-
Preparation of Bacterial Strains:
-
Culture the desired Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth at 37°C with shaking.
-
-
Preparation of Test Compound and Controls:
-
Dissolve the test compound (AHA, EMS, ENU, or 5-BU) in a suitable solvent (e.g., DMSO or water) to create a stock solution. Prepare a series of dilutions.
-
Positive Controls:
-
Without S9 mix: Sodium azide (for TA100, TA1535), 2-nitrofluorene (for TA98), Mitomycin C (for TA102). [10] * With S9 mix: 2-Aminoanthracene or Benzo[a]pyrene for all strains.
-
-
Negative Control: The solvent used to dissolve the test compound.
-
-
Metabolic Activation (S9 Mix):
-
For compounds that may become mutagenic after metabolism, a rat liver extract (S9 fraction) is added. Prepare the S9 mix containing S9 fraction, NADP, and glucose-6-phosphate in a phosphate buffer.
-
-
Plate Incorporation:
-
To a sterile tube, add in the following order:
-
2 mL of molten top agar (kept at 45°C).
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the test compound dilution, positive control, or negative control.
-
0.5 mL of S9 mix or phosphate buffer (for assays without metabolic activation).
-
-
Vortex the tube gently for 3 seconds.
-
Pour the mixture onto a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
Allow the top agar to solidify.
-
-
Incubation and Colony Counting:
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
-
Data Analysis:
-
A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
-
Figure 4: Workflow of the Ames Test.
The Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual eukaryotic cells. I[11]t is based on the principle that damaged DNA, containing single- and double-strand breaks, will migrate out of the nucleus under electrophoresis, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
-
Cell Preparation and Treatment:
-
Culture mammalian cells to an appropriate confluency.
-
Treat the cells with various concentrations of the mutagen (AHA, EMS, ENU, or 5-BU) for a defined period.
-
Include a negative control (vehicle-treated cells) and a positive control (e.g., cells treated with H₂O₂ or an alkylating agent like MMS). [5] * Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Mix the cell suspension with low-melting-point agarose at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated microscope slide.
-
Cover with a coverslip and allow the agarose to solidify on ice.
-
-
Cell Lysis:
-
Carefully remove the coverslip and immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.
-
-
DNA Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with a cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and neutralize them with a neutralization buffer.
-
Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, and tail moment).
-
Figure 5: Workflow of the Comet Assay.
Applications in Research and Drug Development
Each of these mutagens has found a niche in modern biological research, from basic genetic studies to preclinical drug development.
-
2-Amino-N6-hydroxyadenine (AHA): Due to its high potency and specificity for inducing A:T to G:C transitions, AHA is an excellent tool for targeted mutagenesis studies and for creating specific alleles to study gene function. I[1]ts use in eukaryotic organisms has been explored for creating specific-locus mutations.
-
Ethyl methanesulfonate (EMS): EMS is a workhorse mutagen in forward genetic screens in a wide range of organisms, including Drosophila, C. elegans, and plants. I[12][13]ts ability to induce a high frequency of random point mutations is valuable for identifying genes involved in specific biological processes.
-
N-ethyl-N-nitrosourea (ENU): ENU is the most potent known mutagen in mice and is extensively used for large-scale mutagenesis screens to create mouse models of human diseases. I[14][15][16][17]ts broad spectrum of point mutations allows for the generation of a wide range of alleles, including hypomorphs and gain-of-function mutations.
-
5-Bromouracil (5-BU): While less commonly used for large-scale screens due to its lower potency, 5-BU is a valuable tool for studying the mechanisms of DNA replication and repair. I[10]ts deoxyriboside derivative, 5-bromo-2'-deoxyuridine (BrdU), is widely used in cell proliferation assays to label newly synthesized DNA.
Conclusion: Selecting the Right Mutagen for Your Research
The choice of mutagen is a critical decision that will profoundly impact the outcome of your genetic studies. This guide has provided a comparative overview of four key mutagens, highlighting their distinct mechanisms, mutagenic signatures, and applications.
-
For highly specific A:T to G:C transitions and potent mutagenesis, AHA is an excellent candidate.
-
For broad-spectrum point mutations in forward genetic screens, EMS and ENU are the established standards, with ENU offering higher potency, particularly in mammalian systems.
-
For mechanistic studies of DNA replication and repair, or for cell proliferation assays, 5-BU and its derivatives remain valuable tools.
By understanding the principles outlined in this guide and applying the detailed protocols, researchers and drug development professionals can make informed decisions to effectively harness the power of chemical mutagenesis in their pursuit of scientific discovery.
References
-
Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa. PubMed. Available at: [Link]
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Forward and reverse mutagenesis in C. elegans. PMC. Available at: [Link]
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The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. Available at: [Link]
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The bacterial reverse mutation test. RE-Place. Available at: [Link]
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Ames test ( Technique to determine mutagenic potential). YouTube. Available at: [Link]
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villian or hero? Mutagenesis with 5-bromouracil in bacteriophages. YouTube. Available at: [Link]
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5-Bromouracil - Wikipedia. Wikipedia. Available at: [Link]
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DNA Mismatch Repair Deficiency Stimulates N-Ethyl-N-nitrosourea-induced Mutagenesis and Lymphomagenesis. AACR Journals. Available at: [Link]
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The Ames Test. Lawrence University. Available at: [Link]
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Examples of positive control chemicals to be used for the comet assay. ResearchGate. Available at: [Link]
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Microbial Mutagenicity Assay: Ames Test. PMC. Available at: [Link]
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Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. NIH. Available at: [Link]
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Distinct pathways for repairing mutagenic lesions induced by methylating and ethylating agents. NIH. Available at: [Link]
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ENU Mutagenesis in the Mouse. PMC. Available at: [Link]
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The Comet Assay: DNA damage and beyond. McGill University. Available at: [Link]
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Mutagenicity of Flavonoids Assayed by Bacterial Reverse Mutation (Ames) Test. MDPI. Available at: [Link]
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Mutagenic properties of 2-amino-N6-hydroxyadenine in Salmonella and in Chinese hamster lung cells in culture. PubMed. Available at: [Link]
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Mismatch repair deficiency does not enhance ENU mutagenesis in the zebrafish germ line. Oxford Academic. Available at: [Link]
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Transgenic mouse mutation assay systems can play an important role in regulatory mutagenicity testing in vivo for the detection of site-of-contact mutagens. Oxford Academic. Available at: [Link]
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(PDF) Mouse mutagenesis using N-Ethyl-N-Nitrosourea (ENU). ResearchGate. Available at: [Link]
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An N-ethyl-N-Nitrosourea Mutagenesis Screen in Mice Reveals a Mutation in Nuclear Respiratory Factor 1 (Nrf1) Altering the DNA Methylation State and Correct Embryonic Development. MDPI. Available at: [Link]
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Random mutagenesis of the mouse genome: a strategy for discovering gene function and the molecular basis of disease. PMC. Available at: [Link]
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EMS mutagenesis. Andersen Lab. Available at: [Link]
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Identification of EMS-Induced Mutations in Drosophila melanogaster by Whole-Genome Sequencing. PMC. Available at: [Link]
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Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. Available at: [Link]
-
Mismatch repair deficiency does not enhance ENU mutagenesis in the zebrafish germ line. PubMed. Available at: [Link]
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Mammalian cell HPRT gene mutation assay: test methods. PubMed. Available at: [Link]
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Mammalian Cell Mutagenicity Assays for Assessment of Nanomaterials. Frontiers. Available at: [Link]
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Ethyl Methanesulfonate (EMS) Mutagen Toxicity-Induced DNA Damage, Cytosine Methylation Alteration, and iPBS-Retrotransposon Polymorphisms in Wheat (Triticum aestivum L.). MDPI. Available at: [Link]
-
Mouse ENU Mutagenesis. Oxford Academic. Available at: [Link]
-
An N-ethyl-N-Nitrosourea Mutagenesis Screen in Mice Reveals a Mutation in Nuclear Respiratory Factor 1 (Nrf1) Altering the DNA Methylation State and Correct Embryonic Development. MDPI. Available at: [Link]
-
EMS screens : from mutagenesis to screening and mapping. PubMed. Available at: [Link]
-
EMS Mutagenesis explained. YouTube. Available at: [Link]
-
EMS Screens: From Mutagenesis to Screening and Mapping. ResearchGate. Available at: [Link]
-
EMS mutagenesis. Andersen Lab. Available at: [Link]
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- 3. youtube.com [youtube.com]
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A Head-to-Head Comparison: The Advantages of 2-Amino-N6-hydroxyadenine (AHA) for Precise and Potent Mutagenesis
For researchers, scientists, and drug development professionals seeking to induce targeted genetic alterations, the choice of mutagen is a critical decision that profoundly impacts the efficiency and specificity of their experiments. While classic alkylating agents like ethyl methanesulfonate (EMS) and N-ethyl-N-nitrosourea (ENU) have long been mainstays in the field, the purine analog 2-Amino-N6-hydroxyadenine (AHA) presents a compelling alternative with distinct advantages in potency, specificity, and the generation of clean, interpretable mutations. This guide provides an in-depth technical comparison of AHA with other commonly used mutagens, supported by experimental data, to inform the selection of the optimal tool for your research needs.
Unveiling the Power of AHA: A Potent and Specific Mutagen
2-Amino-N6-hydroxyadenine is a potent mutagenic agent that acts as an analogue of adenine.[1] Its key advantage lies in its remarkable specificity for inducing a particular type of mutation: the transition of an adenine-thymine (AT) base pair to a guanine-cytosine (GC) base pair.[1][2] This high degree of specificity stems from its mechanism of action. Once incorporated into DNA in place of adenine, AHA preferentially mispairs with cytosine during DNA replication, leading to the targeted AT to GC transition.[1] This contrasts sharply with the broader and more random mutation spectra of many other mutagens.
The potency of AHA has been demonstrated across a range of organisms, from bacteria and fungi to eukaryotic systems.[1][2][3] Studies have shown its mutagenic potency to be comparable to that of powerful alkylating agents like ENU and EMS in various eukaryotic assays.[2] This combination of high potency and specificity makes AHA an invaluable tool for creating specific-locus mutants at a high frequency, with the resulting genetic damage often confined to the boundaries of the target gene.[1]
Comparative Analysis: AHA vs. Alkylating Agents
To fully appreciate the advantages of AHA, a direct comparison with the widely used alkylating agents EMS and ENU is essential.
Mutation Spectrum and Specificity
The most significant advantage of AHA lies in its highly specific mutation spectrum. As previously mentioned, AHA predominantly induces AT to GC transitions.[1][2] This allows for a more targeted approach to mutagenesis, increasing the likelihood of obtaining the desired mutation without introducing a high background of random, off-target mutations.
In contrast, EMS and ENU, while effective mutagens, exhibit a broader and less predictable mutation spectrum. EMS primarily causes G:C to A:T transitions through the alkylation of guanine.[4] ENU has a wider range of effects, inducing both transitions and transversions, including A:T to T:A and A:T to G:C changes.[5] While this broader spectrum can be useful for generating a diverse range of alleles, it also increases the probability of introducing deleterious off-target mutations, which can complicate phenotypic analysis and downstream applications.
| Mutagen | Primary Mutation Type | Specificity | Reference |
| 2-Amino-N6-hydroxyadenine (AHA) | AT → GC Transition | High | [1][2] |
| Ethyl methanesulfonate (EMS) | GC → AT Transition | Moderate | [4] |
| N-ethyl-N-nitrosourea (ENU) | Transitions & Transversions | Low to Moderate | [5] |
Potency and Efficiency
While EMS and ENU are potent mutagens, studies have indicated that AHA exhibits comparable, and in some systems, even greater potency.[2] This high efficiency means that desired mutations can often be achieved with lower concentrations or shorter exposure times, potentially reducing off-target effects and cellular toxicity.
Off-Target Effects and Genomic Instability
A critical consideration in any mutagenesis experiment is the potential for unintended genetic alterations. The high specificity of AHA in inducing point mutations, specifically AT to GC transitions, suggests a lower propensity for causing widespread genomic instability compared to agents with broader reactivity. While high concentrations of AHA have been shown to induce chromosomal damage, its primary mode of action at typical working concentrations is the generation of clean, single-base substitutions.[2]
Alkylating agents like EMS and ENU, due to their chemical reactivity with DNA, can lead to a wider range of DNA lesions beyond simple base substitutions, including DNA strand breaks. This can contribute to a higher frequency of chromosomal aberrations and overall genomic instability, complicating the interpretation of experimental results.
Experimental Protocols: A Guide to Implementation
The successful application of any mutagen relies on a well-defined and validated protocol. Below are representative protocols for the use of AHA, EMS, and ENU in different model systems.
Protocol 1: 2-Amino-N6-hydroxyadenine (AHA) Mutagenesis in Saccharomyces cerevisiae
This protocol is synthesized from methodologies described in studies utilizing AHA for yeast mutagenesis.[3]
Materials:
-
Yeast strain of interest
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Sterile water
-
0.1 M Sodium Phosphate buffer, pH 7.0
-
2-Amino-N6-hydroxyadenine (AHA) solution (dissolved in a suitable solvent like DMSO, then diluted in buffer)
-
5% Sodium thiosulfate solution (sterile)
-
YPD agar plates
Procedure:
-
Culture Preparation: Inoculate a 50 mL YPD medium with the yeast strain and grow overnight at 30°C with shaking to an approximate density of 1 x 10⁸ cells/mL.
-
Cell Washing: Harvest the cells by centrifugation, wash once with 5 mL of sterile water, and then once with 5 mL of 0.1 M sodium phosphate buffer (pH 7.0).
-
Mutagenesis: Resuspend the cell pellet in 1.7 mL of 0.1 M sodium phosphate buffer. In a chemical fume hood, add the desired concentration of AHA solution. Typical starting concentrations can range from 1 to 10 µg/mL.
-
Incubation: Incubate the cell suspension with AHA on a roller drum at 30°C for a defined period (e.g., 1-4 hours). The optimal time and concentration should be determined empirically for each strain and desired mutation frequency.
-
Inactivation: To stop the mutagenesis, add 8 mL of sterile 5% sodium thiosulfate solution to the cell suspension. This will inactivate the AHA.
-
Cell Survival and Plating: Wash the cells by centrifugation and resuspend in sterile water. Plate appropriate dilutions on YPD plates to determine cell survival and to screen for desired phenotypes.
Protocol 3: ENU Mutagenesis in Mice
CAUTION: ENU is a potent carcinogen and must be handled with extreme care in a certified chemical fume hood with appropriate personal protective equipment.
Materials:
-
Male mice of the desired strain
-
N-ethyl-N-nitrosourea (ENU)
-
Citrate buffer (pH 5.0)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
ENU Preparation: In a chemical fume hood, dissolve ENU in citrate buffer to the desired concentration (e.g., 85-100 mg/kg body weight). This solution should be prepared fresh before each use.
-
Injection: Administer the ENU solution to adult male mice via a single intraperitoneal injection.
-
Mating and Screening: After a period of temporary sterility (typically 10-12 weeks), mate the mutagenized males with untreated females. Screen the resulting G1 or subsequent generations for dominant or recessive phenotypes of interest.
Mechanism of Action: A Visual Representation
The distinct mutagenic outcomes of AHA, EMS, and ENU are rooted in their different mechanisms of action at the molecular level.
Sources
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Navigating the Nuances of Mutagenesis: A Comparative Guide to 2-Amino-N6-hydroxyadenine
For researchers, scientists, and drug development professionals engaged in the intricate work of genetic modification, the choice of mutagen is a critical decision point that dictates the landscape of achievable mutations. Among the arsenal of chemical mutagens, 2-Amino-N6-hydroxyadenine (N6-HA), also known as AHA, has garnered attention for its potent activity. However, a nuanced understanding of its limitations is paramount for its effective and appropriate application. This guide provides an in-depth comparison of N6-HA with other commonly used mutagens, supported by experimental data, to illuminate its specific niche and potential drawbacks in mutagenesis studies.
The Allure of Specificity: Understanding the Mutagenic Mechanism of N6-HA
N6-HA is a purine analog that closely mimics adenine. Its mutagenic power stems from its ability to be readily incorporated into DNA during replication, where it primarily mispairs with cytosine. This leads to a highly specific mutational signature: the induction of AT to GC base-pair transitions.[1] This high degree of specificity can be a significant advantage when the goal is to generate a high frequency of specific-locus point mutations, with the resulting genetic damage often confined to the boundaries of the gene.[1]
Caption: Mutagenic mechanism of N6-HA leading to AT to GC transitions.
The Double-Edged Sword: Key Limitations of N6-HA as a Mutagen
While its specificity is a key strength, it also underpins its primary limitations. For research endeavors requiring a broad spectrum of genetic alterations, N6-HA is a less suitable tool.
A Narrow Mutational Spectrum
The predominant induction of AT to GC transitions means that N6-HA is inefficient at generating other types of mutations. Studies have shown that it does not significantly induce transversions, frameshift mutations, or large multilocus deletions.[2] In one study using Neurospora crassa, 98.9% of the ad-3 mutants induced by N6-HA were gene/point mutations, with no multilocus deletion mutations observed.[2] This contrasts sharply with other mutagens like Ethyl Methanesulfonate (EMS), which can produce a wider array of mutations.
Table 1: Comparison of Mutational Spectra
| Mutagen | Primary Mutation Type | Other Induced Mutations |
| 2-Amino-N6-hydroxyadenine (N6-HA) | AT → GC transitions[1][3] | Low frequency of other transitions and transversions; minimal to no frameshifts or large deletions.[2] |
| Ethyl Methanesulfonate (EMS) | GC → AT transitions | AT → GC transitions, small deletions. |
| N-ethyl-N-nitrosourea (ENU) | AT → GC, AT → TA, GC → AT, GC → CG | A broad range of base substitutions and some chromosomal alterations.[4] |
The Peril of High Concentrations: Chromosomal Damage
While N6-HA is valued for inducing point mutations, at high concentrations and low survival levels, it has been shown to induce chromosomal damage and the formation of micronuclei.[5] This introduces a significant off-target effect, moving beyond single nucleotide changes to larger-scale genomic instability. This is a critical consideration for researchers aiming for precise genetic modifications without confounding chromosomal aberrations.
Caption: Concentration-dependent effects of N6-HA on genetic material.
Variable Potency Across Systems
The mutagenic potency of N6-HA is not absolute and can be highly dependent on the assay system and organism. While it is a potent mutagen in bacteria and some eukaryotic systems, its effectiveness can vary when compared to other mutagens.[5] For instance, in the mouse spot test, N6-HA was not classified as a very potent mutagen when compared to agents like mitomycin C, ethylnitrosourea (ENU), and cyclophosphamide.[6] The observed somatic mutation frequency for N6-HA was significantly lower than these other compounds.[6]
Table 2: Comparative Mutagenic Potency in the Mouse Spot Test
| Mutagen | Somatic Mutation Frequency (per mg/kg) |
| Mitomycin C | 16 x 10-3[6] |
| Ethylnitrosourea (ENU) | 6.8 x 10-3[6] |
| Cyclophosphamide | 6.4 x 10-3[6] |
| 2-Amino-N6-hydroxyadenine (N6-HA) | 1.95 x 10-3 [6] |
Off-Target Mutations and Recessive Lethals
Beyond chromosomal damage, N6-HA can induce off-target point mutations. Studies in Neurospora crassa revealed that a significant percentage of the induced gene/point mutations were accompanied by a closely-linked recessive lethal mutation or a recessive lethal mutation located elsewhere in the genome.[2] This can complicate phenotypic analysis and the isolation of desired mutations.
Practical Considerations: A Bench-Side Comparison
Beyond the molecular limitations, practical aspects of mutagen use are crucial for experimental design and laboratory management.
Table 3: Practical Comparison of Mutagens
| Feature | 2-Amino-N6-hydroxyadenine (N6-HA) | Ethyl Methanesulfonate (EMS) | N-ethyl-N-nitrosourea (ENU) |
| Form | Solid | Liquid | Solid |
| Solubility | Soluble in DMSO and some aqueous solutions | Soluble in water | Sparingly soluble in water, soluble in ethanol, DMSO |
| Stability | Relatively stable as a solid | Unstable in aqueous solution, light-sensitive | Unstable, particularly in aqueous solution; light and heat sensitive |
| Handling Precautions | Potent mutagen, handle with appropriate personal protective equipment (PPE).[7] | Highly toxic and carcinogenic, handle in a fume hood with appropriate PPE. | Extremely carcinogenic and mutagenic, requires stringent handling procedures in a designated area. |
| Cost-Effectiveness | Generally more expensive than EMS.[8] | Relatively inexpensive and widely available. | More expensive than EMS. |
Experimental Protocols: A Representative Workflow for Mutagenesis
The following provides a generalized, step-by-step methodology for a mutagenesis experiment. Note: Specific concentrations, exposure times, and handling procedures must be optimized for the specific organism and experimental goals, and all work with potent mutagens must be conducted in accordance with institutional safety guidelines.
Protocol: Mutagenesis of Cultured Mammalian Cells with N6-HA
-
Cell Preparation: Culture mammalian cells to 70-80% confluency in appropriate growth medium.
-
Mutagen Preparation: Prepare a stock solution of N6-HA in sterile DMSO. Further dilute to the desired final concentrations in serum-free medium immediately before use.
-
Exposure: Remove the growth medium from the cells and wash with sterile phosphate-buffered saline (PBS). Add the N6-HA-containing medium to the cells.
-
Incubation: Incubate the cells with the mutagen for a predetermined exposure time (e.g., 4-24 hours), optimized for the cell line.
-
Removal of Mutagen: Aspirate the mutagen-containing medium. Wash the cells multiple times with sterile PBS to remove any residual N6-HA.
-
Recovery: Add fresh, complete growth medium to the cells and allow them to recover and proliferate for a period sufficient for the fixation of mutations.
-
Selection/Screening: Apply a selection agent or perform a screening assay to identify mutant phenotypes.
-
Waste Disposal: All materials that have come into contact with N6-HA, including media, pipette tips, and cell culture plates, must be decontaminated and disposed of as hazardous waste according to institutional protocols.[9][10][11]
Caption: A generalized experimental workflow for cell mutagenesis.
Conclusion: Selecting the Right Tool for the Job
2-Amino-N6-hydroxyadenine is a potent and highly specific mutagen that serves as a valuable tool for inducing AT to GC transitions. Its utility is most pronounced in studies aiming to generate a high frequency of specific-locus point mutations. However, researchers must be acutely aware of its limitations. The narrow mutational spectrum, the potential for chromosomal damage at high concentrations, variable potency across different systems, and the induction of off-target recessive lethal mutations are all critical factors to consider.
When a broader range of mutations is desired, or when concerns about chromosomal stability are paramount, alternative mutagens such as EMS or ENU may be more appropriate choices. Ultimately, the selection of a mutagen should be a carefully considered decision based on the specific goals of the research, the biological system in use, and a thorough understanding of the strengths and weaknesses of each available tool. This guide serves as a starting point for navigating these considerations, empowering researchers to make informed choices in their pursuit of genetic discovery.
References
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Tsuchiyama, H., Atsumi, G., Matsuda, A., Negishi, K., & Hayatsu, H. (1991). Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2. Mutation research, 253(1), 47–54. [Link]
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de Serres, F. J., Brockman, H. E., & Overton, L. K. (1991). 2-Amino-N6-hydroxyadenine induces gene/point mutations and multiple-locus mutations, but not multilocus deletion mutations, in the ad-3 region of a two-component heterokaryon of Neurospora crassa. Mutation research, 253(1), 21–32. [Link]
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de Serres, F. J. (1991). The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms. Mutation research, 253(1), 9–19. [Link]
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Kim, S. Y., Kim, Y. J., Kim, S. M., Kim, Y. K., & Rhee, J. S. (2014). Relationship between mutation frequency and survival after EMS treatment. ResearchGate. [Link]
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Neuhäuser-Klaus, A. (1991). Mutagenic activity of 2-amino-N6-hydroxyadenine in the mouse spot test. Mutation research, 253(1), 109–114. [Link]
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Chuang, Y. C., Chen, S. C., & Yu, H. S. (2009). Comparing cytotoxicity and genotoxicity in HaCaT cells caused by 6-aminochrysene and 5,6-chrysenequinone under ultraviolet A irradiation. Photochemistry and photobiology, 85(1), 223–228. [Link]
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Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
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Diegoli, T. M., Linacre, A., Schanfield, M. S., & Coble, M. D. (2014). Mutation rates of 15 X chromosomal short tandem repeat markers. International journal of legal medicine, 128(4), 579–587. [Link]
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Lin, L., Young, L., Olins, J., Decker, J., Liquori, A. J., Zhang, S. Y., Chu, H., Lam, D., Rinaldi, C., Rybak, A. P., Packer, M. S., Gaudelli, N. M., Barrera, L., Marshall, J., Humes, M., Gantzer, B., Cafferty, B., Larson, A., Zambonelli, C., … Ciaramella, G. (2020). Adenine Base Editing of Gamma Globin Gene Promoters Shows no Detectable Off-Target RNA or DNA Editing. ASH 2020 Annual Meeting. [Link]
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Parker, A. S., & Griswold, K. E. (2022). Synthesis Cost-Optimal Targeted Mutant Protein Libraries. arXiv. [Link]
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Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. [Link]
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de Serres, F. J., Brockman, H. E., Hung, C. Y., & Overton, L. K. (1985). Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa. Basic life sciences, 31, 381–390. [Link]
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Wang, L., Li, J., Villalta, J. E., Lu, X., & Li, W. (2021). Chromatin structure influences rate and spectrum of spontaneous mutations in Neurospora crassa. Genome research, 31(1), 81–92. [Link]
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Zaera Research Group. (2016, January 4). SOP for Chemicals (F to N). [Link]
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Rahman, M. H., Islam, M. R., Meem, M. S. I., & Hasan, M. M. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International journal of molecular sciences, 22(16), 9037. [Link]
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Bandaru, P., Shah, N. H., Jian, X., Kales, S. C., & Shokat, K. M. (2022). A saturation-mutagenesis analysis of the interplay between stability and activation in Ras. eLife, 11, e75379. [Link]
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Justice, M. J. (2000). Mouse mutagenesis with the chemical supermutagen ENU. Methods in molecular biology (Clifton, N.J.), 136, 333–348. [Link]
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Pochanard, P. (2021, October 12). The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments [Video]. YouTube. [Link]
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Bandaru, P., Shah, N. H., Jian, X., Kales, S. C., & Shokat, K. M. (2022). A saturation-mutagenesis analysis of the interplay between stability and activation in Ras. eLife, 11, e75379. [Link]
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Williams, A., Gingerich, J. D., Le, H. T., Marchetti, F., & Yauk, C. L. (2021). Duplex sequencing identifies unique characteristics of ENU-induced mutations in male mouse germ cells. bioRxiv. [Link]
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Duke University. (2025, March 5). Safe Handling of Hazardous Drugs. Duke Safety. [Link]
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Monroe, M. R., Saini, N., & Balakrishnan, C. N. (2025, May 30). Methylation-associated mutagenesis underlies variation in the mutation spectrum across eukaryotes. bioRxiv. [Link]
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Rae, M. L. (n.d.). Chapter 6 Safe Handling of Hazardous Drugs. [Link]
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A Senior Application Scientist's Guide to the Reproducibility of 2-Amino-N6-hydroxyadenine (N6-HA) Mutagenesis Studies
For researchers, scientists, and drug development professionals, understanding the mutagenic potential of novel compounds is paramount. 2-Amino-N6-hydroxyadenine (N6-HA or AHA), a potent analogue of adenine, serves as a critical reference compound in genetic toxicology. Its high mutagenic activity, particularly its propensity to induce specific types of DNA mutations, makes it an excellent tool for validating mutagenesis assays. However, the reproducibility of these studies hinges on a nuanced understanding of the compound's mechanism, the selection of appropriate experimental systems, and meticulous control over protocol variables.
This guide provides an in-depth comparison of common methodologies used to assess N6-HA mutagenesis, supported by experimental data. We will explore the causality behind experimental choices, outline self-validating protocols, and dissect the factors that govern the consistency of results across different laboratory settings.
The Molecular Mechanism of N6-HA Mutagenesis
The mutagenic power of N6-HA stems from its structural similarity to adenine, allowing it to be processed by cellular machinery as a substrate for DNA synthesis. The key to its activity lies in the hydroxylamino group at the C6 position.[1] This modification facilitates mispairing during DNA replication.
The prevailing mechanism suggests that N6-HA, once incorporated into the DNA template strand, preferentially pairs with cytosine (C) instead of thymine (T). This leads to an A•T to G•C base-pair transition after subsequent rounds of replication.[1][2] This high specificity for inducing transition mutations is a hallmark of N6-HA and a critical factor in its use as a model mutagen.[1][3]
Caption: Proposed mechanism for N6-HA induced A•T to G•C transition.
Comparative Analysis of Experimental Systems for N6-HA Mutagenicity
The observed mutagenic potency of N6-HA is not absolute; it is highly dependent on the biological system used for the assessment.[2] A collaborative study involving a wide array of eukaryotic assays demonstrated that while N6-HA was consistently mutagenic, the magnitude of the effect varied significantly between systems.[2] This underscores the importance of selecting the appropriate assay for the research question at hand.
Bacterial Reverse Mutation Assays (Ames Test)
The Ames test is a cornerstone of genetic toxicology, utilizing histidine-auxotrophic strains of Salmonella typhimurium to detect chemical mutagens. N6-HA exhibits starkly different effects depending on the bacterial strain, providing clear insights into its mutagenic signature.
-
High Potency in TA100: N6-HA is an exceptionally potent mutagen in the TA100 strain, which is designed to detect base-pair substitutions.[4] One study reported that it induced 25,000 revertants per microgram without metabolic activation.[4] This high activity aligns perfectly with its known mechanism of causing base transitions.
-
Low Potency in TA98: Conversely, its mutagenic activity in the TA98 strain, which detects frameshift mutations, is about 1/1000th of that observed in TA100.[4] This confirms that N6-HA does not primarily act by inserting or deleting nucleotides.
The Role of Metabolic Activation (S9 Mix): The inclusion of a liver S9 fraction, which contains metabolic enzymes, can modulate the activity of test compounds. For N6-HA, the effect is complex:
-
A small amount of S9 mix (e.g., 10 µl) can increase its mutagenicity approximately two-fold.[4]
-
Higher concentrations of S9 mix (e.g., 100 µl) do not cause a significant increase and may even decrease the mutagenic effect.[4]
This biphasic response suggests that while some metabolic conversion might enhance activity, extensive metabolism could lead to detoxification. Reproducibility in the Ames test therefore requires stringent control over the source and concentration of the S9 mix.
Eukaryotic Assays: From Fungi to Mammals
Studies in eukaryotic systems confirm the potent, transition-inducing nature of N6-HA, but also reveal important differences in relative potency compared to other mutagens.
-
Neurospora crassa (Fungus): In this eukaryotic model, N6-HA is also an extremely potent mutagen that primarily induces A•T to G•C base-pair transitions.[1] Its high potency and specificity make it a valuable tool for genetic fine structure analysis in lower eukaryotes.[1]
-
Chinese Hamster Lung (CHL) Cells: In cultured mammalian cells, N6-HA induces a dose-dependent increase in mutations at the diphtheria toxin resistance (DTr) locus.[4] A key finding from these studies is the impact of exposure duration. A 24-hour incubation with N6-HA resulted in a 200-fold increase in mutants, a mutagenic potency 500 times higher than that of the classic alkylating agent ethyl methanesulfonate (EMS).[4] This dramatic increase with prolonged exposure strongly indicates that N6-HA must be incorporated into the DNA to exert its mutagenic effect.[4]
-
Mouse Spot Test (In Vivo): This assay assesses somatic mutations in the coat color genes of mouse embryos. While N6-HA was confirmed to be mutagenic in this whole-animal model, its relative potency was lower than other compounds like mitomycin C and ethylnitrosourea (ENU).[5] The doubling dose to induce genetically relevant spots was calculated to be 20 mg/kg body weight.[5]
| Experimental System | Primary Endpoint | Key Finding for N6-HA Potency | Reference |
| S. typhimurium TA100 | Base-pair substitution | Extremely high (25,000 revertants/µg) | [4] |
| S. typhimurium TA98 | Frameshift mutation | Very low (~1/1000th of TA100) | [4] |
| Neurospora crassa | Gene mutation | Extremely potent, induces A•T→G•C transitions | [1] |
| Chinese Hamster Lung Cells | DTr mutations | High; 500-fold more potent than EMS with 24h exposure | [4] |
| Mouse Spot Test | Somatic mutations | Mutagenic, but less potent than Mitomycin C or ENU | [5] |
Factors Governing Reproducibility in N6-HA Mutagenesis Studies
Achieving consistent and reproducible results with N6-HA requires controlling a set of critical experimental variables. The choice of system, metabolic conditions, and exposure parameters are paramount.
Caption: Key factors influencing the reproducibility of N6-HA mutagenesis assays.
-
Choice of Assay System: As the data table above illustrates, the measured potency of N6-HA can vary by orders of magnitude between different systems. A direct comparison of results is only valid if the same system and strain/cell line are used.
-
Metabolic Activation: The concentration and source of the S9 fraction must be standardized. Given the biphasic response of N6-HA, even minor variations in S9 preparation can lead to inconsistent results.[4]
-
Exposure Parameters: Both the concentration of N6-HA and the duration of cell exposure are critical.[4] Because its mechanism relies on incorporation into DNA, short exposure times may underestimate its mutagenic potential, especially in cell-based assays with multiple cell cycles.
-
Solvent: The choice of solvent can impact the bioavailability of the test compound. While not specifically detailed for N6-HA in the provided results, it is a known critical parameter in Ames testing for other compounds.[6]
-
Genetic Background: The inherent DNA repair capabilities of the test organism or cell line can significantly influence the final observed mutation frequency.
Standardized Protocol: Ames Test for N6-HA Mutagenicity
This protocol provides a self-validating framework for assessing N6-HA using the S. typhimurium TA100 strain, incorporating best practices for reproducibility.
Experimental Workflow
Caption: Standardized workflow for the Ames pre-incubation assay with N6-HA.
Step-by-Step Methodology
-
Preparation:
-
Grow an overnight culture of S. typhimurium TA100 in nutrient broth to late-log phase (~1-2 x 10⁹ cells/mL).
-
Prepare serial dilutions of N6-HA in a suitable solvent (e.g., DMSO or water). A dose range from 0.1 to 50 ng/plate is appropriate to start.[4]
-
Prepare S9 mix according to established protocols (e.g., Maron and Ames) or use a commercial preparation. Keep on ice.
-
Prepare molten top agar (0.6% agar, 0.5% NaCl) supplemented with a growth-limiting amount of L-histidine and biotin. Hold at 45°C.
-
-
Assay Procedure (Pre-incubation Method):
-
To sterile test tubes, add in the following order:
-
0.1 mL of the bacterial culture.
-
0.05 mL of the N6-HA dilution (or solvent for the negative control).
-
0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for direct activity).
-
-
Vortex gently and pre-incubate the mixture at 37°C for 20-30 minutes with gentle shaking.
-
Following incubation, add 2.0 mL of molten top agar to each tube.
-
Vortex briefly and immediately pour the entire contents onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
-
Incubation and Scoring:
-
Allow the top agar to solidify, then invert the plates.
-
Incubate at 37°C for 48 to 72 hours.
-
Count the number of revertant colonies (his⁺ revertants) on each plate.
-
A positive result is typically defined as a dose-dependent increase in revertants that is at least two-fold higher than the solvent control.
-
-
Controls for a Self-Validating System:
-
Solvent (Negative) Control: Establishes the spontaneous reversion rate.
-
Strain Control: Confirm the genetic markers of the TA100 strain (e.g., histidine requirement, crystal violet sensitivity).
-
Positive Controls:
-
Without S9: Sodium azide (for TA100).
-
With S9: 2-Aminoanthracene (for TA100).
-
-
These controls ensure the assay is performing as expected and that the bacterial strain maintains its proper phenotype.
-
References
-
Arimoto, S., Hayatsu, H., & Negishi, K. (1991). Mutagenic properties of 2-amino-N6-hydroxyadenine in Salmonella and in Chinese hamster lung cells in culture. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 250(1-2), 249-256. [Link]
-
de Serres, F. J., Brockman, H. E., Hung, C. Y., & Overton, L. K. (1985). Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa. Basic Life Sciences, 31, 381-389. [Link]
-
Tafazoli, F., & Van der Schalie, W. H. (2022). Mutagenesis. In StatPearls. StatPearls Publishing. [Link]
-
Thorn, T. L., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 36(4), 265-278. [Link]
-
Bull, C. A., et al. (2020). Determinants of adenine-mutagenesis in diversity-generating retroelements. Nucleic Acids Research, 48(22), 12699-12713. [Link]
-
Park, H., & Kim, S. (2021). Gene-specific mutagenesis enables rapid continuous evolution of enzymes in vivo. Nucleic Acids Research, 49(6), e32. [Link]
-
Poplawska, M., & Janion, C. (1974). Transversion-specific purine analogue mutagens and the mechanism of hydroxylaminopurine mutagenesis. Acta Biochimica Polonica, 21(2), 183-194. [Link]
-
Senevirathne, U. A., et al. (2021). Aldehyde-Associated Mutagenesis—Current State of Knowledge. International Journal of Molecular Sciences, 22(19), 10769. [Link]
-
Neuhäuser-Klaus, A. (1991). Mutagenic activity of 2-amino-N6-hydroxyadenine in the mouse spot test. Mutation Research Letters, 263(2), 109-114. [Link]
-
Bessho, T., et al. (1985). Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 150(1-2), 149-153. [Link]
-
de Serres, F. J. (1991). The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 250(1-2), 229-247. [Link]
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- 1. Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Analysis of 2-amino-N6-hydroxyadenine-induced mutagenesis in phage M13mp2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutagenic properties of 2-amino-N6-hydroxyadenine in Salmonella and in Chinese hamster lung cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutagenic activity of 2-amino-N6-hydroxyadenine in the mouse spot test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Genomics Guide: 2-Amino-N6-hydroxyadenine (AHA) Mutagenesis
Executive Summary & Mechanism of Action
2-Amino-N6-hydroxyadenine (AHA) (also referred to as AHAP or 2-amino-HAP ) is a potent base analog mutagen. It represents a "super-mutagenic" derivative of the more common 2-aminopurine (2-AP) and N6-hydroxylaminopurine (HAP). Unlike alkylating agents (e.g., EMS) that damage the DNA backbone or modify existing bases, AHA acts as a "Trojan horse." It is metabolized into a nucleotide triphosphate (dAHATP) and incorporated by DNA polymerases during replication.
Distinction Alert: Do not confuse this mutagen with L-azidohomoalanine (also abbreviated AHA), a non-canonical amino acid used in proteomics for nascent protein labeling. This guide focuses strictly on the genomic mutagen 2-amino-N6-hydroxyadenine .
The Tautomeric Mechanism
The core of AHA's mutagenicity lies in its unstable tautomeric equilibrium. While Adenine predominantly exists in the amino form (pairing with Thymine), the N6-hydroxy group on AHA lowers the energy barrier for tautomerization to the imino form.
-
Amino-AHA mimics Adenine
pairs with Thymine . -
Imino-AHA mimics Guanine
pairs with Cytosine .
This dual-coding potential drives a specific mutational signature: AT
Mechanistic Pathway Diagram
Figure 1: The incorporation-dependent mutagenesis pathway of AHA. Unlike DNA damage agents, AHA requires active replication to induce mutations.
Comparative Analysis: AHA vs. Standard Alternatives
Researchers choosing a mutagen must balance mutation load (density) against toxicity (cell death) and bias (spectrum).
Table 1: Performance Matrix
| Feature | 2-Amino-N6-hydroxyadenine (AHA) | 2-Aminopurine (2-AP) | Ethyl Methanesulfonate (EMS) | CRISPR-Cas9 (Base Editors) |
| Primary Mechanism | Base Analog (Tautomeric Shift) | Base Analog (Wobble) | Alkylation (Guanine O6-ethylation) | Deamination (Targeted) |
| Mutation Spectrum | AT | AT | GC | Defined (C |
| Mutagenic Potency | Extremely High (100x > 2-AP) | Moderate | High | N/A (Targeted) |
| Toxicity | Low to Moderate (Replication arrest) | Low | High (Strand breaks/Apoptosis) | Low (Off-target risks) |
| Genomic Context | Random, Replication-dependent | Random, Replication-dependent | Random, GC-rich bias | Site-Specific |
| Best Use Case | Saturation mutagenesis, Directed evolution | Mild mutagenesis, Fluorescence studies | Forward genetics (TILLING) | Precision Engineering |
Deep Dive Comparisons
AHA vs. 2-Aminopurine (2-AP)
While both are base analogs, AHA is significantly more potent. The N6-hydroxy group in AHA creates a stronger shift toward the imino tautomer than the 2-amino group in 2-AP alone.
-
Experimental Insight: In E. coli and Neurospora, AHA can induce mutation frequencies 10-100 fold higher than 2-AP at equimolar concentrations [1, 2].
-
Why choose AHA? When you need "hypermutation" to force rapid evolution or saturate a locus with transitions without using high concentrations of drug.
AHA vs. EMS
EMS is the gold standard for chemical mutagenesis (e.g., in C. elegans or Arabidopsis). However, EMS causes significant DNA damage (lesions) that trigger repair pathways (BER/NER) and cell death.
-
The AHA Advantage: AHA lesions are not "damage" in the structural sense; they are informational errors. This allows cells to tolerate extremely high mutation loads without the massive apoptosis associated with alkylating agents.
-
Genomic Signature: EMS drives GC
AT. AHA drives AT GC.[1] Using them in parallel provides complementary mutational spectrums.
Experimental Protocol: Genomic Mutagenesis
This protocol is designed for mammalian cell culture or yeast (S. cerevisiae), adaptable for bacteria.
Phase 1: Dose-Response (The "Kill Curve")
Before sequencing, you must determine the optimal concentration that balances mutation load with viability.
-
Seed Cells:
cells/well in 6-well plates. -
Treatment: Treat with 0, 1, 10, 50, 100, 500
M AHA for 24 hours (approx. 1-1.5 cell cycles).-
Note: AHA is sensitive to light and oxidation. Prepare fresh in DMSO or dilute acid immediately before use.
-
-
Wash: 2x PBS wash to remove unincorporated analog.
-
Recovery: Allow 48 hours growth in fresh media.
-
Assay: Measure viability (CellTiter-Glo or CFU counting). Target: The concentration yielding ~50-70% survival (LD30-LD50).
Phase 2: Mutation Accumulation (MA) Line Generation
-
Clonal Isolation: Plate treated cells at limiting dilution to isolate single clones.
-
Expansion: Expand clones to
cells. -
DNA Extraction: Use high-fidelity extraction (e.g., column-based) to minimize oxidation during lysis.
-
Library Prep: PCR-free whole genome sequencing (WGS) library prep is recommended to avoid PCR-induced transitions that mimic AHA signals.
Workflow Diagram
Figure 2: Step-by-step workflow for generating and analyzing AHA-induced mutant lines.
Bioinformatics & Genomic Signature Analysis
Analyzing AHA-treated genomes requires specific filtering to distinguish signal from noise.
The "Transition Bias" Signature
AHA is highly specific.[1] In a typical WGS dataset from AHA-treated cells, you should observe:
-
Ti/Tv Ratio: > 10 (Standard spontaneous mutation Ti/Tv is ~0.5 - 2.0).
-
Mutation Type: > 90% A:T
G:C. -
Strand Bias: If the cells were treated for only one replication cycle, you may see strand bias depending on leading/lagging strand polymerase fidelity.
Variant Calling Filters
Standard variant callers (GATK HaplotypeCaller, Mutect2) can be used, but apply these strict filters:
-
VAF (Variant Allele Frequency): Filter for VAF > 0.45 (homozygous) or 0.25-0.75 (heterozygous). Low VAF (<0.1) usually indicates sequencing error or late-stage spontaneous mutations.
-
Sequence Context: Plot the trinucleotide context. AHA often shows preference for 5'-[T/C]A [G/C]-3' motifs, though less distinct than UV signatures.
-
Remove Clustered Variants: AHA can cause "mutation showers" if the polymerase incorporates multiple analogs in a row. While real, these are often filtered by default in standard pipelines; ensure your parameters allow for variants within 10bp of each other.
References
-
Janion, C. (1978). "The efficiency of N6-hydroxyadenine and 2-amino-N6-hydroxyadenine mutagenesis in Escherichia coli and bacteriophage lambda." Mutation Research, 56(3), 225-234.
-
Brockman, H. E., et al. (1987). "Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa." Mutation Research, 177(1), 61-75.
-
Pavlov, Y. I., et al. (2006). "Base analog mutagenesis in yeast and its modulation by DNA polymerases." Methods in Enzymology, 409, 235-257.
-
Kozmin, S. G., & Schaaper, R. M. (2013). "Base analogs as a tool to study DNA replication and repair."[2] DNA Repair, 12(7), 540-547.
-
Troll, C. J., et al. (2014). "A high-fidelity method for genomic sequencing of single cells." Proceedings of the National Academy of Sciences, 111(30), 11096-11101.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-N6-hydroxyadenine
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final step, proper disposal, is as critical as any other to ensure the safety of personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Amino-N6-hydroxyadenine, a mutagenic and teratogenic purine analog.[1][2] As scientists, our responsibility is to not only advance knowledge but to do so with an unwavering commitment to safety and environmental stewardship.
Understanding the Hazard: Chemical Profile of 2-Amino-N6-hydroxyadenine
2-Amino-N6-hydroxyadenine, also known as N6-Hydroxy-9H-purine-2,6-diamine, is a synthetic nucleobase analog with known mutagenic properties in various organisms, including E. coli, Salmonella typhimurium, and Saccharomyces cerevisiae.[2] Its structural similarity to adenine allows it to be incorporated into DNA, where it can lead to mutations.[3] Furthermore, it is classified as a potential teratogenic agent, meaning it can interfere with the development of an embryo or fetus.[1]
From a chemical reactivity standpoint, 2-Amino-N6-hydroxyadenine possesses both oxime and amine functionalities.[1] This dual nature makes it incompatible with a range of common laboratory reagents.
Table 1: Chemical Incompatibilities of 2-Amino-N6-hydroxyadenine [1]
| Incompatible Material | Reason for Incompatibility |
| Strong Acids | Reacts exothermically to form salts and water. |
| Strong Bases | Reacts as an acid. |
| Strong Oxidizing Agents (e.g., peroxides, hydroperoxides) | Can lead to vigorous and potentially explosive reactions. |
| Strong Reducing Agents (e.g., hydrides) | Can generate flammable gaseous hydrogen. |
Understanding these incompatibilities is the cornerstone of safe handling and is paramount when considering disposal pathways. Accidental mixing with these substances can lead to hazardous reactions.
Personnel Protection: Your First Line of Defense
Before handling 2-Amino-N6-hydroxyadenine in any form, whether in its pure state or in solution, appropriate Personal Protective Equipment (PPE) is mandatory. The following table outlines the minimum required PPE.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile). Inspect for tears or punctures before use. | To prevent skin contact with a potential mutagen and teratogen. |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | To protect the eyes from splashes of the chemical, which can cause serious irritation.[2] |
| Lab Coat | A standard laboratory coat, fully buttoned. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working with the solid form where dust generation is possible.[2] | To prevent inhalation of the compound, which may cause respiratory irritation.[2] |
Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing solutions. An eyewash station and safety shower must be readily accessible.[2][4]
Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 2-Amino-N6-hydroxyadenine requires a multi-step approach that prioritizes the safety of laboratory personnel and compliance with institutional and regulatory standards. The following workflow provides a comprehensive guide from the point of waste generation to final disposal.
Caption: Decision workflow for the proper disposal of 2-Amino-N6-hydroxyadenine waste.
Chemical Inactivation of Aqueous Waste (Recommended)
For aqueous solutions containing 2-Amino-N6-hydroxyadenine, a chemical inactivation step is recommended to mitigate its mutagenic potential before it enters the hazardous waste stream. This procedure is based on the principles of oxidative degradation of purine analogs.
Disclaimer: This is a scientifically inferred procedure. Always perform a small-scale test reaction before treating a large volume of waste.
Materials:
-
Aqueous waste containing 2-Amino-N6-hydroxyadenine
-
Sodium hypochlorite solution (household bleach, ~5.25%)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate waste container
Procedure:
-
Preparation: Conduct this procedure in a certified chemical fume hood while wearing all required PPE.
-
Dilution: If the concentration of 2-Amino-N6-hydroxyadenine is high, dilute the waste with water to less than 1 mg/mL.
-
Oxidation: Slowly add sodium hypochlorite solution to the stirring waste solution. A general guideline is to add an excess of the bleach, for example, 10 parts bleach to 1 part waste solution.
-
Reaction Time: Allow the mixture to stir at room temperature for at least 2 hours. This allows for the oxidative degradation of the purine ring structure.
-
Neutralization: After the reaction is complete, check the pH of the solution. If it is basic, neutralize it to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid) dropwise.
-
Collection: Transfer the treated solution to a designated hazardous waste container.
Solid Waste Disposal
Solid waste contaminated with 2-Amino-N6-hydroxyadenine, such as weighing paper, contaminated gloves, and plasticware, should be collected in a separate, clearly labeled hazardous waste bag.[5] Do not mix this waste with general laboratory trash.
Unused or Expired Compound
If you have a container of unused or expired 2-Amino-N6-hydroxyadenine, it must be disposed of as hazardous chemical waste.[5] Do not attempt to open the container if the material appears to have degraded or if the container is compromised. Contact your institution's Environmental Health and Safety (EHS) office for guidance.
Spill Management: Immediate Actions for Containment and Cleanup
In the event of a spill of 2-Amino-N6-hydroxyadenine, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or if you feel it is unsafe to manage, evacuate the area and contact your institution's EHS.
-
Secure the Area: If the spill is small and you are trained to handle it, restrict access to the area.
-
Don PPE: Wear all the PPE outlined in Table 2.
-
Containment and Cleanup:
-
For solid spills: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.[4] Carefully sweep the material into a designated hazardous waste container.
-
For liquid spills: Cover the spill with an inert absorbent material.[4] Once the liquid is absorbed, carefully transfer the material into a hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials should be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.
Final Disposal Procedures: Adherence to Institutional and Regulatory Guidelines
All waste containing 2-Amino-N6-hydroxyadenine, whether in its original form, as contaminated materials, or as treated aqueous waste, must be disposed of as hazardous chemical waste.
-
Waste Containers: Use only approved, chemically compatible waste containers.[6] Ensure that containers are in good condition and have a secure lid.
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag that includes the full chemical name ("2-Amino-N6-hydroxyadenine"), the concentration (if applicable), and the associated hazards (Toxic, Mutagen, Teratogen).[5][7]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory generating the waste.[3] Ensure that incompatible waste streams are segregated.[8]
-
Pickup and Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[5] Do not pour any waste containing 2-Amino-N6-hydroxyadenine down the drain.[9]
By adhering to these procedures, you contribute to a culture of safety and responsibility in your laboratory. The proper disposal of hazardous chemicals is not just a regulatory requirement; it is a fundamental aspect of sound scientific practice.
References
-
Southern Biological. (2023, September 22). SAFETY DATA SHEET (SDS) - 20 Natural amino acids kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N6-Hydroxy-9H-purine-2,6-diamine. PubChem. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Chemical Waste. MIT EHS. Retrieved from [Link]
-
Harvard University. (n.d.). Chemical and Hazardous Waste. Harvard Environmental Health and Safety. Retrieved from [Link]
-
Capricorn Scientific. (2025, December 2). Safety Data Sheet_NEAA-B_Capricorn_EN. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
DNAmod. (n.d.). 2-amino-6-hydroxyaminopurine. Retrieved from [Link]
- de Serres, F. J., Brockman, H. E., & Hung, C. Y. (1985). Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa. Basic life sciences, 31, 225–235.
-
University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety. Retrieved from [Link]
Sources
- 1. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNAmod: 2-amino-6-hydroxyaminopurine [dnamod.hoffmanlab.org]
- 3. Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N6-Hydroxy-9H-purine-2,6-diamine | C5H6N6O | CID 101513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimutagenic compounds and their possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Amino-N6-hydroxyadenine
Executive Safety Summary
2-Amino-N6-hydroxyadenine (AHA) (CAS: 7269-57-0), also known as 2-amino-6-hydroxylaminopurine, is a potent base analog mutagen . Unlike standard toxic compounds, AHA mimics adenine during DNA replication but possesses ambiguous base-pairing properties.[1] It induces high-frequency A:T
Critical Hazard: Because AHA is a germ cell mutagen that acts directly on the replication fork, standard "low-risk" laboratory PPE is insufficient. This compound must be handled as a high-potency carcinogen/mutagen .
Personal Protective Equipment (PPE) Matrix
Rationale: The primary route of occupational exposure is inhalation of dry powder and dermal absorption of solubilized compound. The following matrix is non-negotiable for BSL-2/Chemical Safety Level 2 environments.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double-Gloving Strategy 1. Inner Layer: Nitrile (4 mil / 0.10 mm)2. Outer Layer: Extended-cuff Nitrile (8 mil / 0.20 mm) or Laminate | Base analogs can diffuse through thin latex or vinyl. Double gloving creates a "sacrificial" outer layer. Change outer gloves every 30 minutes or immediately upon splash. |
| Respiratory | Engineering Controls Primary If outside containment: N95 or P100 Respirator (Fit-tested) | AHA powder is fine and electrostatic. Inhalation delivers the mutagen directly to the systemic circulation, bypassing first-pass metabolism. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 compliant) | Safety glasses with side shields are insufficient for liquids. Goggles provide a seal against aerosols and splashes. |
| Body | Tyvek® Lab Coat or Back-closing Gown | Cotton lab coats absorb liquids, holding the mutagen against the skin. Tyvek repels aqueous solutions. |
Engineering Controls & Containment
The Hierarchy of Controls dictates that PPE is the last line of defense. You must prioritize the following:
-
Primary Containment: All weighing and solubilization of dry powder must occur within a certified Chemical Fume Hood or Class II Biological Safety Cabinet (BSC) exhausted to the outside.
-
Static Control: Use an ionizing bar or anti-static gun during weighing. AHA powder is prone to static charge, which can cause "fly-away" particles that contaminate the balance and user.
-
Surface Protection: Line the work area with plastic-backed absorbent pads (bench diapers). This ensures that any minor spill is instantly contained and does not require surface decontamination of the hood itself.
Operational Protocol: Safe Handling Workflow
Phase A: Preparation & Weighing
-
Don PPE according to the matrix above.
-
Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.
-
Prepare Solvent: AHA is sparingly soluble in water but soluble in dilute acid (e.g., 0.1 M HCl) or alkali. Have your solvent pre-measured to minimize open-container time.
-
Weighing:
-
Place a tared vial inside the hood.
-
Transfer powder using a disposable spatula (do not use reusable metal spatulas to avoid cross-contamination).
-
Crucial Step: Cap the vial inside the hood before removing it for any reason.
-
Phase B: Solubilization & Usage
-
Add solvent slowly down the side of the vial to prevent aerosolization.
-
Vortex with the cap tightly sealed.
-
Secondary Containment: When transporting the solution to an incubator or instrument, place the vial inside a secondary, unbreakable container (e.g., a Nalgene box).
Phase C: The "Red Bag" Rule
-
Solid Waste: All gloves, spatulas, and weigh boats used must be disposed of as Hazardous Chemical Waste (Incineration stream). Do not use general trash.
-
Liquid Waste: Collect all unused AHA solution in a dedicated carboy labeled "Mutagenic Waste - Do Not Bleach" (unless specific deactivation is planned).
Mechanism of Action (The "Why")
Understanding the mechanism enforces the need for safety. AHA is not just toxic; it rewrites genetic code.
Figure 1: The mutagenic pathway of 2-Amino-N6-hydroxyadenine. The compound mimics Adenine but can hydrogen bond with Cytosine, leading to permanent genetic transition mutations.
Decontamination & Disposal Procedures
Immediate Spill Response:
-
Powder Spill: Cover with wet paper towels (to prevent dust) then wipe up. Do not dry sweep.
-
Liquid Spill: Absorb with vermiculite or chem-pads.
-
Surface Decon: Wash the area with a 10% Sodium Hypochlorite (Bleach) solution followed by water. Note: While bleach oxidizes many organics, incineration is the only guaranteed destruction method for bulk material.
Disposal (End of Life):
-
Method: Chemical Incineration.
-
Labeling: Waste containers must be clearly labeled: "High Hazard: Mutagen / Carcinogen."
-
Prohibition: Never pour AHA solutions down the drain.
References
-
National Toxicology Program (NTP). (1992).[2] N6-Hydroxy-9H-purine-2,6-diamine (CASRN 7269-57-0).[2] National Institutes of Health.[2] [Link]
-
Kozmin, S. G., et al. (1998).[3] Multiple antimutagenesis mechanisms affect mutagenic activity and specificity of the base analog 6-N-hydroxylaminopurine in bacteria and yeast.[3] Mutation Research, 402(1-2), 41-50.[3] [Link]
-
Pavlov, Y. I., et al. (1991). The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms.[1][4][5] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 253(1), 33-46. [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]
Sources
- 1. Hypersensitivity of Escherichia coli Δ(uvrB-bio) Mutants to 6-Hydroxylaminopurine and Other Base Analogs Is Due to a Defect in Molybdenum Cofactor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N6-Hydroxy-9H-purine-2,6-diamine | C5H6N6O | CID 101513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Multiple antimutagenesis mechanisms affect mutagenic activity and specificity of the base analog 6-N-hydroxylaminopurine in bacteria and yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms: significance for genetic risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
